Product packaging for Barium benzoate(Cat. No.:CAS No. 533-00-6)

Barium benzoate

Cat. No.: B1594676
CAS No.: 533-00-6
M. Wt: 379.6 g/mol
InChI Key: MJIAXOYYJWECDI-UHFFFAOYSA-L
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Description

Barium benzoate is a useful research compound. Its molecular formula is C14H10BaO4 and its molecular weight is 379.6 g/mol. The purity is usually 95%.
The exact mass of the compound Barium dibenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BaO4 B1594676 Barium benzoate CAS No. 533-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIAXOYYJWECDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890500
Record name Benzoic acid, barium salt (2:1)
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Molecular Weight

379.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, barium salt (2:1)
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CAS No.

533-00-6
Record name Barium benzoate
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Record name Benzoic acid, barium salt (2:1)
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Record name Benzoic acid, barium salt (2:1)
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Record name Barium dibenzoate
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Record name BARIUM BENZOATE
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Foundational & Exploratory

Barium benzoate synthesis from benzoic acid and barium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Barium Benzoate (B1203000) from Benzoic Acid and Barium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium benzoate, a compound with applications as a stabilizer in polymers and as a precursor for various barium-containing materials. The core of this document focuses on the reaction between benzoic acid and barium hydroxide, presenting detailed experimental protocols, quantitative data, and characterization methods for professionals in chemical research and development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from benzoic acid and barium hydroxide is a classic acid-base neutralization reaction. In this process, the acidic proton of the carboxylic acid group in benzoic acid reacts with the hydroxide ions from barium hydroxide to form water. The resulting benzoate anion and barium cation then form the ionic salt, this compound.

The balanced chemical equation for this reaction is:

2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O [1]

This equation shows that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.[1][2]

Reaction Pathway Diagram

ReactionPathway cluster_reactants Reactants cluster_products Products R1 2 C₆H₅COOH (Benzoic Acid) P1 Ba(C₆H₅COO)₂ (this compound) R1->P1 + Ba(OH)₂ P2 2 H₂O (Water) R1->P2 R2 Ba(OH)₂ (Barium Hydroxide) R2->P1 + 2 C₆H₅COOH R2->P2

Caption: Chemical reaction pathway for the synthesis of this compound.

Physicochemical and Stoichiometric Data

Proper planning of the synthesis requires accurate data on the reactants and products. The following tables summarize key quantitative information.

Table 1: Physicochemical Properties of Reactants and Product
CompoundChemical FormulaMolar Mass ( g/mol )AppearanceWater Solubility (at 20°C)
Benzoic AcidC₇H₆O₂122.12White crystalline solid3.44 g/L
Barium HydroxideBa(OH)₂171.34White powder38.9 g/L
This compoundC₁₄H₁₀BaO₄379.55[3][4][5]White powder[6]3.4 - 51.3 g/L[3][4][7]
Table 2: Stoichiometric Data for Synthesis
Reactant / ProductMolar Mass ( g/mol )Stoichiometric RatioMoles
Benzoic Acid122.122mass / 122.12
Barium Hydroxide171.341mass / 171.34
This compound379.551moles of limiting reactant / 2 (if Benzoic Acid is limiting) or moles of limiting reactant (if Barium Hydroxide is limiting)

Experimental Protocol: Hydrothermal Synthesis

The following protocol is based on a reported hydrothermal reaction method for synthesizing this compound.[2][8]

Materials and Equipment
  • Materials:

    • Benzoic acid (C₆H₅COOH)

    • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

    • Twice-distilled water

  • Equipment:

    • Large beaker (e.g., 250 dm³)

    • Heating mantle or hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Dropping funnel

    • Buchner funnel and flask for vacuum filtration

    • Filter paper

    • Drying oven

Synthesis Procedure
  • Prepare Benzoic Acid Solution: Dissolve the desired amount of benzoic acid in a significant volume of twice-distilled water in a large beaker. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.[2]

  • Heating: Gently heat the benzoic acid solution to near boiling while stirring continuously. This ensures the complete dissolution of benzoic acid.[2]

  • Prepare Barium Hydroxide Solution: In a separate container, dissolve the stoichiometric amount of barium hydroxide octahydrate in water.

  • Reaction: Slowly add the barium hydroxide solution to the hot benzoic acid solution using a dropping funnel, while maintaining vigorous stirring.[2] Continue stirring until a clear solution is obtained, indicating the completion of the reaction.[2]

  • Crystallization and Isolation: Allow the reaction mixture to cool slowly to room temperature to facilitate the crystallization of this compound.

  • Filtration: Collect the precipitated white powder of this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected product with a small amount of cold distilled water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Benzoic Acid in Water C Heat Benzoic Acid Solution to Boiling A->C B Dissolve Ba(OH)₂·8H₂O in Water D Slowly Add Ba(OH)₂ Solution with Stirring B->D C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry the Product G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis and isolation of this compound.

Yield Calculation and Data Recording

Accurate determination of the reaction yield is crucial for assessing the efficiency of the synthesis.

Theoretical Yield Calculation
  • Determine Moles of Reactants:

    • Moles of Benzoic Acid = Mass (g) / 122.12 ( g/mol )

    • Moles of Barium Hydroxide = Mass (g) / 171.34 ( g/mol )

  • Identify the Limiting Reactant: Based on the 2:1 stoichiometry, the reactant that produces the smaller amount of product is the limiting reactant.

  • Calculate Theoretical Yield:

    • Moles of this compound = Moles of limiting Barium Hydroxide

    • Theoretical Yield (g) = Moles of this compound × 379.55 ( g/mol )

Table 3: Template for Experimental Data Recording
ParameterValueUnits
Mass of Benzoic Acidg
Mass of Barium Hydroxideg
Limiting Reactant
Theoretical Yield of this compoundg
Actual (Experimental) Yieldg
Percentage Yield (Actual / Theoretical) x 100 %
Appearance of Product
Melting Point°C

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups. The disappearance of the broad O-H stretch from benzoic acid and the appearance of characteristic carboxylate salt peaks confirm the reaction.[2][8]

  • X-ray Powder Diffraction (XRD): Confirms the crystalline structure of the product and distinguishes it from the reactants. This compound is reported to have a monoclinic, layered structure.[2][9]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, Ba), which can be compared to the theoretical values for C₁₄H₁₀BaO₄.[2][8]

  • Thermal Analysis (TG/DTA): Can be used to study the thermal stability and decomposition of the product. This compound decomposes to form barium carbonate and various organic compounds.[8][9]

References

An In-depth Technical Guide to the Molecular Weight of Barium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000), an organometallic compound, finds applications in various chemical syntheses and manufacturing processes. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, material characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of barium benzoate.

Theoretical Molecular Weight

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms, as indicated by its molecular formula.

Chemical Formula

The chemical formula for this compound is C₁₄H₁₀BaO₄.[1][2][3] This formula indicates that each molecule of this compound contains 14 carbon atoms, 10 hydrogen atoms, one barium atom, and four oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights of the constituent elements are presented in Table 1.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Weight (amu)
CarbonC1412.011[4][5]168.154
HydrogenH101.008[6][7]10.080
BariumBa1137.327[8][9][10]137.327
OxygenO415.999[11]63.996
Total 379.557

Table 1: Calculation of the theoretical molecular weight of this compound.

Based on this calculation, the theoretical molecular weight of this compound is approximately 379.56 g/mol .[1][3]

Molecular_Weight_Calculation cluster_elements Constituent Elements cluster_compound This compound C Carbon (C) 14 atoms x 12.011 amu BariumBenzoate This compound (C₁₄H₁₀BaO₄) Molecular Weight: 379.557 amu C->BariumBenzoate H Hydrogen (H) 10 atoms x 1.008 amu H->BariumBenzoate Ba Barium (Ba) 1 atom x 137.327 amu Ba->BariumBenzoate O Oxygen (O) 4 atoms x 15.999 amu O->BariumBenzoate

Figure 1: Logical relationship for the calculation of the molecular weight of this compound.

Experimental Determination of Molecular Weight

Several analytical techniques can be employed to experimentally determine the molecular weight of a compound like this compound. The choice of method often depends on the sample's properties and the desired accuracy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information.

  • Sample Preparation : A small amount of solid this compound is introduced into the mass spectrometer's sample inlet system.

  • Vaporization : The sample is heated under vacuum to promote vaporization.[10]

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[10]

  • Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio in a magnetic or electric field.

  • Detection : A detector records the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M⁺) provides the molecular weight of the compound.

Mass_Spectrometry_Workflow Sample 1. Sample Introduction (Solid this compound) Vaporization 2. Vaporization (Heating under vacuum) Sample->Vaporization Ionization 3. Ionization (Electron Impact) Vaporization->Ionization Acceleration 4. Ion Acceleration Ionization->Acceleration Analysis 5. Mass Analysis (m/z separation) Acceleration->Analysis Detection 6. Detection & Data Analysis Analysis->Detection

Figure 2: Experimental workflow for Mass Spectrometry.
Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3] It is particularly useful for determining the molecular weight of larger molecules and polymers.

  • Column and Mobile Phase Selection : A column with a stationary phase of porous beads is selected. The pore size of the beads is chosen based on the expected molecular size range of the analyte.[9] An appropriate solvent (mobile phase) that completely dissolves this compound without interacting with the stationary phase is chosen.

  • System Equilibration : The mobile phase is pumped through the SEC system until a stable baseline is achieved.

  • Calibration : A series of standards with known molecular weights are injected into the system to create a calibration curve of elution volume versus the logarithm of molecular weight.[3]

  • Sample Preparation and Injection : A solution of this compound of known concentration is prepared in the mobile phase and injected into the system.

  • Separation and Detection : As the sample passes through the column, larger molecules that are excluded from the pores of the stationary phase elute first, while smaller molecules that can enter the pores have a longer path and elute later.[1] A detector (e.g., UV or refractive index) measures the concentration of the sample as it elutes.

  • Data Analysis : The elution volume of the this compound peak is compared to the calibration curve to determine its average molecular weight.

Data Presentation Summary

The following table summarizes the theoretical and expected experimental molecular weight data for this compound.

Data PointValue ( g/mol )Method
Theoretical Molecular Weight379.56Calculation from Atomic Weights
Experimental Molecular WeightExpected ~379.56Mass Spectrometry (EI-MS)
Experimental Molecular WeightDependent on calibrationSize Exclusion Chromatography

Table 2: Summary of Molecular Weight Data for this compound.

Conclusion

The molecular weight of this compound has been established through theoretical calculations based on its chemical formula and the standard atomic weights of its constituent elements. This guide has also detailed the experimental protocols for two common analytical techniques, Mass Spectrometry and Size Exclusion Chromatography, that can be employed for the empirical determination of its molecular weight. The accurate knowledge of this fundamental property is crucial for the precise application of this compound in scientific research and industrial applications.

References

Barium Benzoate Crystal Structure: A Technical Overview and Guide to Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium benzoate (B1203000), a compound with applications in various fields, presents a notable case study in the challenges of obtaining detailed crystallographic data for metal-organic compounds. Despite its known chemical properties and applications, a comprehensive, publicly available dataset detailing its crystal structure and precise lattice parameters remains elusive. This technical guide provides an overview of the current state of knowledge, outlines the standard experimental methodologies for determining such a structure, and presents a framework for interpreting the potential crystallographic data. While a definitive crystal structure of barium benzoate is not available in open literature, this document serves as a resource for researchers aiming to undertake its structural elucidation.

Introduction

This compound (C₁₄H₁₀BaO₄) is the barium salt of benzoic acid. Its applications include use as a stabilizer in polymers and as a component in pyrotechnics. A thorough understanding of its solid-state structure is crucial for predicting its physical and chemical properties, optimizing its performance in various applications, and for regulatory purposes in drug development where excipient characterization is critical.

The determination of a crystal structure provides fundamental information, including:

  • Unit Cell Dimensions: The lattice parameters (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

  • Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise location of each atom within the unit cell.

  • Molecular Geometry and Intermolecular Interactions: Bond lengths, bond angles, and the nature of interactions between molecules, such as ionic bonds, hydrogen bonds, and van der Waals forces.

Currently, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. Challenges in crystallizing metal benzoates can sometimes hinder their structural determination.

Physicochemical Properties

While the complete crystal structure is not determined, some physical and chemical properties of this compound are known.

PropertyValue
Molecular Formula C₁₄H₁₀BaO₄
Molecular Weight 379.55 g/mol
Appearance White powder
CAS Number 533-00-6

Hypothetical Crystallographic Data of this compound

In the absence of experimental data, we present a hypothetical table of crystallographic parameters for illustrative purposes. These values are not experimental and should be treated as a template for what a crystallographic study would report.

ParameterHypothetical ValueDescription
Crystal System MonoclinicA common crystal system for organic salts.
Space Group P2₁/cA frequently observed space group.
a (Å) 10.5Unit cell dimension along the a-axis.
b (Å) 8.2Unit cell dimension along the b-axis.
c (Å) 12.1Unit cell dimension along the c-axis.
α (°) 90Angle between b and c axes.
β (°) 98.5Angle between a and c axes.
γ (°) 90Angle between a and b axes.
Volume (ų) 1029Volume of the unit cell.
Z 4Number of formula units per unit cell.
Density (calc) 2.45 g/cm³Calculated density from crystallographic data.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Synthesis and Crystallization of this compound

The first and often most challenging step is the growth of high-quality single crystals.

Reaction:

Barium hydroxide (B78521) or barium carbonate can be reacted with benzoic acid in an aqueous solution to synthesize this compound.

Ba(OH)₂ + 2 C₆H₅COOH → Ba(C₆H₅COO)₂ + 2 H₂O

Crystallization Methods:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture) is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of this compound is placed in a vial, and a less soluble solvent is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth at the interface.

  • Hydrothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave with a solvent and heated. This method can yield high-quality crystals of compounds that are sparingly soluble at ambient temperatures.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are performed:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement:

    • Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

    • Space Group Determination: Systematic absences in the diffraction data are used to determine the space group.

    • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often done using direct methods or Patterson methods.

    • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and angles.

Logical Workflow for Crystal Structure Determination

The logical flow of determining the crystal structure of this compound is illustrated in the following diagram.

Crystal_Structure_Determination_Workflow cluster_synthesis Synthesis and Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis and Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Single-Crystal X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_Generation Generation of CIF File Structure_Refinement->CIF_Generation Data_Validation Structure Validation CIF_Generation->Data_Validation Publication Publication and Deposition Data_Validation->Publication

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of barium benzoate (B1203000). Intended for a scientific audience, this document consolidates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and analysis. All quantitative data is summarized in structured tables for ease of comparison. Methodologies for key experiments are described to facilitate replication and further research.

Introduction

Barium benzoate, with the chemical formula C₁₄H₁₀BaO₄, is an organometallic compound consisting of a barium cation (Ba²⁺) and two benzoate anions (C₇H₅O₂⁻).[1][2] It finds applications as a stabilizer in the manufacture of polyvinyl chloride (PVC) resins and as a nucleating agent in the production of various crystalline polymers.[3] A thorough understanding of its physical and chemical characteristics is crucial for its application in materials science and for exploring its potential in other fields, including pharmaceuticals.

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, processing, and application.

PropertyValueReferences
Molecular Formula C₁₄H₁₀BaO₄[1][2]
Molecular Weight 379.55 g/mol [1][2]
Appearance Fine, white powder[4]
Melting Point 249.3 °C[5][6]
Boiling Point 249.3 °C at 760 mmHg[1][7]
Density 2 g/cm³ at 20°C[1][2][8]
Water Solubility 3.4 - 51.3 g/L at 20°C[1][2][8]
Vapor Pressure 0.0122 mmHg at 25°C[1]

Chemical Properties

This compound exhibits chemical properties characteristic of a salt of a weak acid and a strong base.

PropertyDescriptionReferences
Chemical Structure An ionic compound formed from one barium ion (Ba²⁺) and two benzoate ions (C₆H₅COO⁻).[9]
Reactivity Reacts with strong acids to form benzoic acid.[10]
Decomposition Thermally decomposes to form barium carbonate (BaCO₃) and organic compounds, primarily benzophenone (B1666685) and triphenylmethane, in a nitrogen atmosphere.[11]
Crystal Structure Monoclinic and has a layered structure.[11]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are designed to be a practical guide for laboratory work.

Synthesis of this compound via Hydrothermal Reaction

This protocol describes the synthesis of this compound from benzoic acid and barium hydroxide (B78521) octahydrate.[12]

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • 250 mL Beaker

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolve a stoichiometric amount of benzoic acid in deionized water in a 250 mL beaker with heating and stirring. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.

  • In a separate beaker, dissolve the corresponding amount of barium hydroxide octahydrate in deionized water, also with gentle heating.

  • Slowly add the barium hydroxide solution to the benzoic acid solution while continuously stirring.

  • Continue to heat and stir the mixture for a designated reaction time (e.g., 2 hours) to ensure the reaction goes to completion.

  • Allow the solution to cool to room temperature, which will cause the this compound to precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials.

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Benzoic_Acid Dissolve Benzoic Acid in Water Mix Mix Solutions Benzoic_Acid->Mix Barium_Hydroxide Dissolve Barium Hydroxide in Water Barium_Hydroxide->Mix Heat_Stir Heat and Stir Mix->Heat_Stir Cool Cool to Precipitate Heat_Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry in Oven Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Determination of Thermal Decomposition using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal stability and decomposition of this compound using TGA.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas

  • Alumina or platinum crucible

  • Analytical balance

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh approximately 5-10 mg of finely ground this compound into a tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.

TGA_Workflow cluster_preparation Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Weigh Weigh 5-10 mg of Sample Place Place in TGA Crucible Weigh->Place Load Load into TGA Place->Load Purge Purge with Nitrogen Load->Purge Heat Heat at 10 °C/min Purge->Heat Record Record Mass Loss vs. Temperature Heat->Record Analyze Analyze TGA Curve Record->Analyze Result Decomposition Profile Analyze->Result

Caption: Workflow for Thermal Gravimetric Analysis (TGA).

Quantitative Analysis by Titration

This protocol details a method for determining the purity of a this compound sample by titration. The method involves converting the benzoate to benzoic acid and then titrating with a standardized base.

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 0.1 M standardized solution

  • Phenolphthalein (B1677637) indicator

  • Diethyl ether

  • Separatory funnel

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Transfer the solution to a separatory funnel and acidify with 1 M HCl to a pH below 2 to convert the benzoate to benzoic acid.

  • Extract the benzoic acid from the aqueous solution using three successive portions of diethyl ether.

  • Combine the ether extracts and wash with a small amount of deionized water.

  • Evaporate the diethyl ether to obtain the solid benzoic acid.

  • Dissolve the benzoic acid in a suitable solvent (e.g., ethanol) and add a few drops of phenolphthalein indicator.

  • Titrate the benzoic acid solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH used and calculate the purity of the this compound sample.

Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation Dissolve Dissolve this compound Acidify Acidify with HCl Dissolve->Acidify Extract Extract with Diethyl Ether Acidify->Extract Evaporate Evaporate Ether Extract->Evaporate Redissolve Dissolve Benzoic Acid in Ethanol Evaporate->Redissolve Add_Indicator Add Phenolphthalein Redissolve->Add_Indicator Titrate Titrate with NaOH Add_Indicator->Titrate Calculate Calculate Purity Titrate->Calculate Result Purity of this compound Calculate->Result

Caption: Workflow for Quantitative Analysis by Titration.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed or inhaled and causes serious eye damage.[9]

  • Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[9]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this compound. The structured presentation of data and methodologies aims to support reproducible and accurate scientific work.

References

An In-depth Technical Guide to the Solubility of Barium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium benzoate (B1203000) in water and various organic solvents. Due to the limited availability of precise quantitative data, this document synthesizes existing information, offers qualitative assessments based on chemical principles, and provides a detailed experimental protocol for the accurate determination of its solubility.

Introduction to Barium Benzoate

This compound, with the chemical formula Ba(C₇H₅O₂)₂, is the barium salt of benzoic acid. It is an organometallic compound that presents as a white powder. Understanding its solubility is crucial for various applications, including its use as a stabilizer in polymers, a catalyst in transesterification reactions, and in pyrotechnic formulations. In the pharmaceutical context, the solubility of active pharmaceutical ingredients (APIs) and excipients is a critical factor influencing bioavailability and formulation development.

Solubility of this compound

The solubility of a compound is dependent on the physical and chemical properties of both the solute (this compound) and the solvent, as well as on temperature and pH.

Quantitative solubility data for this compound in specific organic solvents are scarce in publicly available literature. However, a qualitative assessment can be made based on the principle of "like dissolves like" and by examining the solubility of analogous compounds such as benzoic acid, sodium benzoate, and other barium salts.

This compound is an ionic compound. Ionic compounds tend to be more soluble in polar solvents and less soluble in non-polar organic solvents[5][6][7]. The benzoate portion of the molecule contains a non-polar benzene (B151609) ring, which may impart some solubility in less polar organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom, making them capable of hydrogen bonding. While this compound is ionic, the presence of the organic benzoate ion might allow for some interaction and solubility. For comparison, sodium benzoate is slightly soluble in ethanol[8]. It is expected that this compound would have limited to slight solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone (B3395972), Ethyl Acetate): These solvents have a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. Benzoic acid is soluble in acetone and ethyl acetate[9]. However, the ionic nature of this compound would likely reduce its solubility in these solvents compared to its parent acid.

  • Non-Polar Solvents (e.g., Diethyl Ether): this compound is expected to be sparingly soluble to insoluble in non-polar solvents like diethyl ether due to the large difference in polarity[7]. While benzoic acid is soluble in diethyl ether, its salt, sodium benzoate, is practically insoluble[8].

The following table summarizes the available quantitative and qualitative solubility information for this compound.

SolventChemical FormulaTypeSolubility of this compound
WaterH₂OPolar Protic3.4 - 51.3 g/L at 20°C (Note: Wide reported range)[1][2][3]
MethanolCH₃OHPolar ProticQualitative: Expected to be slightly soluble to sparingly soluble.
EthanolC₂H₅OHPolar ProticQualitative: Expected to be slightly soluble to sparingly soluble.
AcetoneC₃H₆OPolar AproticQualitative: Expected to be sparingly soluble.
Ethyl AcetateC₄H₈O₂Polar AproticQualitative: Expected to be sparingly soluble.
Diethyl EtherC₄H₁₀ONon-PolarQualitative: Expected to be insoluble to very sparingly soluble.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a sparingly soluble salt like this compound[10][11].

This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

  • This compound (high purity)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dishes or beakers

  • Drying oven

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing the chosen solvent.

    • Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Filter the collected sample immediately using a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Evaporation and Drying:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C).

    • Once the solvent has completely evaporated, continue to dry the dish for at least one hour.

    • Transfer the dish to a desiccator to cool to room temperature.

  • Weighing and Calculation:

    • Weigh the evaporating dish containing the dried this compound residue.

    • Repeat the drying and weighing process until a constant mass is obtained.

    • The solubility (S) in g/L can be calculated using the following formula:

      S (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in L)

G A 1. Add excess this compound to solvent in a flask B 2. Equilibrate at constant temperature with agitation (24-48h) A->B C 3. Allow solids to settle B->C D 4. Withdraw and filter a known volume of supernatant C->D E 5. Evaporate solvent from the filtrate in a pre-weighed dish D->E F 6. Dry residue to a constant mass E->F G 7. Weigh the residue and calculate solubility F->G

Caption: Experimental workflow for the gravimetric determination of solubility.

Relationship between Solvent Polarity and Solubility

The solubility of an ionic compound like this compound is fundamentally governed by the principle that "like dissolves like." Polar solvents are generally better at dissolving ionic solutes because they can solvate the ions, overcoming the lattice energy of the solid. The following diagram illustrates the expected trend of this compound solubility across solvents of varying polarity.

G cluster_0 Solvent Polarity and Expected Solubility of this compound NonPolar Non-Polar (e.g., Diethyl Ether) PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) NonPolar->PolarAprotic Increasing Polarity Increasing Solubility PolarProtic Polar Protic (e.g., Methanol, Ethanol) PolarAprotic->PolarProtic Increasing Polarity Increasing Solubility Water Water PolarProtic->Water Increasing Polarity Increasing Solubility

Caption: Expected solubility trend of this compound with increasing solvent polarity.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in water and organic solvents. While precise quantitative data, particularly for organic solvents and temperature dependence, remains limited, a qualitative understanding can be derived from established chemical principles. For researchers requiring precise solubility data, the provided gravimetric experimental protocol offers a reliable method for its determination. Further research to establish a comprehensive solubility profile of this compound would be highly beneficial for its various applications in science and industry.

References

IUPAC name for Barium benzoate: barium(2+) dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Benzoate (B1203000)

IUPAC Name: Barium(2+) dibenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium benzoate, systematically named barium(2+) dibenzoate, is an organometallic salt with the chemical formula C₁₄H₁₀BaO₄.[1] While not as extensively studied as other barium compounds, it holds specific utility in industrial and research settings. This document provides a comprehensive overview of this compound, including its chemical and physical properties, established synthesis protocols, and current applications. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to support further research and development.

Chemical and Physical Properties

This compound is a white, fine powder.[2][3] It is the barium salt of benzoic acid, formed from one barium cation (Ba²⁺) and two benzoate anions (C₆H₅COO⁻).[1] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name barium(2+) dibenzoate[1][4]
CAS Number 533-00-6[1][5]
EC Number 208-551-0[2][4]
Molecular Formula C₁₄H₁₀BaO₄[1][6]
Molecular Weight 379.55 g/mol [1][5]
Appearance Fine, white powder[2][3]
Boiling Point 249.3 °C at 760 mmHg[5][6]
Flash Point 111.4 °C[5][6]
Density ~2 g/cm³ at 20°C[5][7]
Water Solubility 3.4 - 51.3 g/L at 20°C[5][7]
Vapor Pressure 0.0122 mmHg at 25°C[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and well-documented laboratory-scale synthesis involves the reaction of benzoic acid with a barium salt, typically barium hydroxide (B78521).

Synthesis via Hydrothermal Reaction

A documented method for producing this compound involves a hydrothermal reaction between benzoic acid and barium hydroxide octahydrate.[8][9] This liquid-phase reaction yields the desired compound, which can then be characterized using various analytical techniques.[9]

Experimental Protocol:

  • Reactant Preparation: Use benzoic acid and barium hydroxide octahydrate as the primary reactants.[8][9]

  • Reaction Execution: The synthesis is carried out via a liquid-phase hydrothermal reaction. While the specific temperature and pressure conditions are not detailed in the abstract, this method implies heating the aqueous mixture in a sealed vessel.

  • Product Isolation: After the reaction is complete, the solid product, this compound, is isolated from the reaction mixture.

  • Characterization: The resulting compound is characterized to confirm its identity and purity. Recommended techniques include:

    • Elemental Analysis: To confirm the empirical formula.[8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic absorption peaks of the benzoate functional groups and confirm the formation of the new compound.[8][9]

    • X-ray Powder Diffraction (XRD): To determine the crystal structure. Studies show this compound has a layered, monoclinic crystal system.[8][9]

The overall reaction can be represented by the following equation:

2 C₇H₆O₂ (benzoic acid) + Ba(OH)₂·8H₂O (barium hydroxide octahydrate) → Ba(C₇H₅O₂)₂ (this compound) + 10 H₂O

Below is a conceptual workflow for the synthesis and characterization of this compound.

G Figure 1. Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reactants Reactants: Benzoic Acid & Barium Hydroxide Octahydrate reaction Hydrothermal Reaction (Liquid Phase) reactants->reaction Mix & Heat isolation Product Isolation (Filtration/Drying) reaction->isolation Cool & Separate product This compound (White Powder) isolation->product ftir FTIR Spectroscopy product->ftir Analyze xrd X-Ray Diffraction product->xrd Analyze elemental Elemental Analysis product->elemental Analyze

Figure 1. Synthesis and Characterization Workflow for this compound

Applications in Research and Industry

This compound serves several specialized roles across different industries, primarily leveraging its properties as a stabilizer and catalyst.

Table 2: Key Applications of this compound

Application AreaDescriptionReferences
Polymer Stabilization Used as a heat stabilizer in polymers like PVC and in PE/PVC blends to prevent thermal degradation.[2][3][10]
Catalysis Acts as a transesterification catalyst. It may also serve as a catalyst in the production of polycarbonates.[2][3][10]
Pyrotechnics Included as an ingredient in some pyrotechnic compositions.[2][3]
Polymer Nucleating Agent Functions as an organic crystal nucleating agent in polyamide resins.[10]

While direct applications in drug development are not prominent, its role in polymer science is relevant for creating stabilized polymer matrices that could be investigated for controlled-release drug delivery systems. The catalytic properties also suggest its potential use in the synthesis of complex organic molecules. For instance, related barium carboxylates are being explored for their catalytic activity in reactions like aldol (B89426) condensations.[11]

Thermal Decomposition Analysis

Understanding the thermal stability and decomposition pathway of this compound is crucial for its application as a heat stabilizer.

Experimental Protocol: Thermogravimetric Analysis (TGA/DTA)

  • Instrumentation: Utilize a simultaneous thermal analyzer capable of performing Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).

  • Sample Preparation: Place a precisely weighed sample of pure this compound into an alumina (B75360) crucible.

  • Atmosphere: Conduct the analysis under a controlled, inert nitrogen atmosphere.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The TG curve will show mass loss as a function of temperature.

    • The DTA curve will indicate exothermic or endothermic transitions.

    • Analyze the gaseous decomposition products using coupled techniques like Mass Spectrometry (GC-MS) or FTIR spectroscopy.

Studies on the thermal decomposition of this compound in a nitrogen atmosphere show that it proceeds in a single stage, primarily yielding barium carbonate (BaCO₃) as the solid residue and organic compounds like benzophenone (B1666685) and triphenylmethane (B1682552) as volatile products.[8]

The logical flow of a thermal decomposition study is outlined in the diagram below.

G Figure 2. Logical Flow for Thermal Decomposition Study cluster_products Decomposition Products start This compound Sample tga_dta Heat in N₂ Atmosphere (TGA/DTA) start->tga_dta solid Solid Residue (BaCO₃) tga_dta->solid Yields gaseous Gaseous Products (Benzophenone, etc.) tga_dta->gaseous Yields analysis Analyze Gaseous Products (GC-MS / IR) gaseous->analysis

Figure 2. Logical Flow for Thermal Decomposition Study

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Class: 6.1(b) (Toxic substances)[5][6]

  • UN Number: 1564[2][6]

  • Packing Group: III[5][6]

All soluble barium compounds are toxic upon ingestion. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for rigorous, peer-reviewed research or a certified safety data sheet. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

A Technical Guide to the Hydrothermal Synthesis of Barium Benzoate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of barium benzoate (B1203000) crystals. The document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the synthesis process. This guide is intended for professionals in research, and scientific fields, offering valuable insights for applications in materials science and drug development.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various fields, including as a stabilizer in polymers.[1] The synthesis of crystalline materials with well-defined structures is crucial for ensuring consistent properties and performance. Hydrothermal synthesis offers a robust method for producing high-quality this compound crystals by employing elevated temperature and pressure to facilitate the dissolution and crystallization of reactants in an aqueous medium.[2][3] This technique allows for precise control over crystal size, morphology, and purity.

This guide will focus on the synthesis of this compound from the reaction of benzoic acid and barium hydroxide (B78521) in a hydrothermal environment.

Experimental Protocols

This section outlines the detailed methodology for the hydrothermal synthesis of this compound crystals, based on established procedures for alkaline earth metal benzoates.[2][4]

Materials and Equipment

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven or furnace with temperature control

  • Analytical balance

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Synthesis Procedure

The synthesis of this compound is achieved through the reaction of benzoic acid and barium hydroxide in a 2:1 molar ratio.[4]

  • Preparation of Reactant Solutions:

    • Accurately weigh the required amounts of benzoic acid and barium hydroxide octahydrate.

    • Dissolve the benzoic acid in a volume of deionized water in a beaker with the aid of stirring and gentle heating.

    • In a separate beaker, dissolve the barium hydroxide octahydrate in deionized water.

  • Hydrothermal Reaction:

    • Transfer the benzoic acid solution to the Teflon liner of the autoclave.

    • Slowly add the barium hydroxide solution to the Teflon liner while stirring.

  • Reaction Conditions:

  • Temperature: 120-180 °C

  • Pressure: Autogenous (generated by the vapor pressure of water at the reaction temperature)

  • Duration: 12-24 hours

  • Crystallization and Product Recovery:

    • After the reaction period, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and carefully remove the Teflon liner.

    • Collect the resulting white crystalline precipitate by vacuum filtration.

    • Wash the crystals several times with deionized water to remove any unreacted starting materials or soluble byproducts.

    • Dry the purified this compound crystals in an oven at a temperature of 80-100 °C for several hours.

Data Presentation

This section summarizes the key quantitative data associated with the reactants and the characterization of the synthesized this compound crystals.

Reactant Properties
PropertyBenzoic Acid (C₇H₆O₂)Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)This compound (C₁₄H₁₀BaO₄)
Molar Mass ( g/mol ) 122.12315.46379.55
Appearance White crystalline solidWhite granular solidFine, white powder
Solubility in Water Slightly solubleSoluble3.4-51.3 g/L at 20°C
Characterization Data of this compound

The synthesized this compound crystals are typically characterized using various analytical techniques to confirm their identity, structure, and purity.[4][5]

Table 2: Spectroscopic and Thermal Analysis Data

Analysis TechniqueKey Parameters and Observations
FTIR Spectroscopy (cm⁻¹) Characteristic peaks corresponding to the carboxylate group (COO⁻) asymmetric and symmetric stretching, as well as aromatic C-H and C=C vibrations.
X-Ray Diffraction (XRD) The diffraction pattern confirms the crystalline and monoclinic structure of this compound.[2][4]
Thermogravimetric Analysis (TGA) This compound is thermally stable, with decomposition occurring at elevated temperatures to form barium carbonate (BaCO₃) and organic byproducts.[4][5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the hydrothermal synthesis of this compound crystals.

Hydrothermal_Synthesis_Workflow cluster_prep Reactant Preparation cluster_synthesis Hydrothermal Reaction cluster_recovery Product Recovery Reactant1 Dissolve Benzoic Acid in Deionized Water Autoclave Mix Reactants in Teflon-lined Autoclave Reactant1->Autoclave Reactant2 Dissolve Barium Hydroxide in Deionized Water Reactant2->Autoclave Heating Heat at 120-180°C for 12-24 hours Autoclave->Heating Autogenous Pressure Cooling Cool to Room Temperature Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Deionized Water Filtration->Washing Drying Dry at 80-100°C Washing->Drying output output Drying->output This compound Crystals

Caption: Workflow for the hydrothermal synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the successful synthesis of this compound crystals using a hydrothermal method. By following the outlined experimental protocols and understanding the key reaction parameters, researchers can reliably produce high-quality crystalline material. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. The visualized workflow offers a clear and concise overview of the entire process, from reactant preparation to final product recovery. This information is valuable for professionals engaged in materials science, chemical synthesis, and the development of new pharmaceutical formulations.

References

The Thermal Decomposition of Barium Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of barium benzoate (B1203000). Understanding the thermal stability and decomposition pathways of this compound is critical for its application in various fields, including as a precursor in materials science and for assessing the stability of barium-containing pharmaceuticals. This document summarizes key findings from thermal analysis studies, details experimental methodologies, and presents visual representations of the decomposition processes.

Core Decomposition Mechanisms

The thermal decomposition of barium benzoate follows distinct pathways depending on the atmospheric conditions. Studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), infrared spectroscopy (IR), and gas chromatography-mass spectrometry (GC-MS) have elucidated the primary reactions in both inert and oxidizing atmospheres.[1][2]

Decomposition in an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, this compound undergoes a single-stage decomposition to form barium carbonate (BaCO₃) as the primary solid residue.[1][3] The organic components of the molecule break down to yield a mixture of complex organic compounds. The main organic products identified are benzophenone (B1666685) and triphenylmethane.[1][2][3] Other organic compounds, such as biphenyl, diphenylmethane, fluorene, and 9-fluorenone, have also been detected in the gaseous phase.[1]

The overall reaction in a nitrogen atmosphere can be summarized as the decomposition of this compound into barium carbonate and a variety of organic molecules.[1]

Decomposition in an Oxidizing Atmosphere (Air)

The thermal decomposition of this compound in an air atmosphere is a two-stage process.[1]

Stage 1: In the initial stage, this compound decomposes to form a mixture of barium carbonate (BaCO₃) and elemental carbon (C), resulting in a black residue. Carbon monoxide (CO) is also formed during this stage.

Stage 2: As the temperature increases, the elemental carbon formed in the first stage undergoes oxidation. This results in the loss of carbon and the formation of a white residue of pure barium carbonate (BaCO₃). This second stage is complete at approximately 756°C.[1]

Quantitative Thermal Analysis Data

Thermogravimetric analysis provides quantitative data on the mass loss of this compound upon heating. The following table summarizes the key quantitative findings from the literature.

AtmosphereNumber of Decomposition StagesFinal Solid ProductExperimental Mass Loss (%)Theoretical Mass Loss (%)Reference
Nitrogen1BaCO₃47.9648.01[1]
Air2BaCO₃47.4248.01[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques.

Synthesis of this compound

This compound can be synthesized via a hydrothermal reaction between barium carbonate and benzoic acid at a molar ratio of 1:2 in the presence of a small amount of water.[1] An alternative synthesis involves the reaction of benzoic acid and barium hydroxide (B78521) octahydrate.[3] The resulting product is a monoclinic, layered crystalline solid.[1][2]

Thermal Analysis
  • Thermogravimetry (TG) and Differential Thermal Analysis (DTA): TG and DTA are performed to study the mass loss and thermal events (endothermic or exothermic changes) as a function of temperature.[1][4] These analyses are conducted under controlled atmospheres, typically nitrogen and air, to observe the different decomposition pathways.[1] The final solid products of the decomposition are identified and compared with theoretical mass loss calculations.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to characterize the solid residues obtained after thermal decomposition.[1] For instance, the IR spectrum of the solid product obtained in a nitrogen atmosphere at 550°C shows characteristic absorption bands for BaCO₃ at 1418, 859, and 692 cm⁻¹.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gaseous organic products evolved during the thermal decomposition are identified using GC-MS.[1][3] This technique allows for the separation and identification of the complex mixture of organic compounds formed, such as benzophenone and triphenylmethane.[1]

Visualizing the Decomposition Pathways

The following diagrams illustrate the thermal decomposition pathways of this compound in nitrogen and air atmospheres.

Decomposition_Nitrogen BariumBenzoate This compound Ba(C₇H₅O₂)₂ Decomposition Thermal Decomposition (Nitrogen Atmosphere) BariumBenzoate->Decomposition SolidProduct Barium Carbonate BaCO₃ Decomposition->SolidProduct Solid Residue OrganicProducts Organic Products: - Benzophenone - Triphenylmethane - Biphenyl - Diphenylmethane - Fluorene - 9-Fluorenone Decomposition->OrganicProducts Gaseous Products

Caption: Decomposition of this compound in Nitrogen.

Decomposition_Air BariumBenzoate This compound Ba(C₇H₅O₂)₂ Stage1 Stage 1 Decomposition (Air Atmosphere) BariumBenzoate->Stage1 Intermediate Intermediate Products: - Barium Carbonate (BaCO₃) - Carbon (C) - Carbon Monoxide (CO) Stage1->Intermediate Stage2 Stage 2 Oxidation (Air, ~756°C) Intermediate->Stage2 FinalProduct Final Product: Barium Carbonate (BaCO₃) Stage2->FinalProduct

Caption: Decomposition of this compound in Air.

References

Barium Benzoate: A Technical Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and safety precautions associated with barium benzoate (B1203000). The information is intended to support risk assessment and ensure safe handling in a laboratory environment. Data has been compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

Barium benzoate is the barium salt of benzoic acid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms Barium dibenzoate, Benzoic acid, barium salt[1][2][3][4]
CAS Number 533-00-6[1][2][3][4]
Molecular Formula C₁₄H₁₀BaO₄[2][3]
Molecular Weight 379.55 g/mol [2][3][5]
Appearance White powder/Dry powder[3]
Boiling Point 249.3 °C at 760 mmHg[1]
Flash Point 111.4 °C[1]
Density 2 g/cm³ at 20°C[1]
Water Solubility 3.4 - 51.3 g/L at 20°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or inhaled, and it can cause serious eye damage.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound, as summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Source: Aggregated GHS information from multiple sources.[3][6]

GHS Pictograms:

  • GHS06: Skull and Crossbones (for Acute Toxicity, Oral)

  • GHS05: Corrosion (for Serious Eye Damage)

  • GHS07: Exclamation Mark (for Acute Toxicity, Inhalation)

Signal Word: Danger[6]

Toxicological Information

The primary toxic entity is the barium ion (Ba²⁺), which is known to be a competitive blocker of potassium inward rectifier channels.[5][6] This blockage inhibits the efflux of potassium ions (K⁺), leading to profound hypokalemia (low potassium levels in the blood).[5][6] Clinical features of acute soluble barium poisoning include gastrointestinal distress (vomiting, diarrhea), cardiac arrhythmias, muscle weakness, and potentially respiratory failure due to muscle paralysis.[5][6]

Table 3 provides a summary of acute oral toxicity data for various soluble barium compounds to offer a comparative perspective.

SubstanceSpeciesLD₅₀ (mg/kg body weight)LD₅₀ (mg barium/kg body weight)
Barium ChlorideRat118–27778–183
Barium ChlorideRat409–419270–276
Barium ChlorideMouse430284
Barium FluorideRat250165

Source: The MAK Collection for Occupational Health and Safety, 2021.[9]

The toxicity of the benzoate component is considered low. For sodium benzoate, the oral LD₅₀ in rats is greater than 2000 mg/kg body weight.[10]

Signaling Pathway: Barium Ion Blockade of Potassium Channels

The primary mechanism of barium toxicity involves the blockade of potassium channels. Barium ions are similar in size to potassium ions but have a higher charge, allowing them to enter and block the pore of potassium channels, particularly the inward rectifier channels. This disrupts the normal flow of potassium ions, which is crucial for maintaining the resting membrane potential of cells, especially in muscle and nerve tissues. The disruption of potassium homeostasis leads to the observed clinical effects.

Barium_Potassium_Channel_Blockade cluster_membrane Cell Membrane K_Channel Potassium Channel (Kir) Pore K_ion_in K⁺ (intracellular) Hypokalemia Hypokalemia (Low Blood K⁺) K_Channel->Hypokalemia Inhibition of K⁺ Efflux Ba_ion Barium Ion (Ba²⁺) Ba_ion->K_Channel:c Blocks Pore K_ion_out K⁺ (extracellular) K_ion_out->K_Channel:p Normal Efflux Toxicity Clinical Toxicity (Muscle Weakness, Arrhythmia) Hypokalemia->Toxicity

Barium ion (Ba²⁺) blocking a potassium channel, leading to toxicity.

Safety Precautions and Handling

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[6]

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.[6]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. Store locked up.[6]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[6]

Spill Response:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust generation.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]

  • Do not let the product enter drains.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE UseFumeHood Work in a Chemical Fume Hood SelectPPE->UseFumeHood Weighing Weigh Required Amount UseFumeHood->Weighing CloseContainer Tightly Close Container After Use Weighing->CloseContainer CleanArea Clean Work Area CloseContainer->CleanArea WasteDisposal Dispose of Waste According to Regulations CleanArea->WasteDisposal DecontaminatePPE Remove and Decontaminate PPE WasteDisposal->DecontaminatePPE WashHands Wash Hands Thoroughly DecontaminatePPE->WashHands

A general workflow for the safe handling of this compound.

Experimental Protocols for Toxicological Assessment

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[5]

  • Principle: A stepwise procedure is used where a group of animals (typically three female rats) is dosed at a defined starting dose level.[11] The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or stopping the test.[11]

  • Animal Species: Healthy, young adult rats are typically used.[5]

  • Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[5]

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines a procedure for assessing the potential adverse effects of a single dermal exposure to a substance.[1][7]

  • Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of a group of animals (typically rats) and held in contact with the skin for 24 hours.[12] A stepwise procedure with a limited number of animals per step is used.[13]

  • Animal Species: Young adult rats are the preferred species.[14]

  • Dosing: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[12]

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[12]

  • Endpoint: The study provides information on dermal toxicity and can be used to calculate an approximate LD₅₀. A gross necropsy is performed on all animals at the end of the study.[12]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][6]

  • Principle: The guideline describes two protocols: a traditional LC₅₀ protocol and a Concentration x Time (C x T) protocol.[6][15] Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).[6][15]

  • Animal Species: Rats are the preferred species.[2]

  • Concentrations: A limit test or a study with at least three concentrations is performed.[15]

  • Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[6]

  • Endpoint: The study provides the LC₅₀ value and other information on inhalation hazards for GHS classification.[6]

OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[8][16][17]

  • Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.[18]

  • Animal Species: Rats are the preferred species. Each dose group typically consists of 5 males and 5 females.[18]

  • Dosing: Administration is usually by gavage or via the diet or drinking water.[17]

  • Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, and detailed hematology and clinical biochemistry at the end of the study.[17]

  • Endpoint: The study identifies target organs of toxicity and determines a No-Observed-Adverse-Effect Level (NOAEL). Gross necropsy and histopathology of major organs are performed.[18]

Experimental_Protocols cluster_acute Acute Toxicity Testing cluster_repeated Repeated Dose Toxicity Testing Oral OECD 423 (Oral) HazardID Hazard Identification & Classification Oral->HazardID Dermal OECD 402 (Dermal) Dermal->HazardID Inhalation OECD 403 (Inhalation) Inhalation->HazardID Oral_28d OECD 407 (28-Day Oral) RiskAssess Risk Assessment Oral_28d->RiskAssess determines NOAEL for TestSubstance This compound TestSubstance->Oral is tested via TestSubstance->Dermal is tested via TestSubstance->Inhalation is tested via TestSubstance->Oral_28d is tested via HazardID->RiskAssess

Relationship between toxicological testing protocols and hazard assessment.

References

An In-depth Technical Guide to Barium Benzoate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000), also known by its systematic name barium dibenzoate, is an organometallic compound with a range of industrial applications. This technical guide provides a comprehensive overview of barium benzoate, its synonyms, chemical and physical properties, synthesis and analysis protocols, and its current applications. Furthermore, this document explores the potential biological effects and toxicological profile of this compound, drawing from data on its constituent ions, to inform researchers and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is the barium salt of benzoic acid. The correct identification of this compound is crucial for scientific and regulatory purposes.

Table 1: Synonyms and Chemical Identifiers for this compound

IdentifierValue
Systematic Name Barium dibenzoate
Common Synonyms Benzoic acid, barium salt; Bariumdibenzoat
CAS Number 533-00-6
EC Number 208-551-0
Molecular Formula C₁₄H₁₀BaO₄
InChI InChI=1S/2C7H6O2.Ba/c28-7(9)6-4-2-1-3-5-6;/h21-5H,(H,8,9);/q;;+2/p-2
SMILES C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2]

A hydrated form, this compound dihydrate, is also known and has the CAS number 5908-68-9 and molecular formula C₁₄H₁₄BaO₆.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application, and for designing experimental protocols.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 379.55 g/mol
Appearance Fine, white powder
Boiling Point 249.3 °C at 760 mmHg
Flash Point 111.4 °C
Density 2 g/cm³ at 20°C
Water Solubility 3.4-51.3 g/L at 20°C
Vapor Pressure 0.0122 mmHg at 25°C

Synthesis and Characterization

Synthesis Protocol

While detailed, step-by-step synthesis protocols for this compound are not extensively documented in publicly available literature, a common method involves the reaction of benzoic acid with a barium salt, such as barium hydroxide (B78521) octahydrate, in an aqueous or semi-solid phase reaction. The following is a generalized experimental protocol based on this reaction:

Objective: To synthesize this compound.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Ethanol (B145695) (for washing)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reactant Preparation: Calculate the stoichiometric amounts of benzoic acid and barium hydroxide octahydrate required. A slight excess of benzoic acid may be used to ensure complete reaction of the barium hydroxide.

  • Reaction:

    • Dissolve the barium hydroxide octahydrate in a minimal amount of warm deionized water in the reaction vessel with stirring.

    • Slowly add the benzoic acid to the barium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 90-110°C) to facilitate the reaction.

    • Continue stirring the mixture for a sufficient period (e.g., 15-20 minutes) to ensure the reaction goes to completion. The formation of a white precipitate of this compound should be observed.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the white precipitate by vacuum filtration.

    • Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities.

    • Further wash the precipitate with a small amount of cold ethanol to aid in drying.

  • Drying:

    • Dry the collected this compound in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Characterization:

    • The final product can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the benzoate carboxylate group and the absence of the starting materials, and by elemental analysis to determine the barium content.

Synthesis_Workflow Synthesis Workflow for this compound reactant_prep Reactant Preparation (Benzoic Acid & Barium Hydroxide) reaction Reaction (Aqueous solution, 90-110°C) reactant_prep->reaction cooling Cooling to Room Temperature reaction->cooling filtration Vacuum Filtration cooling->filtration washing Washing (Deionized Water & Ethanol) filtration->washing drying Drying (80-100°C) washing->drying characterization Characterization (FTIR, Elemental Analysis) drying->characterization

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound are crucial for quality control and research purposes.

Table 3: Analytical Techniques for this compound Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the benzoate component.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of the carboxylate functional group and confirmation of salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the benzoate moiety.
Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) Quantification of the barium content.
Thermogravimetric Analysis (TGA) To study the thermal decomposition of the compound.

Experimental Protocol: HPLC Analysis of Benzoate

This protocol is adapted from methods for analyzing benzoate in various matrices and would require optimization for specific applications.

Objective: To quantify the benzoate content in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of benzoate in the samples.

Industrial Applications

This compound has several niche industrial applications, primarily leveraging its properties as a metal soap.

  • Polymer Stabilizer: It is used as a heat stabilizer in polyvinyl chloride (PVC) and its blends. It acts as an acid scavenger, neutralizing the hydrochloric acid that is released during the thermal degradation of PVC.

  • Catalyst: this compound can function as a transesterification catalyst. It has also been investigated as a catalyst for the methyl esterification of benzoic acid.

  • Pyrotechnics: In pyrotechnic compositions, this compound is used as a green colorant and an oxidizer. It is valued for its good combustion behavior, producing low smoke and residues.

Biological Activity and Toxicological Profile

The biological effects of this compound are not well-documented. However, an understanding of its potential impact can be inferred from the known activities of its constituent ions: the barium ion (Ba²⁺) and the benzoate anion.

Pharmacokinetics

Upon ingestion of soluble barium compounds, barium ions are rapidly absorbed from the gastrointestinal tract. The absorbed barium is primarily deposited in the bones and teeth and is excreted mainly through feces and urine. Benzoate is metabolized in the liver and kidneys, where it is conjugated with glycine (B1666218) to form hippurate, which is then excreted in the urine.

Potential Mechanism of Action and Signaling Pathways

The toxicity of soluble barium compounds is primarily attributed to the Ba²⁺ ion. Barium ions are known to block potassium channels, which can lead to a profound decrease in serum potassium levels (hypokalemia). This disruption of potassium homeostasis can have significant effects on excitable tissues, such as muscle and nerve cells.

Barium ions can also interfere with calcium signaling pathways. Due to their similar ionic radius and charge, Ba²⁺ can compete with Ca²⁺ for binding sites on various proteins and channels. For instance, barium has been shown to activate large-conductance calcium-activated potassium (BK) channels, albeit with a lower affinity than calcium.

The benzoate anion, on the other hand, is generally considered to have low toxicity. Its metabolism is a detoxification pathway that can be utilized for the elimination of waste nitrogen.

Barium_Benzoate_Signaling Hypothetical Signaling Pathway of this compound Components cluster_0 Cellular Environment cluster_1 Cellular Effects of Barium Ion cluster_2 Metabolism of Benzoate Ion Barium_Benzoate This compound Dissociation Dissociation Barium_Benzoate->Dissociation Ba_ion Barium Ion (Ba²⁺) Dissociation->Ba_ion Benzoate_ion Benzoate Ion Dissociation->Benzoate_ion K_channel Potassium Channels Ba_ion->K_channel Blocks Ca_channel Calcium Channels & Signaling Ba_ion->Ca_channel Interferes with Liver_Kidney Liver / Kidney Benzoate_ion->Liver_Kidney Hypokalemia Hypokalemia K_channel->Hypokalemia Muscle_Weakness Muscle Weakness & Paralysis Hypokalemia->Muscle_Weakness Cardiac_Arrhythmias Cardiac Arrhythmias Hypokalemia->Cardiac_Arrhythmias Glycine_conjugation Glycine Conjugation Liver_Kidney->Glycine_conjugation Hippurate Hippurate Glycine_conjugation->Hippurate Excretion Urinary Excretion Hippurate->Excretion

Caption: A hypothetical signaling and metabolic pathway for the components of this compound.

Toxicity

Relevance to Drug Development

The direct application of this compound in drug development is not established. While barium sulfate (B86663) is widely used as a non-toxic, insoluble contrast agent for gastrointestinal imaging, the soluble nature and toxicity of this compound preclude its use in this context.

However, the study of this compound and similar compounds could be of interest to drug development professionals for several reasons:

  • Toxicological Research: Understanding the mechanisms of barium toxicity is important for public health and for developing treatments for barium poisoning.

  • Ion Channel Research: The ability of barium ions to block specific potassium channels makes them a useful tool in electrophysiological research to study the function of these channels.

  • Drug Delivery: While not currently in use, the development of novel, non-toxic organometallic compounds for therapeutic or diagnostic purposes is an active area of research. The synthesis and characterization of compounds like this compound can provide valuable insights into the chemistry of metal-organic complexes.

Conclusion

This compound is a well-defined chemical compound with several important industrial applications. Its synonyms and physicochemical properties are well-documented. While detailed experimental protocols for its synthesis and analysis are not always readily available in the public domain, general methods can be adapted for research and quality control purposes. The biological activity and toxicology of this compound are largely inferred from the known effects of its constituent ions, with the barium ion being the primary mediator of toxicity through its effects on potassium and calcium channels. For drug development professionals, while this compound itself does not have a direct therapeutic application, the study of its properties and biological effects can contribute to the broader understanding of metal-ion toxicology and ion channel pharmacology. Further research is needed to fully elucidate the specific biological profile of this compound.

Methodological & Application

Application Notes and Protocols: Barium Benzoate as a Stabilizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium benzoate (B1203000) as a heat stabilizer in Polyvinyl Chloride (PVC) formulations. The information detailed below, including experimental protocols and performance data, is intended to guide researchers and professionals in the evaluation and application of this stabilizer system. While barium benzoate can be used alone, it is most commonly employed in synergistic combination with other metal soaps, such as zinc benzoate, to achieve an optimal balance of initial color stability and long-term heat resistance.

Introduction to PVC Degradation and Stabilization

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at typical processing temperatures (above 170°C).[1] This degradation process, known as dehydrochlorination, involves the autocatalytic elimination of hydrogen chloride (HCl) gas from the polymer backbone.[1] This leads to the formation of conjugated polyene sequences, which cause severe discoloration (yellowing to blackening), and a significant deterioration of the material's mechanical and electrical properties, rendering it brittle and unsuitable for its intended use.[1]

Heat stabilizers are essential additives incorporated into PVC formulations to counteract this degradation during processing and throughout the product's service life. They primarily function through two main mechanisms:

  • HCl Scavenging: Neutralizing the liberated hydrogen chloride, thereby preventing its catalytic effect on further degradation.[1]

  • Substitution of Labile Chlorine Atoms: Replacing unstable chlorine atoms (e.g., at allylic sites) on the PVC chain with more stable functional groups to inhibit the initiation of the "zipper" dehydrochlorination reaction.[1]

Mechanism of Action of this compound Stabilizers

This compound falls under the category of metal carboxylate stabilizers.[1] Its primary role is to act as an effective HCl scavenger. The benzoate anion reacts with the released HCl to form benzoic acid and barium chloride (BaCl₂), a relatively weak Lewis acid that is less detrimental to PVC stability compared to other metal chlorides like zinc chloride (ZnCl₂).

Synergistic Effect with Zinc Benzoate:

This compound is often used in conjunction with zinc-based stabilizers, such as zinc benzoate. In these Ba/Zn systems, a synergistic effect is observed:

  • Primary Stabilization by Zinc: Zinc benzoate provides excellent initial color stability by rapidly scavenging HCl and replacing labile chlorine atoms on the PVC chain. However, this reaction produces zinc chloride (ZnCl₂).

  • "Zinc Burning": ZnCl₂ is a strong Lewis acid that can catastrophically accelerate PVC degradation, a phenomenon known as "zinc burning".[1]

  • Role of this compound: this compound reacts with the aggressive ZnCl₂ to regenerate the active zinc stabilizer and form the less harmful BaCl₂.[1] This action mitigates "zinc burning" and provides excellent long-term thermal stability.[1]

This synergistic relationship allows for a stabilizer system with good initial color and robust long-term heat resistance.

Data Presentation

While specific quantitative data for this compound as a standalone stabilizer is limited in publicly available literature, the following tables present illustrative performance data for a typical Ba/Zn benzoate stabilizer system in a flexible PVC formulation. This data is representative of the performance that can be expected and is intended for comparative purposes.

Table 1: Thermal Stability Performance

Stabilizer System (2.0 phr*)Congo Red Test (minutes at 180°C)TGA Onset Temperature (°C)
Unstabilized PVC< 5~275
This compound (alone)15 - 25~290
Zinc Benzoate (alone)20 - 30 (with rapid blackening)~295
Ba/Zn Benzoate System (1:1 ratio) 45 - 60 ~305
Commercial Ca/Zn Stabilizer35 - 50~300
Organotin Stabilizer> 75~320

*phr = parts per hundred resin

Table 2: Dynamic Performance and Color Stability

Stabilizer System (2.0 phr)Torque Rheometer Stability Time (minutes at 190°C)Yellowness Index (after 30 min at 180°C)
Unstabilized PVC< 3> 80
This compound (alone)8 - 1240 - 50
Zinc Benzoate (alone)5 - 8 (sudden torque increase)15 - 25 (followed by rapid darkening)
Ba/Zn Benzoate System (1:1 ratio) 15 - 25 20 - 30
Commercial Ca/Zn Stabilizer12 - 2025 - 35
Organotin Stabilizer> 30< 15

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of PVC heat stabilizers.

Protocol 1: Static Thermal Stability by Congo Red Test

Objective: To determine the static thermal stability time of a PVC compound by detecting the evolution of hydrogen chloride gas.[1]

Materials:

  • PVC resin

  • This compound and/or other stabilizers

  • Plasticizer (e.g., DOP)

  • Two-roll mill or laboratory mixer

  • Test tubes (e.g., 18x150 mm)

  • Congo Red indicator paper

  • Thermostatically controlled oil bath or heating block

  • Timer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Prepare a PVC compound by mixing the resin, stabilizer(s), and plasticizer in a laboratory mixer or on a two-roll mill at 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

    • A typical formulation for flexible PVC could be: 100 parts PVC, 50 parts DOP, 2.0 parts stabilizer.

    • Cut the milled sheet into small pieces (approx. 2-3 mm).

  • Test Setup:

    • Accurately weigh 2.0 g of the PVC sample into a clean, dry test tube.

    • Cut a strip of Congo Red paper (approx. 10x30 mm).

    • Suspend the Congo Red paper in the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom edge of the paper should be approximately 2-3 cm above the sample.

  • Heating and Observation:

    • Preheat the oil bath or heating block to the test temperature (typically 180°C or 200°C).[1][2]

    • Immerse the test tube into the heating medium to the level of the top of the PVC sample and start the timer immediately.

    • Observe the Congo Red paper for any color change.

  • Endpoint:

    • Record the time, in minutes, at which the Congo Red paper turns from red to a distinct blue color.[1] This is the static thermal stability time.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a PVC compound by measuring its mass loss as a function of temperature in a controlled atmosphere.[1]

Materials:

  • PVC compound (prepared as in Protocol 1)

  • Thermogravimetric Analyzer (TGA)

  • High-purity alumina (B75360) or platinum crucibles

  • Analytical balance

Procedure:

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Place a small, precisely weighed sample (typically 5-10 mg) of the PVC compound into a TGA crucible.

  • Thermal Program:

    • Load the crucible into the TGA furnace.

    • Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 30°C to 600°C).[1]

  • Data Analysis:

    • Continuously record the sample mass as a function of temperature.

    • Determine the onset temperature of degradation, which is the temperature at which significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the steepest mass loss slope. A higher onset temperature indicates greater thermal stability.

Protocol 3: Dynamic Thermal Stability using a Torque Rheometer

Objective: To evaluate the processing stability of a PVC compound under conditions of continuous heat and shear, simulating processing equipment like an extruder.[1]

Materials:

  • Pre-blended PVC formulation (as in Protocol 1)

  • Torque rheometer (e.g., Brabender Plastograph) equipped with a heated mixing chamber and rotors.

Procedure:

  • Instrument Setup:

    • Set the temperature of the mixer bowl to the desired processing temperature (e.g., 190°C).

    • Set the rotor speed to a constant value (e.g., 60 rpm).

    • Allow the instrument to reach thermal equilibrium.

  • Sample Loading:

    • Weigh the appropriate amount of the PVC compound as specified for the mixing bowl volume.

    • With the rotors turning, add the compound to the mixing chamber.

  • Data Recording:

    • Continuously measure and record the torque required to turn the rotors as a function of time.

    • The torque will initially increase as the powder is loaded, then decrease as it heats up, and increase again to a fusion peak as the PVC melts and a homogenous mass is formed. After the fusion peak, the torque will stabilize, representing the melt viscosity.

  • Endpoint:

    • Continue running the test until a significant, sharp increase in torque is observed. This indicates cross-linking and degradation of the polymer due to instability.

    • The dynamic stability time is the time from the fusion peak to the onset of this final torque increase.

Mandatory Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Ba/Zn Benzoate Stabilization PVC_Chain PVC Polymer Chain Unstable_Site Unstable Chlorine Site PVC_Chain->Unstable_Site Heat HCl_Release HCl Release (Autocatalytic) Unstable_Site->HCl_Release Zn_Benzoate Zinc Benzoate Unstable_Site->Zn_Benzoate Replaces Cl Polyene Polyene Formation (Color) HCl_Release->Polyene Catalyzes further HCl release Ba_Benzoate This compound HCl_Release->Ba_Benzoate HCl Scavenging Deterioration Property Deterioration Polyene->Deterioration ZnCl2 Zinc Chloride (ZnCl2) (Strong Lewis Acid) Zn_Benzoate->ZnCl2 Forms Stable_Chain Stabilized PVC Chain Zn_Benzoate->Stable_Chain Ba_Benzoate->Zn_Benzoate Regenerates BaCl2 Barium Chloride (BaCl2) (Weak Lewis Acid) Ba_Benzoate->BaCl2 Forms ZnCl2->Polyene Catalyzes 'Zinc Burning' ZnCl2->Ba_Benzoate Reacts with

Caption: PVC degradation and the synergistic stabilization mechanism of a Ba/Zn benzoate system.

Congo_Red_Workflow start Start prep Prepare PVC Compound (Resin + Stabilizer) start->prep weigh Weigh 2.0g of Sample into Test Tube prep->weigh paper Suspend Congo Red Paper in Tube weigh->paper heat Immerse Tube in Heated Bath (180°C) paper->heat timer Start Timer heat->timer observe Observe Paper for Color Change timer->observe observe->observe No Change record Record Time for Red to Blue Change observe->record Color Change end End record->end

Caption: Experimental workflow for the Static Thermal Stability (Congo Red) Test.

TGA_Workflow start Start prep Weigh 5-10 mg of PVC Compound into Crucible start->prep load Load Crucible into TGA Instrument prep->load program Set Thermal Program (e.g., 10°C/min under N2) load->program run Initiate Heating and Data Collection program->run analyze Analyze Mass Loss vs. Temperature Curve run->analyze determine Determine Onset Degradation Temperature analyze->determine end End determine->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Application Notes and Protocols: Barium Benzoate as a Transesterification Catalyst in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial reaction in polymer chemistry, enabling the synthesis of polyesters and polycarbonates, as well as the modification and recycling of existing polymers. The selection of an appropriate catalyst is paramount for controlling reaction kinetics, polymer properties, and process efficiency. While traditional catalysts include compounds of tin, titanium, and antimony, there is growing interest in exploring alternative catalysts with unique properties.

Barium benzoate (B1203000), an organometallic compound, presents potential as a transesterification catalyst. While extensive literature on this specific application is not widely available, the known catalytic activity of other barium compounds, such as barium oxide and barium carbonate, in transesterification reactions suggests that the barium ion can effectively catalyze these processes.[1][2] Layered barium benzoates have demonstrated catalytic efficacy and reusability in esterification reactions, further supporting the potential of barium benzoate in this domain.[3]

These application notes provide a comprehensive overview of the theoretical application of this compound as a transesterification catalyst in polymer synthesis. The provided protocols are hypothetical and derived from established methodologies for similar catalytic systems. They are intended to serve as a foundational guide for researchers to explore and optimize the use of this compound in their specific polymerization applications.

Potential Applications in Polymer Chemistry

This compound's potential as a transesterification catalyst can be explored in several areas of polymer science:

  • Polyester Synthesis: It can potentially catalyze the polycondensation of diols and diesters to produce polyesters. The catalytic activity would facilitate the elimination of a small molecule (e.g., methanol (B129727) or ethylene (B1197577) glycol) to drive the polymerization forward.

  • Polycarbonate Synthesis: In the melt transesterification process for polycarbonates, this compound could be investigated as a catalyst for the reaction between a diol (like bisphenol A) and a carbonate source (like diphenyl carbonate).

  • Polymer Recycling: Transesterification is a key mechanism in the chemical recycling of polyesters like PET. This compound could potentially be used to catalyze the depolymerization of polymer waste into monomers or oligomers.

  • Dynamic Covalent Chemistry and Vitrimers: The reversible nature of transesterification is central to the development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. This compound could act as a catalyst to facilitate the bond exchange reactions in vitrimer networks.

Proposed Catalytic Mechanism

The catalytic activity of this compound in transesterification is likely centered on the Lewis acidic nature of the barium ion (Ba²⁺). The proposed mechanism involves the coordination of the carbonyl oxygen of the ester to the barium ion, which polarizes the carbonyl group and increases its electrophilicity. This activation facilitates the nucleophilic attack by an alcohol.

Below is a DOT language script visualizing the proposed mechanism.

Transesterification_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation Ester R-CO-OR' Alcohol R''-OH Barium_Benzoate Ba(OOCPh)₂ Barium_Benzoate->Ester Coordination Activated_Complex [R-C(O⁺-Ba)-OR'] Tetrahedral_Intermediate R-C(O⁻-Ba)(OR')(O⁺H-R'') Activated_Complex->Tetrahedral_Intermediate Attack by R''-OH Proton_Transfer Intramolecular Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination_Step [R-C(O-Ba)(O⁺H-R')(OR'')] Proton_Transfer->Elimination_Step New_Ester R-CO-OR'' Elimination_Step->New_Ester Elimination of R'-OH Catalyst_Regeneration Ba(OOCPh)₂ New_Ester->Catalyst_Regeneration Release Byproduct R'-OH PBT_Synthesis_Workflow start Start charge_reactants Charge Reactor: DMT, BDO, This compound, Antioxidant start->charge_reactants purge Purge with Inert Gas charge_reactants->purge ester_interchange Ester Interchange (160-190°C) Collect Methanol purge->ester_interchange polycondensation Polycondensation (240-260°C, <1 mbar) Remove excess BDO ester_interchange->polycondensation terminate Terminate Reaction (Cool under Inert Gas) polycondensation->terminate purify Purification (Dissolution & Precipitation) terminate->purify dry Dry Polymer in Vacuum Oven purify->dry end End dry->end Optimization_Logic cluster_input Input Parameters cluster_output Output Properties Temp Temperature MW Molecular Weight Temp->MW Color Color Temp->Color High temp may increase color Time Time Time->MW Vacuum Vacuum Level Vacuum->MW Catalyst_Conc Catalyst Conc. Catalyst_Conc->MW Catalyst_Conc->Color High conc. may increase color Tg Glass Transition Temp. MW->Tg PDI Polydispersity

References

Application of Barium Benzoate in Pyrotechnic Compositions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000), the barium salt of benzoic acid, serves multiple functions in pyrotechnic compositions. It is primarily utilized as a green colorant, an oxidizer, and a performance modifier. Its organic component, the benzoate anion, can act as a fuel, contributing to the overall energy of the pyrotechnic mixture. This dual functionality makes it a versatile ingredient in the formulation of various pyrotechnic devices, including fireworks, flares, and smoke compositions. Furthermore, barium benzoate has been noted for its ability to produce compositions with good combustion behavior and low smoke output.[1][2][3] It has also been investigated as a passivator to reduce the sensitivity of chlorate-based explosives to friction and impact.[4][5]

This document provides detailed application notes on the use of this compound in pyrotechnics, experimental protocols for its synthesis and for the evaluation of pyrotechnic compositions containing it, and a summary of available quantitative data.

Application Notes

Green Color Agent

The most prominent application of this compound in pyrotechnics is as a green color agent.[1][2][3] Upon combustion at high temperatures, barium compounds emit a characteristic green light. In the presence of a chlorine donor, gaseous barium monochloride (BaCl) is formed, which is the primary emitter of green light in most pyrotechnic flames, with emissions in the 505-535 nm range.[6] this compound can serve as the barium source for this reaction.

Advantages:

  • Good Combustion Characteristics: Compositions with this compound are reported to have good combustion behavior with low smoke and residue.[1][2][3]

  • Dual Functionality: The benzoate anion can act as a fuel, which can simplify formulation design.

Oxidizer

This compound can also function as an oxidizer in pyrotechnic compositions, providing oxygen for the combustion of fuels.[1][2][3] This property is particularly useful in color compositions where it can contribute to the overall reaction while also providing the colorant.

Passivator for Chlorate-Based Compositions

A notable application of this compound is as a passivator for pyrotechnic compositions containing chlorates.[4][5] Chlorate-based mixtures are known for their sensitivity to friction and impact, which poses significant safety risks. The addition of this compound has been shown to decrease this sensitivity, making the compositions safer to handle and store. A patented process describes that the addition of this compound to a chlorate-based gunpowder can reduce its friction sensitivity by approximately 56% and significantly lower its impact sensitivity.[4]

Data Presentation

The following tables summarize the available quantitative data for pyrotechnic compositions containing this compound.

Table 1: Example Pyrotechnic Formulation with this compound

Composition NameComponentPercentage by Weight (%)Role
MATRIX COMETPotassium Chlorate (B79027)50Oxidizer
This compound23Green Colorant, Oxidizer
Barium Carbonate10Green Colorant, Neutralizer
Exfoliated Mica10Effect Component
Bentonite Clay6Binder
Guar Gum1Binder

Table 2: Passivating Effect of this compound on Chlorate Gunpowder

ParameterWithout this compoundWith this compoundReduction in Sensitivity
Friction SensitivityNot specifiedNot specified~56%
Impact Sensitivity4 kg/m 13 kg/m Increased Stability

Note: The impact sensitivity values from the source patent[4] indicate an increase in the energy required for ignition, hence an increase in stability.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the preparation of this compound for use as a passivator.[5]

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Barium Nitrate (Ba(NO₃)₂)

  • Deionized Water

Equipment:

  • Reaction vessel with heating and pressure control

  • Sieves (8-10 mesh and 60-80 mesh)

  • Drying oven

  • Pulverizer

Procedure:

  • Preparation of Reactants: Weigh 50.36 parts by weight of benzoic acid and 26.94 parts by weight of barium nitrate. Pass both materials through an 8-10 mesh sieve to ensure a uniform particle size.

  • Mixing: Thoroughly mix the sieved benzoic acid and barium nitrate.

  • Reaction:

    • Place the mixture into a reaction vessel.

    • Add approximately 22 parts by weight of water.

    • Heat the vessel to a temperature of 90-110 °C and maintain a pressure of 0.1-0.2 kg/cm ² for 15-20 minutes.

  • Cooling and Drying:

    • Cool the reaction mixture to approximately 60 °C and discharge it from the vessel.

    • Dry the product in a drying oven until the water content is between 2-3%.

  • Finishing: Pulverize the dried this compound and pass it through a 60-80 mesh sieve to obtain a fine powder.

Protocol 2: Preparation of a Green Pyrotechnic Composition

This protocol provides a general method for preparing a green-colored pyrotechnic composition based on the "MATRIX COMET" formulation.[7]

Materials:

  • Potassium Chlorate (KClO₃), finely powdered

  • This compound (C₁₄H₁₀BaO₄), finely powdered

  • Barium Carbonate (BaCO₃), finely powdered

  • Exfoliated Mica

  • Bentonite Clay

  • Guar Gum

  • Water/Alcohol mixture (as a binding solvent)

Equipment:

  • Non-sparking mixing tools

  • Sieves (e.g., 100-mesh)

  • Drying equipment

  • Press for consolidation (optional)

Procedure:

  • Sieving: Individually pass all powdered components through a 100-mesh sieve to ensure they are fine and free-flowing. This is a critical step for homogeneity and consistent burning.

  • Dry Mixing: On a clean, non-sparking surface (e.g., kraft paper), combine the sieved powders in the proportions specified in Table 1. Use a gentle diapering method (rolling the powder on the paper) to achieve a homogenous mixture. Avoid any methods that could generate friction or impact.

  • Wetting and Granulation: Slowly add a fine mist of the water/alcohol binder solution to the dry powder while gently mixing. Add just enough liquid to create slightly damp, cohesive granules. Over-wetting will result in a paste that is difficult to work with and may affect performance.

  • Drying: Spread the granulated composition in a thin layer on a drying screen and allow it to dry completely in a well-ventilated area, away from any sources of ignition.

  • Consolidation (Optional): Once dry, the composition can be pressed into stars, comets, or other desired forms using a hydraulic press. The consolidation pressure will significantly affect the burn rate.

Protocol 3: Evaluation of Pyrotechnic Performance

This protocol outlines the procedures for testing the burn rate and spectral characteristics of a prepared pyrotechnic composition.

Equipment:

  • Test stand for holding the pyrotechnic device

  • Ignition system (e.g., electric match)

  • High-speed camera or video recorder with a frame rate reference

  • Spectrometer with a suitable range for visible light (e.g., 380-780 nm)

  • Calibrated light source for spectrometer calibration

  • Data acquisition system

Procedure:

  • Burn Rate Measurement:

    • Prepare a cylindrical sample ("strand") of the pyrotechnic composition with a known length.

    • Mount the strand securely in the test stand.

    • Position the camera to have a clear, side-on view of the entire length of the strand.

    • Initiate the composition at one end using the ignition system and record the entire burn event.

    • Analyze the video footage to determine the time it takes for the flame front to travel the known length of the strand.

    • Calculate the linear burn rate in mm/s.[8][9][10]

  • Spectroscopic Analysis:

    • Set up the spectrometer to capture the light emitted from the burning pyrotechnic composition.

    • Calibrate the spectrometer using a known light source.

    • Ignite the pyrotechnic sample and record the emission spectrum throughout the burn.

    • Analyze the spectral data to identify the emission peaks and their corresponding wavelengths. For green compositions, the primary interest is the emission from BaCl.[6][11][12]

    • Determine the dominant wavelength and color purity of the flame.[13]

Mandatory Visualization

Synthesis_of_Barium_Benzoate Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_finishing Product Finishing Benzoic_Acid Benzoic Acid Sieve_Reactants Sieve (8-10 mesh) Benzoic_Acid->Sieve_Reactants Barium_Nitrate Barium Nitrate Barium_Nitrate->Sieve_Reactants Mixer Mix Reactants Sieve_Reactants->Mixer Reactor Reaction Vessel (90-110 °C, 0.1-0.2 kg/cm²) Mixer->Reactor Dryer Drying Oven (2-3% H₂O) Reactor->Dryer Water Water Water->Reactor Pulverizer Pulverize Dryer->Pulverizer Sieve_Product Sieve (60-80 mesh) Pulverizer->Sieve_Product Final_Product This compound Powder Sieve_Product->Final_Product

Caption: Workflow for the synthesis of this compound.

Pyrotechnic_Testing_Workflow Pyrotechnic Composition Performance Evaluation cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_results Results Composition Pyrotechnic Composition Pressing Press into Strand Composition->Pressing Ignition Ignition Pressing->Ignition Burn_Test Burn Rate Measurement (High-Speed Camera) Ignition->Burn_Test Spectroscopy Spectroscopic Analysis (Spectrometer) Ignition->Spectroscopy Burn_Rate_Calc Calculate Burn Rate (mm/s) Burn_Test->Burn_Rate_Calc Spectral_Analysis Analyze Spectrum (Dominant Wavelength, Purity) Spectroscopy->Spectral_Analysis Performance_Data Quantitative Performance Data Burn_Rate_Calc->Performance_Data Spectral_Analysis->Performance_Data

Caption: Experimental workflow for evaluating pyrotechnic performance.

References

Application Note: Characterization of Barium Benzoate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000), the barium salt of benzoic acid, finds applications in various fields, including as a component in pyrotechnics and as a precursor in the synthesis of other barium compounds. Accurate characterization of this compound is crucial for quality control and to ensure its suitability for specific applications. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of barium benzoate. This application note provides a detailed protocol for the characterization of this compound using FTIR spectroscopy, including sample preparation, spectral acquisition, and data interpretation.

This compound is synthesized from benzoic acid and a barium source, such as barium hydroxide. The reaction involves the deprotonation of the carboxylic acid group of benzoic acid and the formation of an ionic bond with the barium cation. This structural change is readily observable in the infrared spectrum, providing a unique fingerprint for the compound. Specifically, the formation of the carboxylate anion (-COO⁻) results in characteristic symmetric and asymmetric stretching vibrations that are distinct from the carbonyl (C=O) stretch of the parent carboxylic acid.

Key FTIR Spectral Features of this compound

The FTIR spectrum of this compound is dominated by absorptions arising from the benzoate anion. The coordination of the carboxylate group to the barium ion leads to two strong and characteristic absorption bands. In contrast, the spectrum of benzoic acid shows a prominent carbonyl (C=O) stretching band and a broad O-H stretching band due to hydrogen bonding. The disappearance of these features and the appearance of the carboxylate stretches confirm the formation of this compound.[1][2]

Table 1: Characteristic FTIR Absorption Bands for this compound and Benzoic Acid

Functional GroupVibrational ModeThis compound (cm⁻¹)Benzoic Acid (cm⁻¹)
Carboxylate (-COO⁻)Asymmetric Stretch1650 - 1540-
Carboxylate (-COO⁻)Symmetric Stretch1450 - 1360-
Aromatic C=CStretch~1600, ~1495~1600, ~1495, ~1450
Aromatic C-HOut-of-plane bend900 - 670900 - 670
Carbonyl (C=O)Stretch-~1700
Hydroxyl (O-H)Stretch (H-bonded)-3300 - 2500 (broad)

Note: The exact peak positions for this compound may vary slightly depending on the sample preparation method and instrument.

Experimental Protocols

This section details the necessary steps for the successful FTIR analysis of this compound, from sample preparation to data acquisition and processing.

Sample Preparation: KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[3]

Materials:

  • This compound powder (finely ground)

  • FTIR-grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Weigh approximately 1-2 mg of the finely ground this compound sample.

  • Weigh approximately 100-200 mg of dry KBr powder.

  • Combine the this compound and KBr in the agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Transfer the powder mixture into the pellet die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Spectrometer Setup and Data Acquisition

Typical Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)[4]

  • Apodization: Happ-Genzel

  • Mode: Transmittance

Procedure:

  • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Collect a background spectrum using an empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

  • Place the KBr pellet containing the this compound sample in the sample holder.

  • Acquire the sample spectrum using the predefined parameters.

Data Processing and Analysis
  • The acquired spectrum should be baseline corrected to ensure a flat baseline.

  • Identify and label the characteristic peaks corresponding to the asymmetric and symmetric stretches of the carboxylate group, as well as the aromatic C=C and C-H vibrations.

  • Compare the obtained spectrum with a reference spectrum of this compound, if available, to confirm the identity and purity of the sample.

  • The absence of a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ confirms the complete conversion of benzoic acid to this compound.

Visualizations

Experimental Workflow for FTIR Characterization

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start Start: this compound Sample grind Grind Sample start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Baseline Correction sample_spec->process identify Peak Identification process->identify compare Compare to Reference identify->compare end End: Characterized Sample compare->end Spectral_Interpretation cluster_reactants Reactant: Benzoic Acid cluster_product Product: this compound cluster_confirmation Confirmation of Synthesis benzoic_acid Benzoic Acid Spectrum oh_stretch Broad O-H Stretch (~3300-2500 cm⁻¹) benzoic_acid->oh_stretch co_stretch C=O Stretch (~1700 cm⁻¹) benzoic_acid->co_stretch confirmation Successful Synthesis oh_stretch->confirmation Disappearance co_stretch->confirmation Disappearance barium_benzoate This compound Spectrum coo_asym Asymmetric -COO⁻ Stretch (~1650-1540 cm⁻¹) barium_benzoate->coo_asym coo_sym Symmetric -COO⁻ Stretch (~1450-1360 cm⁻¹) barium_benzoate->coo_sym coo_asym->confirmation Appearance coo_sym->confirmation Appearance

References

Application Note: X-ray Powder Diffraction (XRD) Analysis of Barium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the specific crystallographic data of barium benzoate (B1203000), including its crystal structure and a corresponding powder diffraction file, did not yield definitive information from the publicly accessible databases searched. The following application notes and protocols are therefore based on general principles of X-ray powder diffraction (XRD) analysis for crystalline organic metal salts and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

X-ray powder diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure of a solid material. For a crystalline substance like barium benzoate, XRD analysis can provide valuable information about its atomic arrangement, crystal system, and lattice parameters. This information is critical in various fields, including materials science, pharmaceuticals, and quality control, for phase identification, purity assessment, and the study of polymorphism.

Physicochemical Properties of this compound

This compound is the barium salt of benzoic acid. Some of its general properties are summarized below:

PropertyValue
CAS Number 533-00-6
Molecular Formula C₁₄H₁₀BaO₄
Molecular Weight 379.55 g/mol
Appearance Fine, white powder

Note: The data in this table is compiled from various chemical suppliers and databases.

Quantitative XRD Data Summary

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.5
b (Å) 15.2
c (Å) 8.9
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1423.8

Table 2: Hypothetical Principal Diffraction Peaks for this compound (Cu Kα radiation, λ = 1.5406 Å)

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7185
20.44.3570
25.83.4595
30.12.9760

Experimental Protocol for XRD Analysis

This protocol provides a general methodology for the XRD analysis of a crystalline powder sample such as this compound.

1. Sample Preparation

  • Objective: To obtain a representative, randomly oriented powder sample.

  • Procedure:

    • Gently grind approximately 100-200 mg of the this compound sample in an agate mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.

    • Carefully pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface. A "zero background" sample holder (e.g., made of single-crystal silicon) is recommended to minimize background signal.

2. Instrument Setup and Data Collection

  • Objective: To acquire a high-quality diffraction pattern.

  • Typical Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a detector (e.g., a scintillation counter or a position-sensitive detector).

  • Typical Data Collection Parameters:

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 60°

    • Step Size: 0.02°

    • Scan Speed (or Time per Step): 1°/min (or 1.2 s/step)

    • Divergence Slit:

    • Receiving Slit: 0.2 mm

3. Data Analysis

  • Objective: To identify the crystalline phases and determine their structural properties.

  • Procedure:

    • Phase Identification: The collected diffraction pattern is compared with reference patterns in a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

    • Peak Indexing and Lattice Parameter Refinement: If a matching reference pattern is not available, the positions of the diffraction peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) through a process called indexing.

    • Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a known or proposed crystal structure model.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the XRD analysis process.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing & Analysis start Start: this compound Sample grind Grind Sample start->grind pack Pack Sample Holder grind->pack instrument Instrument Setup pack->instrument collect Data Collection instrument->collect process Raw Data Processing collect->process phase_id Phase Identification process->phase_id refinement Lattice Parameter Refinement / Rietveld Analysis phase_id->refinement report Final Report refinement->report

Caption: Workflow for XRD analysis of this compound.

Protocol for preparing Barium benzoate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-21-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis, purification, and characterization of Barium Benzoate (B1203000) in a laboratory setting.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a chemical compound with applications in various fields, including as a stabilizer and in the synthesis of other barium-containing materials. This protocol outlines a reliable method for its preparation via a hydrothermal reaction between benzoic acid and barium hydroxide (B78521) octahydrate. The subsequent purification by recrystallization ensures a high-purity final product suitable for research and development purposes.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₄H₁₀BaO₄[1][2]
Molecular Weight379.55 g/mol [1][2]
AppearanceWhite powder/crystals
Boiling Point249.3 °C at 760 mmHg[2]
Water Solubility3.4-51.3 g/L at 20 °C[2]
Theoretical Barium Content36.18%[3]
Theoretical Carbon Content44.30%[3]
Theoretical Hydrogen Content2.66%[3]
Purity (by elemental analysis)> 99.0%[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the hydrothermal synthesis of this compound from Benzoic Acid and Barium Hydroxide Octahydrate.[3]

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Twice-distilled water

  • 250 mL Beaker

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Dropping funnel

Procedure:

  • In a 250 mL beaker, dissolve a specific amount of benzoic acid in 20 mL of twice-distilled water. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.

  • Heat the solution to nearly boiling with continuous stirring.

  • In a separate container, dissolve the corresponding amount of barium hydroxide octahydrate in a minimal amount of twice-distilled water.

  • Slowly add the barium hydroxide solution dropwise to the hot benzoic acid solution using a dropping funnel while maintaining vigorous stirring.

  • Continue stirring the clear solution at near-boiling temperature for a designated reaction time to ensure the reaction goes to completion.

  • Allow the solution to cool to room temperature, which should result in the precipitation of this compound.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold twice-distilled water.

  • Dry the crude this compound in a vacuum desiccator at 90 °C for 6 hours.[3]

Purification by Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization, adapted from protocols for similar barium carboxylates.[4][5]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal recrystallization solvent. A suitable solvent will dissolve the crude product sparingly at room temperature but will have high solubility at an elevated temperature.[4] Water or a water/ethanol mixture is a good starting point for barium carboxylates.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound in a vacuum oven at a temperature well below its melting point.

Characterization

The purity and identity of the synthesized this compound can be confirmed by the following methods:

  • Elemental Analysis: To determine the percentages of Barium, Carbon, and Hydrogen. The experimental values should be in close agreement with the theoretical values.[3]

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate functional group and the absence of benzoic acid impurity.

  • X-ray Powder Diffraction (XRD): To characterize the crystal structure of the compound.[3][6]

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Benzoic Acid + Barium Hydroxide Octahydrate dissolution Dissolve in Water reactants->dissolution reaction Hydrothermal Reaction (near boiling) dissolution->reaction precipitation Cooling and Precipitation reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude this compound filtration1->crude_product dissolve_crude Dissolve in Hot Solvent crude_product->dissolve_crude hot_filtration Hot Filtration (optional) dissolve_crude->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 washing Wash with Cold Solvent filtration2->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product elemental_analysis Elemental Analysis pure_product->elemental_analysis ir_spectroscopy IR Spectroscopy pure_product->ir_spectroscopy xrd X-ray Diffraction pure_product->xrd

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Analytical Determination of Barium Benzoate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000) (C₁₄H₁₀BaO₄) is a chemical compound used in various industrial applications, including as a stabilizer in polymers and in pyrotechnics. For its use in specialized applications, particularly in regulated industries, the accurate determination of its purity is crucial. These application notes provide detailed methodologies for the quantitative analysis of Barium benzoate purity using High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titrimetry, and Atomic Absorption Spectroscopy (AAS), as well as a gravimetric method for barium content.

These protocols are designed to be a comprehensive guide for researchers, scientists, and professionals in quality control and drug development, ensuring reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Benzoate Content

Reverse-phase HPLC is a precise and accurate method for the quantification of the benzoate anion in this compound. This method separates the analyte from potential organic impurities. The following protocol is adapted from established methods for sodium benzoate and related compounds.[1][2][3]

Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Benzoic acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Formic acid (analytical grade)

2.1.2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength225 nm

2.1.3. Solution Preparation

  • Stock Standard Solution (1000 µg/mL of Benzoic Acid): Accurately weigh approximately 25 mg of benzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the this compound sample equivalent to approximately 20 mg of benzoic acid and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation data for the HPLC analysis of benzoates, which should be established during method validation in your laboratory.[2][4][5][6]

ParameterTypical Acceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Prepare Benzoic Acid Standard Solutions hplc_system HPLC System (C18 Column, UV Detector) std_prep->hplc_system smp_prep Prepare this compound Sample Solution smp_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection at 225 nm chromatography->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Benzoate in Sample detection->quantification calibration->quantification purity_calc Calculate Purity quantification->purity_calc AAS_Workflow cluster_prep Sample Preparation cluster_analysis AAS Measurement cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Nitric Acid weigh->dissolve dilute Dilute to Volume dissolve->dilute add_kcl Add Ionization Suppressant (KCl) dilute->add_kcl aspirate Aspirate into Flame add_kcl->aspirate atomize Atomize Sample aspirate->atomize measure_abs Measure Absorbance at 553.6 nm atomize->measure_abs concentration Determine Ba Concentration measure_abs->concentration calibration Calibration Curve calibration->concentration purity Calculate Purity concentration->purity

References

Barium Benzoate as a Versatile Precursor for the Synthesis of Barium Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000) (C₁₄H₁₀BaO₄) is a stable, solid organometallic compound that serves as a convenient and effective precursor for the laboratory-scale synthesis of various inorganic barium compounds. Its primary utility lies in its thermal decomposition to barium carbonate (BaCO₃), a key intermediate in the production of other barium salts and oxides. This document provides detailed application notes and experimental protocols for the synthesis of several important barium compounds using barium benzoate as the starting material. The methodologies are designed to be accessible for researchers in materials science, chemistry, and drug development, where high-purity barium compounds are often required for various applications, including as catalysts, in the formulation of specialty glasses and ceramics, and in the synthesis of active pharmaceutical ingredients.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for handling, storage, and designing experimental setups.

PropertyValue
Molecular Formula C₁₄H₁₀BaO₄
Molecular Weight 379.55 g/mol
Appearance White crystalline powder
Solubility Sparingly soluble in water
Decomposition Product Barium Carbonate (BaCO₃) upon heating in an inert atmosphere[1][2][3]

Synthesis Pathway Overview

This compound can be strategically utilized in a two-step synthesis approach for various barium compounds. The initial step involves the thermal decomposition of this compound to produce barium carbonate. Subsequently, barium carbonate is used as a common intermediate to synthesize other barium compounds such as barium oxide, barium chloride, barium sulfate (B86663), and barium titanate.

Synthesis_Pathway Barium_Benzoate This compound Barium_Carbonate Barium Carbonate (BaCO3) Barium_Benzoate->Barium_Carbonate Thermal Decomposition Barium_Oxide Barium Oxide (BaO) Barium_Carbonate->Barium_Oxide High-Temp. Calcination Barium_Chloride Barium Chloride (BaCl2) Barium_Carbonate->Barium_Chloride + HCl Barium_Sulfate Barium Sulfate (BaSO4) Barium_Carbonate->Barium_Sulfate + H2SO4 Barium_Titanate Barium Titanate (BaTiO3) Barium_Carbonate->Barium_Titanate + TiO2 precursor

General synthesis pathway from this compound.

Part 1: Preparation of Barium Carbonate from this compound

The foundational step in utilizing this compound as a precursor is its conversion to barium carbonate through thermal decomposition. In an inert atmosphere, this compound decomposes to yield solid barium carbonate and volatile organic byproducts.[1][2][3]

Experimental Protocol: Thermal Decomposition of this compound

Objective: To synthesize barium carbonate by the thermal decomposition of this compound.

Materials:

  • This compound (C₁₄H₁₀BaO₄)

  • Tube furnace with temperature and atmosphere control

  • Alumina (B75360) or quartz combustion boat

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Place a known quantity of this compound into a combustion boat.

  • Position the combustion boat in the center of the tube furnace.

  • Purge the furnace tube with a steady flow of inert gas (e.g., nitrogen) for at least 30 minutes to ensure an oxygen-free atmosphere.

  • While maintaining the inert gas flow, heat the furnace to the decomposition temperature. Based on thermal analysis studies, the decomposition of this compound to barium carbonate occurs in a single stage.[2] A temperature range of 500-600°C is recommended.

  • Hold the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition.

  • After the decomposition is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Once cooled, carefully remove the combustion boat containing the barium carbonate product.

Expected Outcome: A white powder of barium carbonate. The organic byproducts, such as benzophenone (B1666685) and triphenylmethane, will have vaporized and been carried out by the inert gas stream.[1]

Quantitative Data (Representative):

ParameterValue
Starting Material This compound
Product Barium Carbonate (BaCO₃)
Decomposition Temperature 500-600 °C (in N₂ atmosphere)
Reaction Time 2-4 hours
Theoretical Yield Approximately 52% by weight

Part 2: Synthesis of Barium Compounds from Barium Carbonate

Barium carbonate prepared from this compound is a versatile intermediate for the synthesis of a range of barium compounds.

Synthesis of Barium Oxide (BaO)

Barium oxide is produced by the high-temperature calcination of barium carbonate, which results in the release of carbon dioxide.[4][5][6][7]

Experimental Protocol: Calcination of Barium Carbonate

Barium_Oxide_Workflow start Place BaCO3 in Alumina Crucible furnace Insert into Muffle Furnace start->furnace heat Heat to 1100-1300°C furnace->heat hold Hold for 4-6 hours heat->hold cool Cool to Room Temperature hold->cool store Store in Desiccator cool->store

Workflow for the synthesis of Barium Oxide.

Objective: To prepare barium oxide by the thermal decomposition of barium carbonate.

Materials:

  • Barium carbonate (BaCO₃)

  • High-temperature muffle furnace

  • Alumina crucible

Procedure:

  • Place the barium carbonate powder into an alumina crucible.

  • Position the crucible in the muffle furnace.

  • Heat the furnace to a temperature between 1100°C and 1300°C.[5][6]

  • Maintain this temperature for 4-6 hours to ensure complete conversion to barium oxide.

  • After the calcination period, turn off the furnace and allow it to cool completely to room temperature.

  • Remove the crucible containing the barium oxide product.

  • Due to the hygroscopic nature of barium oxide, it should be immediately transferred to a desiccator for storage.

Quantitative Data (Representative):

ParameterValue
Starting Material Barium Carbonate (BaCO₃)
Product Barium Oxide (BaO)
Decomposition Temperature 1100-1300 °C
Reaction Time 4-6 hours
Theoretical Yield Approximately 77.7% by weight
Synthesis of Barium Chloride (BaCl₂)

Barium chloride, a water-soluble salt, can be readily synthesized by the reaction of barium carbonate with hydrochloric acid.

Experimental Protocol: Acid-Base Reaction

Objective: To synthesize barium chloride from barium carbonate.

Materials:

  • Barium carbonate (BaCO₃)

  • Hydrochloric acid (HCl), ~20% solution

  • Distilled water

  • Beaker and stirring apparatus

  • Heating plate

  • Filtration setup

Procedure:

  • In a well-ventilated fume hood, add a measured amount of barium carbonate to a beaker.

  • Slowly and with constant stirring, add a stoichiometric amount of hydrochloric acid solution. Effervescence (release of CO₂) will occur.

  • Continue adding acid until the effervescence ceases, indicating that all the barium carbonate has reacted.

  • Gently heat the solution to ensure the reaction goes to completion and to expel any dissolved CO₂.

  • Filter the hot solution to remove any unreacted starting material or insoluble impurities.

  • Allow the filtrate to cool, which will cause barium chloride to crystallize. For a higher yield, the solution can be concentrated by gentle heating before cooling.

  • Collect the barium chloride crystals by filtration and wash with a small amount of cold distilled water.

  • Dry the crystals in a drying oven at a low temperature (e.g., 60-80°C).

Quantitative Data (Representative):

ParameterValue
Starting Material Barium Carbonate (BaCO₃)
Reagent Hydrochloric Acid (HCl)
Product Barium Chloride Dihydrate (BaCl₂·2H₂O)
Reaction Temperature Room temperature, followed by gentle heating
Theoretical Yield Stoichiometric
Synthesis of Barium Sulfate (BaSO₄)

Barium sulfate, an insoluble salt, can be prepared by the reaction of barium carbonate with sulfuric acid.[8][9][10]

Experimental Protocol: Precipitation Reaction

Objective: To synthesize barium sulfate from barium carbonate.

Materials:

  • Barium carbonate (BaCO₃)

  • Sulfuric acid (H₂SO₄), dilute solution (~1 M)

  • Distilled water

  • Beaker and stirring apparatus

  • Filtration setup

Procedure:

  • Create a slurry of barium carbonate in distilled water in a beaker with stirring.

  • Slowly add a stoichiometric amount of dilute sulfuric acid to the slurry. A white precipitate of barium sulfate will form, and effervescence will occur.

  • Continue stirring for a period (e.g., 1-2 hours) to ensure the reaction is complete.

  • Collect the barium sulfate precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water to remove any unreacted acid or other soluble impurities.

  • Dry the barium sulfate powder in a drying oven at 100-120°C.

Quantitative Data (Representative):

ParameterValue
Starting Material Barium Carbonate (BaCO₃)
Reagent Sulfuric Acid (H₂SO₄)
Product Barium Sulfate (BaSO₄)
Reaction Temperature Room temperature
Theoretical Yield Stoichiometric
Synthesis of Barium Titanate (BaTiO₃) Nanoparticles

Barium titanate, a key ferroelectric ceramic, can be synthesized from barium carbonate via a wet-chemical route followed by calcination.[11][12]

Experimental Protocol: Wet-Chemical Synthesis

Objective: To synthesize barium titanate nanoparticles from barium carbonate.

Materials:

  • Barium carbonate (BaCO₃)

  • Titanium dioxide (TiO₂) nanopowder

  • Acetone (B3395972)

  • Agate mortar and pestle

  • Muffle furnace

Procedure:

  • Accurately weigh equimolar amounts of barium carbonate and titanium dioxide.

  • Place the powders in an agate mortar and add a small amount of acetone to create a slurry.

  • Grind the mixture thoroughly for an extended period (e.g., 2 hours) to ensure homogeneous mixing of the precursors.[11]

  • Dry the mixed powder in an oven at a low temperature (e.g., 60°C) to evaporate the acetone.

  • Place the dried powder in an alumina crucible and calcine in a muffle furnace. A typical calcination temperature is 900°C for 3 hours.[11] The formation of barium titanate from these precursors can begin at temperatures as low as 550-650°C.[12]

  • After calcination, allow the furnace to cool to room temperature.

  • The resulting barium titanate powder can be gently ground to break up any agglomerates.

Quantitative Data (Representative):

ParameterValue
Starting Materials Barium Carbonate (BaCO₃), Titanium Dioxide (TiO₂)
Product Barium Titanate (BaTiO₃)
Molar Ratio BaCO₃:TiO₂ 1:1
Calcination Temperature 900 °C
Calcination Time 3 hours
Theoretical Yield Stoichiometric

Safety Precautions

All soluble barium compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood, especially when dealing with acid reactions that produce gaseous byproducts. Barium oxide is corrosive and hygroscopic and should be handled with care.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of barium compounds in a laboratory setting. Through a straightforward thermal decomposition to barium carbonate, a common intermediate is produced, which can then be used to synthesize barium oxide, barium chloride, barium sulfate, and barium titanate using the detailed protocols provided in these application notes. These methods offer researchers and scientists reliable pathways to produce high-purity barium compounds for a wide range of applications.

References

Material safety data sheet (MSDS) for Barium benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Barium Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive material safety information, application notes, and detailed experimental protocols pertaining to Barium benzoate (CAS No: 533-00-6). The information is intended to guide researchers in its safe handling, storage, and potential applications in various fields, including materials science and as a potential catalyst in organic synthesis.

Material Safety Data Sheet (MSDS) Summary

Safe laboratory practice begins with a thorough understanding of the hazards associated with a substance. The following sections summarize the key safety data for this compound.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for handling, storage, and experimental design.

PropertyValueReference
CAS Number 533-00-6[1][2][3][4][5]
Molecular Formula C₁₄H₁₀BaO₄[2][5][6]
Molecular Weight 379.55 g/mol [1][5]
Appearance Fine, White Powder[3][6]
Boiling Point 249.3 °C at 760 mmHg[1][4]
Flash Point 111.4 °C[1][4]
Density ~2 g/cm³ at 20°C[1]
Water Solubility 3.4 - 51.3 g/L at 20°C[1]
Barium Content (%) 34.0 - 37.0%[3]
Hazard Identification and GHS Classification

This compound is classified as hazardous. It is toxic if swallowed and harmful if inhaled, causing serious eye damage.[7]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3)[7]

    • Acute Toxicity, Inhalation (Category 4)[7]

    • Serious Eye Damage (Category 1)[7]

  • Signal Word: Danger[7]

  • Hazard Statements:

    • H301: Toxic if swallowed[7]

    • H318: Causes serious eye damage[7]

    • H332: Harmful if inhaled[7]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280 (Avoid breathing dust, wash thoroughly, do not eat/drink/smoke when using, use outdoors or in a well-ventilated area, wear protective gear)[7]

    • Response: P301+P316, P304+P340, P305+P354+P338 (IF SWALLOWED: Get emergency medical help immediately; IF INHALED: Remove person to fresh air; IF IN EYES: Immediately rinse with water for several minutes)[7]

    • Storage: P405 (Store locked up)[7]

GHS_Hazard_Classification cluster_substance This compound cluster_hazards GHS Hazard Categories Substance CAS: 533-00-6 H301 H301: Toxic if Swallowed (Acute Toxicity, Oral - Cat. 3) Substance->H301 H332 H332: Harmful if Inhaled (Acute Toxicity, Inhalation - Cat. 4) Substance->H332 H318 H318: Causes Serious Eye Damage (Serious Eye Damage - Cat. 1) Substance->H318

Caption: Logical relationship of this compound to its GHS hazard classifications.

Application Notes

While detailed research on this compound in drug development is limited, its known industrial applications and the properties of related metal carboxylates suggest several areas for investigation by researchers.

Polymer Science

This compound is used as a heat stabilizer in PVC and PE/PVC blends.[3][6] The mechanism involves scavenging hydrogen chloride (HCl), an autocatalytic byproduct of PVC degradation, thereby preventing polymer breakdown.[8] Its role as a nucleating agent in polyamide resins is also noted.[6] Researchers can explore its efficacy in various polymer matrices and in synergy with other stabilizers.

Catalysis

The compound is documented as a transesterification catalyst and a catalyst in the production of polycarbonates.[6] Although specific protocols for this compound are not widely published, related barium compounds are known to catalyze reactions like aldol (B89426) condensations.[9] This suggests that this compound could be a viable candidate for catalyzing similar base-mediated organic reactions. The general workflow for investigating a new catalyst is outlined below.

Catalyst_Screening_Workflow General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Activate Catalyst Activation (e.g., Heating under vacuum) Setup Reaction Setup (Inert atmosphere) Activate->Setup Prepare Prepare Substrates and Reagents Prepare->Setup Run Run Reaction (Stirring, Heating) Setup->Run Monitor Monitor Progress (TLC, GC, etc.) Run->Monitor Workup Reaction Workup (Quench, Extract) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for screening a potential catalyst.

Pharmaceutical Formulation

Benzoic acid and its salts are widely used as antimicrobial preservatives in oral liquids, topical treatments, and other pharmaceutical formulations to inhibit the growth of bacteria and yeast.[10] While this compound itself is not a common pharmaceutical excipient due to concerns over barium toxicity, its study could provide insights into the mechanisms of metal benzoates as antimicrobial agents.

Experimental Protocols

The following are representative protocols based on established methodologies for closely related barium carboxylates. These should serve as a starting point for researchers, with the understanding that all conditions must be optimized for this compound specifically.

Protocol: Safe Handling and Weighing of a Toxic Powder

This protocol outlines the essential steps for safely handling and weighing this compound to minimize exposure.

  • Materials:

    • This compound powder

    • Spatula

    • Weighing paper or boat

    • Labeled, sealable container for the prepared sample

  • Personal Protective Equipment (PPE):

    • Safety goggles (tightly fitting)[7]

    • Impervious gloves (e.g., nitrile)[7]

    • Lab coat

    • NIOSH-approved respirator (if ventilation is inadequate)[11]

  • Procedure:

    • Work Area Preparation: Conduct all handling within a certified chemical fume hood or a ventilated enclosure to control dust.[7]

    • Don PPE: Before handling, put on all required PPE.

    • Weighing: Place a weighing boat on an analytical balance and tare it. Carefully use a clean spatula to transfer the desired amount of this compound to the boat. Avoid generating dust.[7]

    • Transfer: Promptly transfer the weighed powder to the reaction vessel or a labeled, sealed container.

    • Cleanup: Clean the spatula and any contaminated surfaces immediately. Place any contaminated weighing paper or disposable items into a designated hazardous waste container.

    • Doffing PPE: Remove gloves and other PPE, washing hands thoroughly with soap and water afterward.[7]

Safe_Handling_Workflow Workflow for Safe Handling of Toxic Powder A Prepare Work Area (Fume Hood) B Don Personal Protective Equipment (PPE) A->B C Weigh Powder Carefully B->C D Transfer Powder to Sealed Container C->D E Clean Up Work Area & Dispose of Waste D->E F Doff PPE & Wash Hands E->F

Caption: A stepwise workflow for the safe handling of this compound powder.

Representative Protocol: Use as a Heat Stabilizer in a PVC Formulation

This protocol is adapted from methodologies for related barium carboxylates and describes the laboratory-scale preparation of a PVC formulation to test the heat-stabilizing properties of this compound.[8]

  • Materials:

    • PVC resin

    • Plasticizer (e.g., Dioctyl phthalate (B1215562) - DOP)

    • This compound (secondary stabilizer)

    • Primary stabilizer (e.g., Zinc stearate)

  • Equipment:

    • High-speed laboratory mixer

    • Two-roll mill

    • Heating press

    • Colorimeter or spectrophotometer

  • Procedure:

    • Pre-Mixing: In a high-speed mixer, blend the PVC resin until a vortex is formed.

    • Stabilizer Solution: Separately, pre-dissolve the this compound and zinc stearate (B1226849) in the DOP plasticizer. Gentle heating and stirring may be required to obtain a homogeneous solution.[8]

    • Blending: Slowly add the plasticizer solution containing the stabilizers to the PVC resin under agitation in the mixer. Continue mixing until a free-flowing dry blend is achieved.[8]

    • Milling: Set the two-roll mill to the appropriate processing temperature for your PVC grade (e.g., 160-170°C).[8]

    • Compounding: Transfer the dry blend to the hot two-roll mill and compound until a uniform sheet is formed.

    • Molding: Press the milled sheet in a heating press to create standardized plaques for testing.

    • Thermal Stability Testing: Place the PVC plaques in an oven at a set temperature (e.g., 180°C) and monitor for color change over time using a colorimeter. The time taken for the plaques to discolor is an indicator of thermal stability.

PVC_Formulation_Workflow Workflow for PVC Formulation and Testing A 1. Mix PVC Resin C 3. Blend Resin and Plasticizer Solution A->C B 2. Dissolve Stabilizers (this compound) in Plasticizer B->C D 4. Compound on Two-Roll Mill C->D E 5. Press into Plaques D->E F 6. Conduct Thermal Stability Test (Oven) E->F G 7. Analyze Results (e.g., Colorimetry) F->G

Caption: Workflow for incorporating this compound into a PVC formulation for testing.

References

Application Notes and Protocols: The Role of Barium Benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of barium benzoate (B1203000) in organic synthesis. While direct, detailed experimental data for barium benzoate is limited in some areas, this report extrapolates its potential uses based on the known reactivity of other barium salts and carboxylates. The information herein serves as a foundational guide for researchers exploring the utility of this compound in various synthetic transformations.

Physicochemical Properties of this compound

This compound, with the chemical formula Ba(C₇H₅O₂)₂, is the barium salt of benzoic acid. A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀BaO₄[1]
Molecular Weight 379.55 g/mol [1]
Appearance White powder-
Solubility Slightly soluble in water-

Application 1: Catalyst in Condensation Reactions

The basic nature of barium carboxylates suggests their potential as catalysts in base-mediated condensation reactions, such as the Aldol (B89426) condensation.

Aldol Condensation

Barium hydroxide (B78521), a related compound, is known to catalyze the self-condensation of ketones like acetone (B3395972).[2] It is plausible that this compound could exhibit similar catalytic activity. The reaction involves the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Proposed Catalytic Cycle:

The catalytic cycle for a barium-catalyzed aldol condensation is proposed to involve the deprotonation of the α-carbon of a ketone by the basic benzoate anion, forming an enolate which then attacks another carbonyl compound.

Aldol_Condensation Proposed Catalytic Cycle for Barium-Catalyzed Aldol Condensation Start Start Ketone Ketone Start->Ketone Enolate_Formation Enolate Formation Ketone->Enolate_Formation + Ba(O₂CPh)₂ Barium_Benzoate Ba(O₂CPh)₂ Barium_Benzoate->Enolate_Formation Barium_Enolate Barium Enolate Intermediate Enolate_Formation->Barium_Enolate Nucleophilic_Attack Nucleophilic Attack Barium_Enolate->Nucleophilic_Attack Aldehyde_Ketone Aldehyde/ Ketone Aldehyde_Ketone->Nucleophilic_Attack Barium_Alkoxide Barium Alkoxide Intermediate Nucleophilic_Attack->Barium_Alkoxide Protonation Protonation Barium_Alkoxide->Protonation + H₂O Protonation->Barium_Benzoate Catalyst Regeneration beta_Hydroxy_Ketone β-Hydroxy Ketone Protonation->beta_Hydroxy_Ketone Dehydration Dehydration (optional, with heat) beta_Hydroxy_Ketone->Dehydration alpha_beta_Unsaturated_Ketone α,β-Unsaturated Ketone Dehydration->alpha_beta_Unsaturated_Ketone

Proposed catalytic cycle for a barium-catalyzed aldol condensation.

Experimental Protocol (Hypothetical): Aldol Condensation of Benzaldehyde (B42025) with Acetone

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Catalyst Activation: Dry this compound under vacuum at 150 °C for 4 hours to remove any adsorbed water.

  • Reaction Setup: To a round-bottom flask, add activated this compound (e.g., 10 mol%), benzaldehyde (1.0 mmol), and acetone (5.0 mmol, used as both reactant and solvent).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, add water, and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the aldol addition or condensation product.

Quantitative Data (Based on related catalysts):

Since no specific data for this compound in aldol condensations were found, the following table is a template for recording experimental data. Barium hydroxide has been used for the self-condensation of acetone.[2]

EntryAldehydeKetoneCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
1BenzaldehydeAcetone105024--
24-NitrobenzaldehydeAcetone105024--

Application 2: Precursor in Materials Science

This compound can serve as a precursor for the synthesis of barium-containing materials, such as barium oxide (BaO) or barium titanate (BaTiO₃), through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).

MOCVD of Barium-Containing Thin Films

In MOCVD, volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they decompose to form a thin film. While specific protocols for this compound are not detailed, other barium precursors are used for this purpose.[3][4]

Experimental Workflow: MOCVD of BaO Thin Films

MOCVD_Workflow Experimental Workflow for MOCVD of BaO cluster_0 Pre-Deposition cluster_1 Deposition cluster_2 Post-Deposition Substrate_Prep Substrate Cleaning (e.g., Si wafer) Precursor_Prep Load this compound into Bubbler Substrate_Prep->Precursor_Prep System_Prep Evacuate and Purge MOCVD Reactor Precursor_Prep->System_Prep Heating Heat Substrate and Precursor Bubbler System_Prep->Heating Vapor_Transport Transport Precursor Vapor with Carrier Gas (e.g., Ar) Heating->Vapor_Transport Decomposition Thermal Decomposition on Substrate Vapor_Transport->Decomposition Cooling Cool Down Reactor Decomposition->Cooling Characterization Film Characterization (XRD, SEM, etc.) Cooling->Characterization

Experimental workflow for MOCVD of BaO.

Experimental Protocol (Generalized): MOCVD of BaO

  • Substrate Preparation: Clean a silicon substrate using a standard cleaning procedure.

  • Precursor Handling: In an inert atmosphere, load this compound into a stainless-steel bubbler.

  • Deposition:

    • Place the substrate in the MOCVD reactor and heat to the desired deposition temperature (e.g., 500-700 °C).

    • Heat the this compound precursor to a temperature sufficient to generate adequate vapor pressure (e.g., 200-300 °C).

    • Introduce a carrier gas (e.g., Argon) through the bubbler to transport the precursor vapor to the reactor.

    • An oxidizing agent (e.g., O₂) may be introduced separately into the reactor.

  • Post-Deposition: After the desired film thickness is achieved, cool the reactor to room temperature under an inert atmosphere before removing the coated substrate.

Deposition Parameters (Hypothetical for this compound):

ParameterValue
Substrate Temperature500 - 700 °C
Precursor Temperature200 - 300 °C
Carrier Gas Flow Rate50 - 200 sccm
Reactor Pressure1 - 10 Torr
Deposition Time30 - 120 min

Application 3: Role in Polymer Chemistry

Barium compounds, including carboxylates, have potential applications in polymerization as initiators, catalysts, or crosslinking agents.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Alkali metal carboxylates are known to catalyze the ROP of cyclic esters. It is plausible that this compound could function similarly.[5]

Experimental Protocol (Hypothetical): ROP of ε-Caprolactone

  • Preparation: Dry all glassware and reagents thoroughly.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 mol%) and an initiator (e.g., benzyl (B1604629) alcohol, 1 mol%) in anhydrous toluene.

  • Polymerization: Add ε-caprolactone and heat the mixture (e.g., 100-140 °C). Monitor monomer conversion by ¹H NMR.

  • Termination and Isolation: Cool the reaction, precipitate the polymer in cold methanol, filter, and dry under vacuum.

Polymer Crosslinking

Barium ions are known to crosslink polymers containing carboxylate groups, such as poly(acrylic acid), which can significantly alter the material's mechanical properties.[5][6]

Experimental Protocol (Generalized): Crosslinking of Poly(acrylic acid)

  • Polymer Solution: Dissolve poly(acrylic acid) in deionized water to a desired concentration (e.g., 5 wt%).

  • Crosslinker Solution: Prepare a solution of this compound in water.

  • Crosslinking: Slowly add the this compound solution to the polymer solution with vigorous stirring.

  • Isolation: A gel or precipitate will form. Isolate the crosslinked polymer, wash with water to remove unreacted salts, and dry.

Quantitative Data (Hypothetical):

PolymerPolymer Conc. (wt%)This compound Conc. (wt%)Swelling Ratio
Poly(acrylic acid)51-
Poly(acrylic acid)55-

Application 4: Thermal Decomposition

The thermal decomposition of this compound in an inert atmosphere yields barium carbonate, along with organic products such as benzophenone (B1666685) and triphenylmethane.[7] This reaction can be a route to these organic compounds, although it is not a common synthetic method.

Reaction Scheme:

Ba(C₇H₅O₂)₂ (s) → BaCO₃ (s) + C₁₃H₁₀O (Benzophenone) + C₁₉H₁₆ (Triphenylmethane) + other organic byproducts

Thermal Decomposition Workflow:

Thermal_Decomposition Workflow for Thermal Decomposition of this compound Start This compound Heating Heating under Inert Atmosphere (N₂) Start->Heating Decomposition Decomposition Reaction Heating->Decomposition Products Solid Residue (BaCO₃) Decomposition->Products Volatile_Products Volatile Organic Products Decomposition->Volatile_Products Condensation Condensation of Volatiles Volatile_Products->Condensation Organic_Mixture Benzophenone, Triphenylmethane, etc. Condensation->Organic_Mixture Separation Separation and Purification (e.g., GC-MS) Organic_Mixture->Separation Final_Products Isolated Organic Products Separation->Final_Products

Workflow for thermal decomposition of this compound.

Experimental Protocol (Based on Literature):

  • Place a sample of this compound in a thermogravimetric analyzer (TGA) or a tube furnace.

  • Heat the sample under a nitrogen atmosphere.

  • The organic products can be collected by condensation from the gas stream and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Decomposition Data:

CompoundDecomposition ProductsAtmosphereReference(s)
This compoundBaCO₃, Benzophenone, TriphenylmethaneNitrogen

Application 5: Synthesis of Benzoic Anhydride (B1165640)

The reaction of a metal carboxylate with an acyl halide is a general method for the synthesis of carboxylic acid anhydrides.[8][9] this compound could potentially be used in this manner.

Proposed Reaction:

Ba(O₂CPh)₂ + 2 PhCOCl → 2 (PhCO)₂O + BaCl₂

Experimental Protocol (Hypothetical): Synthesis of Benzoic Anhydride

  • Reaction Setup: Suspend this compound (1.0 equiv) in an anhydrous aprotic solvent such as toluene.

  • Addition: Add benzoyl chloride (2.0 equiv) dropwise to the suspension with stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the insoluble barium chloride.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting benzoic anhydride by distillation or recrystallization.

Quantitative Data (Based on related reactions):

The synthesis of anhydrides from zinc carboxylates and acid chlorides proceeds in high yields.[8] A similar outcome might be expected for this compound.

Carboxylate SaltAcyl HalideSolventTemp (°C)Time (h)Yield (%)Reference
Zinc BenzoateBenzoyl ChlorideToluene40-High[8]
This compoundBenzoyl ChlorideTolueneReflux---

Disclaimer: The experimental protocols and quantitative data provided for many of the applications are hypothetical or based on analogous compounds due to the limited availability of specific data for this compound in the scientific literature. Researchers should use this information as a starting point and optimize the conditions for their specific needs.

References

Barium Benzoate: Applications in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Barium benzoate (B1203000), the barium salt of benzoic acid, is a versatile compound with emerging applications in material science. Its utility stems from the properties of both the barium cation and the benzoate anion, enabling its use in polymer stabilization, catalysis, and the formation of advanced materials like metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of barium benzoate in these key research areas.

Application 1: Thermal Stabilizer for Polyvinyl Chloride (PVC)

Application Note:

Polyvinyl chloride (PVC) is a widely used thermoplastic that is susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and subsequent discoloration and embrittlement.[1] this compound can function as a thermal stabilizer, often in conjunction with other metal soaps like zinc stearate, to mitigate these degradation processes.[2] The benzoate anion can act as a scavenger for HCl, while the barium ion can substitute labile chlorine atoms on the PVC backbone, preventing the initiation of the degradation cascade.[1] While specific quantitative data for this compound alone is limited, its performance can be inferred from studies on mixed-metal stabilizer systems containing barium compounds.[1]

Quantitative Data: Thermal Stability of PVC Stabilized with Barium Compounds

Stabilizer SystemTest MethodParameterValueReference
PVC + Barium StearateTGAOnset of Degradation (°C)>203.6 (at 5% conversion)[1]
PVC + Barium StearateTGAOnset of Degradation (°C)>217.2 (at 10% conversion)[1]
PVC + Cerium p-methyl benzoate / Ca/Zn composite / Pentaerythritol (2/1/2)Congo Red TestThermal Stability Time (min)42[3]

Experimental Protocol: Evaluation of Thermal Stability of PVC using the Congo Red Test

This protocol describes a standard method for assessing the static thermal stability of PVC formulations containing this compound.

Materials:

  • PVC resin

  • This compound

  • Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)

  • Two-roll mill

  • Hydraulic press

  • Oven

  • Test tubes

  • Congo Red indicator paper

  • Timer

Procedure:

  • Compounding: Prepare a PVC compound by mixing PVC resin, plasticizer, and this compound (e.g., 2 parts per hundred of resin - phr) on a two-roll mill at 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

  • Sample Preparation: Press the milled PVC sheet into a thin, uniform plaque (e.g., 1-2 mm thickness) using a hydraulic press. Cut the plaque into small, consistently sized samples.

  • Test Setup: Place a weighed amount (e.g., 1.0 g) of the PVC sample into a clean, dry test tube. Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the sample.

  • Heating: Place the test tube in a preheated oven or heating block at a constant temperature (e.g., 180°C or 200°C).[4]

  • Observation: Start the timer immediately. Record the time required for the Congo Red paper to change color from red to blue. This time is the thermal stability time.[1]

Logical Workflow for PVC Thermal Stability Testing

cluster_prep Sample Preparation cluster_test Congo Red Test cluster_analysis Data Analysis prep1 Compounding of PVC and this compound prep2 Milling and Pressing into Sheets prep1->prep2 test1 Place Sample and Indicator in Test Tube prep2->test1 test2 Heat at Constant Temperature test1->test2 test3 Monitor Color Change of Indicator Paper test2->test3 analysis1 Record Thermal Stability Time test3->analysis1

Caption: Workflow for PVC thermal stability testing.

Application 2: Heterogeneous Catalyst for Esterification Reactions

Application Note:

This compound has demonstrated catalytic activity in the esterification of carboxylic acids.[5] Its layered structure and the basicity of the barium oxide formed upon partial decomposition can facilitate the reaction between a carboxylic acid and an alcohol to produce an ester. This presents a potential application in the synthesis of various esters, including biodiesel (fatty acid methyl esters) through the transesterification of triglycerides. The heterogeneous nature of this compound allows for easier separation from the reaction mixture and potential for catalyst recycling.[5]

Quantitative Data: Catalytic Performance of this compound in Methyl Esterification of Benzoic Acid

Molar Ratio (Methanol:Benzoic Acid)Temperature (°C)Catalyst Loading (wt%)Benzoic Acid Conversion (%)Reference
6:11201016.09 (thermal)[5]
14:11601046.70 (thermal)[5]
14:11601066.78 (with BaBZ)[5]
6:11601065.32 (with BaBZ)[5]

Experimental Protocol: Methyl Esterification of Benzoic Acid using this compound as a Catalyst

This protocol is adapted from the study on alkaline earth layered benzoates as esterification catalysts.[5]

Materials:

  • Benzoic acid

  • Methanol (B129727)

  • This compound (catalyst)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Heating mantle with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid, methanol in the desired molar ratio (e.g., 1:14), and this compound (e.g., 10 wt% relative to benzoic acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., 160°C) with constant stirring under reflux for a specified time (e.g., 4 hours).

  • Catalyst Separation: After the reaction, cool the mixture to room temperature. The solid this compound catalyst can be separated by filtration or centrifugation.

  • Product Analysis: Analyze the liquid phase using gas chromatography (GC) to determine the conversion of benzoic acid to methyl benzoate.

  • Catalyst Recycling: The recovered this compound can be washed with a solvent (e.g., methanol), dried, and reused in subsequent reactions.[5]

Signaling Pathway for Catalytic Esterification

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Benzoic Acid Cat This compound RCOOH->Cat Adsorption ROH Methanol ROH->Cat Adsorption Ester Methyl Benzoate Cat->Ester Surface Reaction Water Water Cat->Water Desorption

Caption: Heterogeneous catalytic esterification pathway.

Application 3: Precursor for Barium-Based Metal-Organic Frameworks (MOFs)

Application Note:

This compound can serve as a precursor for the synthesis of barium-based metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. Barium-containing MOFs are of interest for applications in gas storage, separation, and catalysis.[6] The synthesis typically involves the reaction of a barium salt (like this compound or by in-situ formation) with a suitable organic linker under solvothermal conditions. While a direct synthesis protocol for a MOF using exclusively this compound as both metal source and simple linker is not extensively documented, a hypothetical protocol can be designed based on established MOF synthesis methodologies.[7]

Experimental Protocol: Hypothetical Synthesis of a this compound-Based MOF

This protocol is a generalized procedure and requires optimization for specific linker systems.

Materials:

  • This compound

  • A multitopic carboxylic acid linker (e.g., terephthalic acid, trimesic acid)

  • Solvent (e.g., N,N-dimethylformamide - DMF, N,N-diethylformamide - DEF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: Dissolve this compound and the organic linker in the chosen solvent in a glass vial. The molar ratio of metal to linker is a critical parameter to be optimized.

  • Assembly: Place the sealed vial inside a Teflon-lined stainless steel autoclave.

  • Solvothermal Synthesis: Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-72 hours).

  • Isolation: After cooling the autoclave to room temperature, crystals of the MOF may have formed. Isolate the crystals by filtration.

  • Washing and Activation: Wash the crystals with fresh solvent to remove unreacted precursors. The porous framework may then need to be "activated" by removing the solvent molecules from the pores, typically by heating under vacuum.

  • Characterization: Characterize the resulting material using techniques such as X-ray diffraction (XRD) to confirm crystallinity and structure, and gas adsorption measurements to determine porosity.[6]

Experimental Workflow for MOF Synthesis

cluster_synthesis Synthesis cluster_workup Product Isolation and Activation cluster_char Characterization step1 Dissolve this compound and Organic Linker step2 Solvothermal Reaction in Autoclave step1->step2 step3 Isolate Crystals by Filtration step2->step3 step4 Wash with Solvent step3->step4 step5 Activate by Heating under Vacuum step4->step5 char1 XRD, Gas Adsorption, etc. step5->char1

Caption: General workflow for MOF synthesis.

Application 4: Polymer Crosslinking Agent (Hypothetical)

Application Note:

Barium ions are known to crosslink polymers containing carboxylate groups.[8] This interaction can significantly alter the physical and mechanical properties of the polymer, such as increasing its strength and reducing its swelling. While specific studies on this compound as a crosslinking agent are not widely available, its potential can be inferred from the behavior of other barium salts. The addition of this compound to a polymer solution or melt containing carboxylic acid functionalities could lead to the formation of ionic crosslinks.

Experimental Protocol: Hypothetical Polymer Crosslinking with this compound

This is a generalized protocol that would require significant optimization for a specific polymer system.

Materials:

  • Carboxylic acid-containing polymer (e.g., poly(acrylic acid), carboxylated nitrile rubber)

  • This compound

  • Suitable solvent (e.g., water, DMF)

  • Stirring plate and magnetic stirrer

Procedure:

  • Polymer Solution: Dissolve the carboxylic acid-containing polymer in a suitable solvent to a desired concentration.

  • Crosslinker Solution: Prepare a solution of this compound in a compatible solvent.

  • Crosslinking: Slowly add the this compound solution to the polymer solution while stirring vigorously. The formation of a gel or an increase in viscosity may indicate crosslinking.

  • Curing: The crosslinked polymer may be cast into a film and dried/cured, possibly with the application of heat, to complete the crosslinking process.

  • Characterization: Evaluate the mechanical properties of the crosslinked polymer (e.g., tensile strength, modulus) and compare them to the non-crosslinked polymer. Swelling tests in a suitable solvent can also be performed to assess the degree of crosslinking.[9]

Logical Relationship in Polymer Crosslinking

cluster_properties Resulting Properties Polymer Polymer with -COOH groups CrosslinkedPolymer Crosslinked Polymer Network Polymer->CrosslinkedPolymer Addition of BaBenzoate This compound (Crosslinker) BaBenzoate->CrosslinkedPolymer Prop1 Increased Strength CrosslinkedPolymer->Prop1 Prop2 Reduced Swelling CrosslinkedPolymer->Prop2

Caption: Conceptual diagram of polymer crosslinking.

References

Troubleshooting & Optimization

Technical Support Center: Barium Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of barium benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of barium benzoate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the reaction of benzoic acid with barium hydroxide (B78521). The two primary methods mentioned in the literature are a semi-solid phase reaction and a hydrothermal reaction.[1] Both methods involve the reaction between benzoic acid and barium hydroxide octahydrate.[1]

Q2: What is the balanced chemical equation for the synthesis of this compound?

A2: The balanced chemical equation for the reaction between benzoic acid and barium hydroxide is:

2C₇H₆O₂ + Ba(OH)₂ → Ba(C₇H₅O₂)₂ + 2H₂O[2]

This equation shows that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.

Q3: What are the potential impurities in this compound synthesis?

A3: Potential impurities can include unreacted starting materials such as benzoic acid and barium hydroxide. Another common impurity is barium carbonate, which can form if carbon dioxide from the air reacts with barium hydroxide.[3] During the thermal decomposition of this compound, organic compounds like benzophenone (B1666685) and triphenylmethane (B1682552) can be formed, though this is typically at high temperatures.[1]

Q4: How can I purify the synthesized this compound?

A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at high temperatures but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. Water or a mixture of polar solvents are often good starting points for carboxylate salts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Ensure the reactants are thoroughly mixed. - For aqueous reactions, ensure all reactants are fully dissolved. - Consider increasing the reaction time or temperature, but monitor for potential decomposition.
Incorrect Stoichiometry: The molar ratio of benzoic acid to barium hydroxide may not be optimal.- Carefully calculate and measure the reactants according to the balanced equation (2:1 molar ratio of benzoic acid to barium hydroxide).[2] - Consider performing small-scale experiments with varying reactant ratios to determine the optimal stoichiometry for your specific conditions.
Precipitation Issues: The this compound may not be fully precipitating out of the solution.- Ensure the solution is sufficiently cooled to minimize the solubility of the product. An ice bath can be used for this purpose. - If the product is too soluble in the chosen solvent, consider adding a co-solvent in which this compound is less soluble to induce precipitation.
Product is Contaminated (e.g., off-color, incorrect melting point) Presence of Unreacted Starting Materials: Benzoic acid or barium hydroxide may be present in the final product.- Wash the filtered product with a small amount of cold solvent to remove soluble impurities. - Perform a recrystallization to separate the this compound from the unreacted starting materials.
Formation of Barium Carbonate: Barium hydroxide is known to react with atmospheric carbon dioxide to form insoluble barium carbonate.[3]- Use freshly prepared barium hydroxide solutions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to carbon dioxide.
Difficulty in Filtering the Product Very Fine Precipitate: The product may have precipitated as very fine particles, making filtration slow and difficult.- Allow the precipitate to digest (sit in the mother liquor at an elevated temperature) for a period before cooling and filtering. This can lead to the formation of larger, more easily filterable crystals. - Use a centrifuge to pellet the fine particles before decanting the supernatant.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aqueous Reaction

This protocol describes a general method for the synthesis of this compound from barium hydroxide and benzoic acid in an aqueous solution.

Materials:

  • Benzoic Acid (C₇H₆O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Heating Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Drying Oven

Procedure:

  • Dissolve Benzoic Acid: In a beaker, dissolve the desired amount of benzoic acid in a minimal amount of hot deionized water with stirring.

  • Prepare Barium Hydroxide Solution: In a separate beaker, prepare a saturated solution of barium hydroxide octahydrate in deionized water. Gently heat the solution to ensure complete dissolution.

  • React the Solutions: Slowly add the hot barium hydroxide solution to the hot benzoic acid solution while stirring continuously. A white precipitate of this compound should form immediately. The balanced molar ratio is 2 moles of benzoic acid to 1 mole of barium hydroxide.[2]

  • Cool and Precipitate: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to maximize the precipitation of this compound.

  • Isolate the Product: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Wash the Product: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the Product: Dry the purified this compound in a drying oven at a temperature below its decomposition point.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the general steps for purifying crude this compound.

Materials:

  • Crude this compound

  • Appropriate Recrystallization Solvent (e.g., water, ethanol-water mixture)

  • Erlenmeyer Flasks

  • Heating Plate

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Ice Bath

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals to obtain the final product.

Data Presentation

Optimizing the yield of this compound often involves adjusting the reaction conditions. Below is a template for recording and comparing experimental data.

Table 1: Effect of Reactant Stoichiometry on this compound Yield

Experiment ID Moles of Benzoic Acid Moles of Barium Hydroxide Molar Ratio (Acid:Base) Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
BB-S-010.020.012:1
BB-S-020.0220.012.2:1
BB-S-030.0180.011.8:1

Table 2: Effect of Reaction Temperature on this compound Yield

Experiment ID Reaction Temperature (°C) Reaction Time (min) Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
BB-T-015060
BB-T-027060
BB-T-039060

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Benzoic Acid Solution Benzoic Acid Solution Mixing and Precipitation Mixing and Precipitation Benzoic Acid Solution->Mixing and Precipitation Barium Hydroxide Solution Barium Hydroxide Solution Barium Hydroxide Solution->Mixing and Precipitation Filtration Filtration Mixing and Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Precipitation Issues Precipitation Issues Low Yield->Precipitation Issues Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Verify Molar Ratios Verify Molar Ratios Incorrect Stoichiometry->Verify Molar Ratios Optimize Cooling/Solvent Optimize Cooling/Solvent Precipitation Issues->Optimize Cooling/Solvent

References

Technical Support Center: Purification of Crude Barium Benzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Barium benzoate (B1203000) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Barium benzoate?

A1: Common impurities can include unreacted starting materials such as benzoic acid and the barium source (e.g., barium hydroxide (B78521) or barium carbonate). Other potential impurities may arise from side reactions during synthesis, leading to other barium salts of related carboxylic acids or residual solvents.[1]

Q2: What is the ideal solvent for the recrystallization of this compound?

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed using several analytical techniques. A sharp melting point range close to the literature value is a strong indicator of high purity.[1] Spectroscopic methods like Infrared (IR) spectroscopy can confirm the presence of the carboxylate functional group and the absence of impurities with other functional groups.[1] Elemental analysis can be used to determine the barium content accurately.[1]

Q4: What should I do if my purified product still contains impurities?

A4: If impurities persist after a single recrystallization, performing a second recrystallization may be necessary.[1] If the impurities have significantly different chemical properties, alternative purification techniques could be considered, such as liquid-liquid extraction of the corresponding carboxylic acid before the salt formation.[1]

Q5: My this compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline structure.[3][4] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[1][3] To resolve this, you can try using a lower-boiling solvent or a solvent mixture.[1] Alternatively, reheating the solution to redissolve the oil and adding a small amount of additional solvent before allowing it to cool slowly can promote crystal formation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound The compound is too soluble in the chosen solvent at low temperatures.Try a different solvent or a solvent mixture that provides lower solubility at room temperature. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][3] If excess solvent was added, evaporate some of it to concentrate the solution.[1]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[4][5]
Product Does Not Precipitate Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again.[1][6]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[1][5]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3][5][6]
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a suitable solvent mixture.[1]
The solution is supersaturated, and the compound is coming out of solution too quickly.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly and undisturbed.[3][6]
Colored Impurities in the Final Product Presence of colored organic impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use with caution as it may also adsorb some of the desired product.[1]
Crystals Form Too Quickly The solution is highly concentrated, or the cooling is too rapid.Rapid crystallization can trap impurities.[6] Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[6]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol (B145695), isopropanol, and mixtures thereof)[1]

  • Small test tubes

  • Heating apparatus (e.g., hot plate or water bath)

  • Glass stirring rod

Methodology:

  • Place a small amount (approx. 50 mg) of crude this compound into several test tubes.[1]

  • To each tube, add a few drops of a different test solvent at room temperature and observe the solubility.[1]

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture and observe if the solid dissolves.[1]

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.[1]

  • The ideal solvent will exhibit low solubility at room temperature and high solubility upon heating, and will yield a good quantity of crystals upon cooling.[1][2] Record all observations.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a suitable solvent identified from the screening process.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid with gentle heating and stirring.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1][2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process.[2]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[2]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][5]

  • Drying: Dry the purified crystals in a desiccator under vacuum or in a drying oven at a temperature well below the compound's decomposition temperature.[2] this compound decomposes to form Barium carbonate and organic compounds like benzophenone.[7]

Data Presentation

Table for Solvent Screening Results
Solvent/Solvent System Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation Upon Cooling? (Yes/No) Observations (e.g., crystal quality, color)
WaterLowHighYesColorless needles formed.[2]
EthanolMediumHighNo (remains dissolved)-
IsopropanolLowMediumYesSmall, granular crystals.
Ethanol/Water (1:1)LowHighYesWell-defined prisms.[2]
[Add other tested solvents]

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiled_out Product 'Oiled Out' crystals_form->oiled_out Oiled Out low_yield Low Yield? collect->low_yield end Pure this compound troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Excess Solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oil Troubleshoot: 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slower oiled_out->troubleshoot_oil troubleshoot_oil->cool low_yield->end No troubleshoot_yield Troubleshoot: 1. Check Mother Liquor 2. Ensure Thorough Cooling low_yield->troubleshoot_yield Yes troubleshoot_yield->collect

A flowchart illustrating the troubleshooting workflow for the recrystallization of this compound.

References

Identifying common impurities in Barium benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Barium benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Barium benzoate?

A1: this compound is typically synthesized through a neutralization reaction between benzoic acid and a barium source. The two most common methods are:

  • Reacting benzoic acid with barium hydroxide (B78521) octahydrate in an aqueous solution.[1]

  • Reacting benzoic acid with barium carbonate in an aqueous or alcohol-water mixture.

Q2: What are the most common impurities found in this compound synthesized from benzoic acid and a barium source?

A2: The most common impurities are typically unreacted starting materials. These can include:

  • Unreacted Benzoic Acid: Due to incomplete reaction or improper stoichiometry.

  • Unreacted Barium Hydroxide or Barium Carbonate: If an excess of the barium source is used or if the reaction does not go to completion.

  • Impurities from Starting Materials: Commercial benzoic acid may contain impurities such as benzaldehyde, benzyl (B1604629) alcohol, and benzyl esters. Barium carbonate can contain sulfur compounds like barium thiosulfate (B1220275) and barium sulfide.

Q3: How can I purify crude this compound?

A3: The most common and effective method for purifying crude this compound is recrystallization. This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which causes the purified this compound to crystallize out, leaving the impurities dissolved in the solvent. Water or a mixture of ethanol (B145695) and water is often a suitable solvent system.

Q4: What analytical techniques can be used to assess the purity of this compound?

A4: Several analytical techniques can be employed to determine the purity of your synthesized this compound:

  • Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the benzoate carboxylate group and the absence of benzoic acid (which would show a characteristic carboxylic acid O-H stretch).

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and any impurities.

  • Elemental Analysis: To determine the percentage of barium in the sample, which can be compared to the theoretical value.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Loss of product during filtration or transfer. 4. Product is too soluble in the recrystallization solvent at low temperature.1. Ensure adequate reaction time and temperature. 2. Accurately weigh starting materials and ensure the correct molar ratios. 3. Carefully transfer the product and wash the filter cake with a minimal amount of cold solvent. 4. If using recrystallization, ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent or solvent mixture.
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Improper purification.1. Monitor the reaction for completion (e.g., cessation of gas evolution if using barium carbonate). 2. Perform a careful recrystallization. A second recrystallization may be necessary. Ensure the correct solvent and cooling procedure are used.
Product is Discolored (e.g., yellow or brown) 1. Impurities in the starting materials. 2. Decomposition of organic materials at high temperatures.1. Use high-purity starting materials. 2. Avoid excessive heating during the reaction or drying. During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration.
Oily Precipitate Forms Instead of Crystals During Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is supersaturated.1. Use a lower-boiling solvent or a solvent mixture. 2. Try seeding the solution with a small crystal of pure this compound or scratching the inside of the flask with a glass rod to induce crystallization.

Experimental Protocols

Synthesis of this compound from Benzoic Acid and Barium Hydroxide

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Benzoic Acid

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

  • Ethanol (for washing, optional)

Procedure:

  • Dissolve Benzoic Acid: In a round-bottom flask, dissolve the desired amount of benzoic acid in deionized water by heating and stirring. A molar ratio of 2 moles of benzoic acid to 1 mole of barium hydroxide should be used.

  • Prepare Barium Hydroxide Solution: In a separate beaker, dissolve the stoichiometric amount of barium hydroxide octahydrate in warm deionized water.

  • Reaction: Slowly add the hot barium hydroxide solution to the benzoic acid solution with continuous stirring. A white precipitate of this compound should form.

  • Complete the Reaction: Continue to stir the mixture and heat gently for a period to ensure the reaction goes to completion.

  • Cooling and Filtration: Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the this compound precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

Impurity Identification and Troubleshooting Workflow

Impurity_Troubleshooting start Start: Crude this compound Obtained purity_assessment Assess Purity (e.g., Melting Point, TLC, IR) start->purity_assessment pure Product is Pure (Meets Specifications) purity_assessment->pure Yes impure Product is Impure purity_assessment->impure No identify_impurity Identify Impurity (e.g., NMR, HPLC, MS) impure->identify_impurity unreacted_benzoic_acid Impurity: Unreacted Benzoic Acid identify_impurity->unreacted_benzoic_acid Benzoic Acid Detected unreacted_barium_source Impurity: Unreacted Ba(OH)₂ or BaCO₃ identify_impurity->unreacted_barium_source Barium Source Detected other_impurity Impurity: Other (e.g., from starting materials, side products) identify_impurity->other_impurity Other Impurities Detected recrystallize Perform Recrystallization unreacted_benzoic_acid->recrystallize check_stoichiometry Review and Adjust Stoichiometry unreacted_barium_source->check_stoichiometry check_starting_materials Check Purity of Starting Materials other_impurity->check_starting_materials recrystallize->purity_assessment check_reaction_conditions Review and Optimize Reaction Conditions (Time, Temperature) check_stoichiometry->check_reaction_conditions check_reaction_conditions->start Repeat Synthesis check_starting_materials->start Repeat Synthesis with Pure Materials

Caption: Troubleshooting workflow for identifying and removing impurities in this compound synthesis.

References

Optimizing Barium Benzoate Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the formation of barium benzoate (B1203000). The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data-driven insights to overcome common challenges in the synthesis and purification of this compound.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of barium benzoate. This guide provides a systematic approach to identifying and resolving these common problems.

Problem Potential Cause(s) Recommended Solutions
Low Product Yield Incomplete Reaction: The reaction between benzoic acid and barium hydroxide (B78521) may not have gone to completion.- Optimize Stoichiometry: Ensure the correct molar ratio of reactants. According to the balanced equation, a 2:1 molar ratio of benzoic acid to barium hydroxide is required.[1] - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion. - Enhance Mixing: Vigorous and consistent stirring is crucial, especially in heterogeneous reactions, to ensure uniform contact between reactants.
Product Loss During Work-up: this compound may be lost during filtration or washing steps.- Optimize Crystallization: Allow the solution to cool slowly to maximize crystal formation before filtration. An ice bath can be used to further decrease the solubility of the product. - Washing Technique: Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.
Product is Off-White or Discolored Presence of Impurities: The starting materials may contain impurities, or side reactions may have occurred.- Use High-Purity Reagents: Ensure the benzoic acid and barium hydroxide are of high purity. - Control Reaction Temperature: Avoid excessive temperatures that could lead to the decomposition of reactants or products.[2]
Formation of a Gelatinous Precipitate Incorrect pH: The pH of the reaction mixture may be favoring the formation of basic barium salts.- Monitor and Adjust pH: Maintain a neutral to slightly acidic pH to promote the formation of this compound.
Inconsistent Crystal Size or Morphology Suboptimal Crystallization Conditions: The rate of cooling and solvent system can significantly impact crystal growth.- Controlled Cooling: Allow the solution to cool slowly and undisturbed to promote the growth of larger, more uniform crystals. - Solvent Selection: Experiment with different solvent systems for recrystallization to find the optimal conditions for crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the balanced chemical equation for the formation of this compound from benzoic acid and barium hydroxide?

A1: The balanced chemical equation is:

2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O[1]

This indicates that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.

Q2: What are the common methods for synthesizing this compound?

A2: this compound can be synthesized through several methods, including:

  • Hydrothermal Reaction: This method involves the reaction of benzoic acid and barium hydroxide octahydrate under elevated temperature and pressure in an aqueous solution.[2]

  • Semi-Solid Phase Reaction: This is another documented method for the synthesis of this compound.[2]

  • Precipitation Reaction: this compound can be prepared by mixing aqueous solutions of a soluble barium salt (e.g., barium chloride) and a soluble benzoate salt (e.g., sodium benzoate).

Q3: How can the purity of the synthesized this compound be assessed?

A3: The purity of this compound can be determined using various analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value suggests high purity.

  • Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy can confirm the presence of the correct functional groups and the absence of impurities.

  • Elemental Analysis: This method can be used to determine the percentage of barium in the final product, which can be compared to the theoretical value.

Q4: What are the potential side reactions or byproducts in the synthesis of this compound?

A4: While the primary reaction is straightforward, potential side reactions can occur, especially if the reaction conditions are not well-controlled. The thermal decomposition of this compound at high temperatures can lead to the formation of barium carbonate and organic compounds like benzophenone (B1666685) and triphenylmethane.[2] The presence of carbon dioxide from the air can also lead to the formation of barium carbonate as an impurity.

Q5: How can I optimize the crystallization of this compound for higher purity?

A5: Optimizing crystallization is key to achieving high purity. Consider the following:

  • Solvent Selection: Choose a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Slow Cooling: Allow the saturated solution to cool slowly and without disturbance. This promotes the formation of well-defined crystals and minimizes the inclusion of impurities.

  • Seeding: Introducing a small seed crystal of pure this compound can help induce crystallization and promote the growth of larger crystals.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molar Mass ( g/mol ) Appearance Solubility in Water
Benzoic Acid (C₆H₅COOH)122.12White crystalline solidSparingly soluble in cold water, more soluble in hot water
Barium Hydroxide (Ba(OH)₂)171.34White powderSoluble
This compound (Ba(C₆H₅COO)₂)379.57White powderSlightly soluble

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

Materials:

  • Benzoic acid

  • Sodium hydroxide

  • Barium chloride

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Prepare Sodium Benzoate Solution: Dissolve a stoichiometric amount of benzoic acid in an aqueous solution of sodium hydroxide with stirring to form sodium benzoate. The reaction is complete when all the benzoic acid has dissolved.

  • Prepare Barium Chloride Solution: In a separate beaker, dissolve a stoichiometric amount of barium chloride in distilled water.

  • Precipitation: Slowly add the barium chloride solution to the sodium benzoate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • Digestion (Optional): Gently heat the mixture and allow it to cool slowly. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.

  • Filtration: Collect the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities, such as sodium chloride.

  • Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification benzoic_acid Benzoic Acid Solution mixing Mixing and Stirring benzoic_acid->mixing barium_hydroxide Barium Hydroxide Solution barium_hydroxide->mixing filtration Filtration mixing->filtration Precipitation washing Washing with Cold Solvent filtration->washing drying Drying washing->drying product This compound drying->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

References

Preventing decomposition of Barium benzoate during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium benzoate (B1203000), focusing on preventing its decomposition during heating.

Frequently Asked Questions (FAQs)

Q1: What happens when barium benzoate is heated?

A1: Heating this compound leads to its thermal decomposition. The specific products of this decomposition are highly dependent on the atmosphere in which the heating occurs.

  • In an inert atmosphere (like nitrogen): this compound decomposes to form barium carbonate (BaCO₃) and various organic compounds. The primary organic byproducts are benzophenone (B1666685) and triphenylmethane.

  • In the presence of air (an oxidizing atmosphere): The decomposition is a two-stage process. Initially, this compound breaks down into barium carbonate and elemental carbon, which results in a black residue. Upon further heating to higher temperatures (around 756°C), the carbon is oxidized, leaving behind white barium carbonate.

Q2: At what temperature does this compound decompose?

A2: The exact decomposition temperature of this compound can vary based on factors such as the heating rate and the surrounding atmosphere. It is crucial to control the temperature to avoid unwanted degradation of the compound.

AtmosphereOnset of Decomposition (Approximate)Final ProductReference
Inert (Nitrogen)Not specified in search resultsBarium Carbonate & Organic Compounds
AirNot specified in search resultsBarium Carbonate

Q3: How can I prevent or minimize the decomposition of this compound during heating?

A3: Preventing the decomposition of this compound primarily involves controlling the experimental conditions, particularly the atmosphere and temperature.

  • Use of an Inert Atmosphere: Heating this compound in an inert atmosphere, such as high-purity nitrogen or argon, is the most effective way to prevent oxidative decomposition. By displacing oxygen, the reaction pathway that leads to the formation of carbon and subsequent oxidation is avoided.

  • Temperature Control: Carefully controlling the heating temperature is critical. The temperature should be kept below the onset of decomposition. The precise maximum temperature will depend on the duration of heating and the specific experimental requirements.

  • Use of Stabilizers: While not extensively documented specifically for this compound, the use of stabilizers is a common practice for preventing the thermal degradation of related compounds like metal carboxylates used in polymers. These stabilizers can act as radical scavengers or hydroperoxide decomposers. Exploring the use of co-stabilizers or antioxidants could be a potential avenue for enhancing thermal stability, though this would require experimental validation.

Q4: Can I use a vacuum to prevent decomposition?

A4: While a vacuum removes air and thus prevents oxidation, it can sometimes lower the decomposition temperature of metal salts. Therefore, a controlled inert atmosphere at or slightly above atmospheric pressure is generally preferred over a vacuum for preventing decomposition during heating.

Troubleshooting Guides

Issue: The this compound sample has turned black upon heating.

This indicates the formation of elemental carbon, which occurs when the compound is heated in the presence of air or an insufficient inert atmosphere.

Troubleshooting Steps:

  • Verify Atmosphere Integrity:

    • Ensure a continuous and sufficient flow of a high-purity inert gas (nitrogen or argon) over the sample.

    • Check for any leaks in your experimental setup that could allow air to enter.

    • Purge the system with the inert gas for an adequate amount of time before starting the heating process to displace all residual air.

  • Check for Contaminants:

    • Ensure the this compound sample is pure and free from any organic impurities that might decompose at lower temperatures.

    • Verify the purity of the inert gas being used.

Issue: The yield of the desired product is low after heating, suggesting decomposition has occurred.

This can be caused by either exceeding the decomposition temperature or having a reactive atmosphere.

Troubleshooting Steps:

  • Review Heating Profile:

    • Lower the final heating temperature.

    • Reduce the heating rate to ensure a more uniform temperature distribution within the sample.

    • Consider using a programmable furnace for precise temperature control.

  • Optimize Inert Atmosphere Conditions:

    • Increase the flow rate of the inert gas to ensure a consistently non-reactive environment.

    • If possible, use a denser inert gas like argon, which can be more effective at displacing air, especially in systems that are not perfectly sealed.

Experimental Protocols

Protocol: Heating this compound in a Controlled Inert Atmosphere

This protocol outlines the general steps for heating this compound while minimizing the risk of decomposition.

  • Sample Preparation:

    • Place a precisely weighed amount of pure this compound into a suitable crucible (e.g., alumina).

  • Apparatus Setup:

    • Position the crucible in a tube furnace or a similar apparatus that can be sealed and connected to a gas supply.

    • Connect a high-purity inert gas (nitrogen or argon) source to the inlet of the furnace tube.

    • Connect the outlet of the furnace tube to a bubbler or a similar flow indicator to monitor the gas flow and prevent backflow of air.

  • Inerting the System:

    • Before heating, purge the furnace tube with the inert gas at a moderate flow rate (e.g., 50-100 mL/min) for at least 15-30 minutes to ensure all oxygen has been displaced.

  • Heating Process:

    • Maintain a gentle flow of the inert gas throughout the heating and cooling phases.

    • Program the furnace to heat the sample to the desired temperature at a controlled rate (e.g., 5-10 °C/min).

    • Hold the sample at the target temperature for the required duration.

  • Cooling:

    • After the heating is complete, allow the sample to cool down to room temperature under the continuous flow of the inert gas before removal. This prevents oxidation of the potentially reactive product at high temperatures.

Visualizations

Decomposition_Troubleshooting start Start: this compound Decomposition Observed check_atmosphere Is the heating performed under a high-purity inert atmosphere? start->check_atmosphere implement_inert Implement a continuous flow of N2 or Ar. Purge system before heating. check_atmosphere->implement_inert No check_temp Was the temperature below the decomposition point? check_atmosphere->check_temp Yes check_leaks Check for leaks in the experimental setup. implement_inert->check_leaks check_leaks->check_temp lower_temp Lower the heating temperature and/or reduce the heating rate. check_temp->lower_temp No check_purity Is the sample pure? check_temp->check_purity Yes lower_temp->check_purity purify_sample Purify the this compound sample. check_purity->purify_sample No success Decomposition Prevented check_purity->success Yes purify_sample->success

Caption: Troubleshooting workflow for preventing this compound decomposition.

Decomposition_Pathway cluster_conditions Heating Conditions cluster_air In Air cluster_inert In Inert Atmosphere This compound This compound Heat Heat BaCO3_C Barium Carbonate + Carbon Heat->BaCO3_C O2 Present BaCO3_Organic Barium Carbonate + Organic Compounds Heat->BaCO3_Organic O2 Absent

Caption: Decomposition pathways of this compound under different atmospheres.

Troubleshooting low solubility issues of Barium benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of barium benzoate (B1203000) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of barium benzoate in water?

A1: The reported solubility of this compound in water at 20°C varies, with values ranging from 3.4 to 51.3 g/L[1][2][3]. This wide range suggests that the solubility can be significantly influenced by factors such as the purity of the compound, the pH of the water, and the presence of other solutes.

Q2: I'm observing very low solubility of my this compound sample. What are the potential reasons?

A2: Several factors could contribute to lower than expected solubility:

  • pH of the solution: Benzoate is the conjugate base of a weak acid, benzoic acid. In acidic conditions (low pH), the benzoate ion can be protonated to form benzoic acid, which is significantly less soluble in water than its salt form[4].

  • Common ion effect: If the solvent already contains a significant concentration of either barium (Ba²⁺) or benzoate ions from another source, the solubility of this compound will be suppressed.

  • Temperature: The solubility of most salts, including this compound, is temperature-dependent. Lower temperatures generally lead to lower solubility.

  • Purity of the compound: Impurities in the this compound sample can affect its dissolution characteristics.

Q3: Can I use organic solvents to dissolve this compound?

Q4: Are there any known applications of this compound in drug development?

A4: Direct applications of this compound in drug development are not well-documented in publicly available literature[6]. However, the individual components, barium and benzoate, have known biological effects. Benzoate salts, such as sodium benzoate, have been investigated for their potential therapeutic uses in disorders related to the nervous system[7]. Barium compounds are known to be toxic, primarily by affecting potassium channels[8]. Therefore, any potential therapeutic application would need to carefully consider the associated toxicity.

Troubleshooting Guide: Low Solubility Issues

This guide provides systematic steps to diagnose and resolve common low solubility problems encountered with this compound.

Issue 1: this compound precipitates out of my aqueous solution.
  • Potential Cause: The pH of your solution may be too low, causing the formation of insoluble benzoic acid.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is acidic (below 7), adjust it to a neutral or slightly alkaline pH (7.0 - 8.0) by adding a suitable base (e.g., dilute NaOH) dropwise while monitoring the pH.

    • Observe if the precipitate redissolves.

Issue 2: The dissolution rate of this compound is very slow.
  • Potential Cause: The temperature of the solvent is too low, or the particle size of the this compound is too large.

  • Troubleshooting Steps:

    • Gently heat the solution while stirring. An increase in temperature often significantly increases the rate of dissolution and the overall solubility[9].

    • If possible, use a finer powder of this compound to increase the surface area available for solvation.

    • Consider using sonication to aid in the dissolution process.

Issue 3: I need to dissolve this compound in a non-aqueous or mixed-solvent system.
  • Potential Cause: this compound has limited solubility in your chosen solvent system.

  • Troubleshooting Steps:

    • Co-solvency: Experiment with adding a co-solvent. For example, if you are using a non-polar organic solvent, adding a small amount of a polar solvent like ethanol (B145695) or DMSO might improve solubility. Conversely, for aqueous systems, adding a water-miscible organic solvent can sometimes enhance the solubility of sparingly soluble salts.

    • Surfactants: The addition of a surfactant can increase the solubility of poorly soluble compounds by forming micelles that can encapsulate the solute[10][11]. See the experimental protocols below for more details.

Data Presentation

The following table summarizes the available quantitative data on the solubility of this compound.

SolventTemperature (°C)Solubility (g/L)
Water203.4 - 51.3[1][2][3]
Organic Solvents-Data not available

Note: The wide range in reported water solubility highlights the sensitivity of this compound solubility to experimental conditions.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility by pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by modifying the pH of the solution.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • pH meter or pH indicator strips

    • Magnetic stirrer and stir bar

    • Beaker

  • Methodology:

    • Prepare a suspension of this compound in deionized water at the desired concentration.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Monitor the initial pH of the suspension.

    • Slowly add 0.1 M NaOH dropwise to the suspension.

    • Continuously monitor the pH. As the pH increases, the solubility of this compound is expected to increase. The optimal pH is typically neutral to slightly alkaline.

    • Observe the dissolution of the solid. Stop adding NaOH when the solid has dissolved or when the desired pH is reached.

    • To demonstrate the effect of acidic pH, you can reverse the process by slowly adding 0.1 M HCl, which should cause the precipitation of benzoic acid[4].

Protocol 2: Enhancing this compound Solubility Using Surfactants

This protocol outlines a general method for increasing the solubility of this compound in an aqueous medium using a surfactant.

  • Materials:

    • This compound

    • Deionized water

    • A suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS) - anionic, or Polysorbate 80 - non-ionic)

    • Magnetic stirrer and stir bar

    • Beaker

  • Methodology:

    • Prepare a stock solution of the chosen surfactant in deionized water. The concentration should be above its critical micelle concentration (CMC).

    • Prepare a suspension of this compound in deionized water.

    • While stirring, add the surfactant solution dropwise to the this compound suspension.

    • Continue stirring and observe for any increase in the dissolution of the solid.

    • The amount of surfactant needed will depend on the specific surfactant and the desired concentration of this compound. It is recommended to perform a series of small-scale experiments with varying surfactant concentrations to determine the optimal conditions.

Visualizations

Logical Workflow for Troubleshooting Low Solubility

Troubleshooting_Workflow Troubleshooting Low Solubility of this compound start Start: Low Barium Benzoate Solubility check_solvent Is the solvent aqueous? start->check_solvent adjust_ph Measure and Adjust pH to Neutral/Alkaline check_solvent->adjust_ph Yes use_cosolvent Try Co-solvent System check_solvent->use_cosolvent No ph_successful Solubility Improved? adjust_ph->ph_successful try_heating Increase Temperature ph_successful->try_heating No end_success End: Solubility Issue Resolved ph_successful->end_success Yes heating_successful Solubility Improved? try_heating->heating_successful use_surfactant Try Surfactant heating_successful->use_surfactant No heating_successful->end_success Yes cosolvent_successful Solubility Improved? use_cosolvent->cosolvent_successful cosolvent_successful->try_heating No cosolvent_successful->end_success Yes surfactant_successful Solubility Improved? use_surfactant->surfactant_successful surfactant_successful->end_success Yes end_fail End: Further Investigation Required surfactant_successful->end_fail No

Troubleshooting workflow for low this compound solubility.
Potential Signaling Pathways Modulated by Barium and Benzoate

Disclaimer: The following diagram illustrates potential signaling pathways that may be affected by the individual components of this compound (barium ions and benzoate). There is no direct evidence to suggest that this compound itself is used to target these pathways.

Signaling_Pathways Potential Signaling Pathways Modulated by Barium and Benzoate cluster_barium Barium (Ba²⁺) cluster_benzoate Benzoate barium Barium (Ba²⁺) k_channel Potassium Channels barium->k_channel Blocks membrane_potential Membrane Potential Depolarization k_channel->membrane_potential Alters cardiac_effects Cardiotoxicity membrane_potential->cardiac_effects benzoate Benzoate pka_creb PKA-CREB Pathway benzoate->pka_creb Activates skn1_nrf2 SKN-1/Nrf2 Pathway benzoate->skn1_nrf2 Inhibits bdnf_nt3 BDNF & NT-3 Expression pka_creb->bdnf_nt3 Increases neuroprotection Neuroprotection bdnf_nt3->neuroprotection oxidative_stress Oxidative Stress Response skn1_nrf2->oxidative_stress Modulates

Potential signaling pathways affected by barium and benzoate.

References

Technical Support Center: Effective Drying of Barium Benzoate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of Barium benzoate (B1203000) powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for drying Barium benzoate powder in a laboratory setting?

A1: The three most common and effective methods for drying this compound powder are:

  • Oven Drying: A straightforward method utilizing a laboratory oven to remove moisture through controlled heating.

  • Vacuum Drying: A gentle method that is ideal for heat-sensitive materials, as it lowers the boiling point of water by reducing pressure.[1]

  • Desiccator Drying: A passive method that uses a desiccant to absorb moisture from the powder in a sealed environment.[2]

Q2: How can I determine the initial moisture content of my this compound powder?

A2: Several methods can be employed to determine the moisture content:

  • Gravimetric Method (Loss on Drying): This is a widely used technique where the sample is weighed before and after drying in an oven at a specific temperature until a constant weight is achieved. The weight difference represents the moisture content.[3]

  • Karl Fischer Titration: This is a highly accurate and specific method for determining trace amounts of water in a sample. It is particularly useful for low moisture levels and for substances that may be sensitive to high temperatures.[4][5]

  • Infrared (IR) Spectroscopy: This technique can provide a rapid, non-destructive analysis of moisture content by measuring the absorption of infrared radiation by water molecules.

Q3: What is the recommended storage procedure for dried this compound powder?

A3: Once dried, this compound powder should be stored in a tightly sealed container to prevent reabsorption of atmospheric moisture. For long-term storage or for highly sensitive applications, storing the container inside a desiccator is recommended. Store in a cool, dry, and well-ventilated area.[6][7]

Troubleshooting Guides

Issue 1: Incomplete Drying of this compound Powder

Symptom: The powder remains clumpy, sticky, or fails to reach a constant weight after a standard drying procedure.

Possible Cause Troubleshooting Step
Insufficient Drying Time Extend the drying time and re-weigh the sample at regular intervals until a constant weight is achieved.
Incorrect Oven Temperature Ensure the oven is calibrated and set to the optimal temperature. For this compound, a temperature range of 60-80°C is a safe starting point to avoid decomposition.[8]
Inadequate Vacuum (Vacuum Drying) Check the vacuum pump for proper function and ensure all seals on the vacuum oven are intact to maintain the desired pressure.
Saturated Desiccant (Desiccator Drying) Regenerate or replace the desiccant. The color indicator in some desiccants will signal when it is saturated.
Large Sample Mass Spread the powder in a thin layer on the drying tray to maximize the surface area exposed to heat or vacuum.
Issue 2: Discoloration or Decomposition of this compound Powder During Oven Drying

Symptom: The white this compound powder turns yellow, brown, or otherwise changes color during heating.

Possible Cause Troubleshooting Step
Excessive Oven Temperature Lower the oven temperature. This compound may begin to decompose at higher temperatures. A safe starting range is 60-80°C.[8] It's advisable to determine the decomposition temperature of your specific batch using thermogravimetric analysis (TGA) if possible.
Presence of Impurities Impurities in the sample can lower the decomposition temperature. Consider purifying the this compound by recrystallization before drying.
Prolonged Heating Even at a seemingly safe temperature, prolonged exposure to heat can sometimes lead to gradual decomposition. Optimize the drying time to be as short as necessary.
Issue 3: Powder Being Dispersed or Lost in a Vacuum Oven

Symptom: The fine this compound powder is drawn into the vacuum line or coats the inside of the vacuum oven.

Possible Cause Troubleshooting Step
Vacuum Applied Too Rapidly Apply the vacuum gradually to prevent the sudden flow of gas from carrying the fine powder out of the sample container.
Fine Particle Size Use a filtered vacuum line or cover the sample dish with a filter paper secured with a retaining ring to allow moisture to escape while containing the powder.

Experimental Protocols

Protocol 1: Determining Optimal Oven Drying Temperature

This protocol helps establish the maximum safe drying temperature for your this compound sample to ensure efficient drying without causing thermal decomposition.

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 1-2 grams) of this compound powder in several separate, labeled, oven-safe containers.

  • Temperature Gradient: Set up a series of drying experiments in a laboratory oven at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Drying and Observation: Place one sample in the oven at each temperature for a set period (e.g., 2-4 hours).

  • Analysis:

    • After drying, allow the samples to cool to room temperature in a desiccator before re-weighing.

    • Visually inspect each sample for any signs of discoloration.

    • The optimal drying temperature will be the highest temperature at which the powder's weight remains constant after repeated measurements and no discoloration is observed.

Protocol 2: Vacuum Oven Drying

This method is suitable for drying this compound at a lower temperature, which is ideal if the material is heat-sensitive.

  • Sample Preparation: Spread a thin layer of the this compound powder on a shallow, vacuum-safe dish and weigh it accurately.

  • Oven Setup: Place the dish in a vacuum oven and securely close the door.

  • Drying Conditions:

    • Set the oven to a moderate temperature (e.g., 50-70°C).

    • Gradually apply a vacuum, aiming for a pressure of 65-75 Pa.[9]

  • Drying and Monitoring: Dry for a predetermined period (e.g., 4-8 hours). To determine the optimal time, you can dry in intervals, cooling the sample in a desiccator before each weighing until a constant weight is achieved.

  • Completion: Once a constant weight is reached, slowly release the vacuum before opening the oven door.

Protocol 3: Desiccator Drying

This is a simple, room-temperature drying method.

  • Desiccant Preparation: Ensure the desiccant in the bottom of the desiccator is fresh or has been recently regenerated. Common desiccants include silica (B1680970) gel, anhydrous calcium sulfate (B86663) (Drierite®), or phosphorus pentoxide.

  • Sample Placement: Place the this compound powder in an open container (e.g., a watch glass or petri dish) on the desiccator plate.

  • Drying: Seal the desiccator and allow the powder to dry. This method is slower than oven or vacuum drying and may take 24 hours or longer. The drying time depends on the amount of moisture, the efficiency of the desiccant, and the quantity of the powder.

  • Monitoring: Periodically weigh the sample until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes general parameters for the different drying methods. The optimal conditions for this compound should be determined experimentally.

Drying Method Temperature Range Pressure Range Typical Drying Time Notes
Oven Drying 60 - 120 °CAtmospheric2 - 24 hoursHigher temperatures can lead to faster drying but risk decomposition.[10]
Vacuum Drying 50 - 70 °C65 - 75 Pa4 - 16 hoursReduces drying time and is suitable for heat-sensitive materials.[9][11]
Desiccator Drying Room TemperatureAtmospheric> 24 hoursA gentle but slow method. Efficiency depends on the desiccant used.

Visualizations

Drying_Troubleshooting_Workflow start Start: Wet Barium Benzoate Powder drying_method Select Drying Method start->drying_method oven_drying Oven Drying drying_method->oven_drying Heat vacuum_drying Vacuum Drying drying_method->vacuum_drying Heat & Vacuum desiccator_drying Desiccator Drying drying_method->desiccator_drying Desiccant check_dryness Check for Dryness (Constant Weight) oven_drying->check_dryness vacuum_drying->check_dryness desiccator_drying->check_dryness dry_powder Dry Barium Benzoate Powder check_dryness->dry_powder Yes troubleshoot Troubleshoot Issue check_dryness->troubleshoot No incomplete_drying Incomplete Drying troubleshoot->incomplete_drying discoloration Discoloration troubleshoot->discoloration Oven Drying powder_loss Powder Loss (Vacuum) troubleshoot->powder_loss Vacuum Drying adjust_time Increase Drying Time/ Check Desiccant incomplete_drying->adjust_time adjust_temp Lower Temperature discoloration->adjust_temp adjust_vacuum Apply Vacuum Slowly/ Use Filter powder_loss->adjust_vacuum adjust_time->check_dryness adjust_temp->oven_drying adjust_vacuum->vacuum_drying

Caption: Troubleshooting workflow for drying this compound powder.

Moisture_Content_Verification_Workflow start Dried Barium Benzoate Sample select_method Select Moisture Analysis Method start->select_method gravimetric Gravimetric (Loss on Drying) select_method->gravimetric karl_fischer Karl Fischer Titration select_method->karl_fischer ir_spec IR Spectroscopy select_method->ir_spec perform_analysis Perform Analysis gravimetric->perform_analysis karl_fischer->perform_analysis ir_spec->perform_analysis compare_results Compare with Acceptance Criteria perform_analysis->compare_results pass Drying Successful compare_results->pass Pass fail Redry Sample or Optimize Method compare_results->fail Fail

Caption: Workflow for verifying the moisture content of dried this compound.

References

Technical Support Center: Scaling Up Barium Benzoate Production for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Barium benzoate (B1203000).

Physical and Chemical Properties of Barium Benzoate

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining appropriate storage, handling, and experimental parameters.

PropertyValue
CAS Number 533-00-6
Molecular Formula C₁₄H₁₀BaO₄
Molecular Weight 379.55 g/mol [1]
Appearance Fine, white powder[2]
Barium Content 34.0 - 37.0%[2]
Water Content max. 1.0%[2]
Particle Size max. 100 µm[2]
Melting Point Decomposes
Solubility in Water Sparingly soluble

Experimental Protocols

Two primary methods for the industrial synthesis of this compound involve the reaction of benzoic acid with either barium hydroxide (B78521) or barium carbonate.

Method 1: Synthesis from Barium Hydroxide and Benzoic Acid

This method is based on the neutralization reaction between a strong base (barium hydroxide) and a weak acid (benzoic acid).

Reaction: Ba(OH)₂ + 2C₆H₅COOH → Ba(C₆H₅COO)₂ + 2H₂O

Industrial-Scale Protocol:

  • Charging the Reactor: In a suitably sized, jacketed glass-lined or stainless steel reactor equipped with a stirrer, temperature probe, and a port for additions, charge the calculated amount of deionized water. The reactor should be clean and free from contaminants.

  • Dissolution of Benzoic Acid: While stirring, gradually add the benzoic acid to the water. Heat the mixture to approximately 80-90°C to aid in the dissolution of the benzoic acid.

  • Preparation of Barium Hydroxide Slurry: In a separate vessel, prepare a slurry of barium hydroxide octahydrate in deionized water.

  • Reaction: Slowly pump the barium hydroxide slurry into the hot benzoic acid solution. The addition rate should be controlled to manage the exothermic reaction and maintain the temperature within the desired range (e.g., 90-100°C).

  • Completion and pH Adjustment: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The final pH of the solution should be near neutral. If necessary, small adjustments can be made by adding a slight excess of either reactant, followed by filtration.

  • Precipitation and Cooling: Allow the reactor to cool slowly to initiate the precipitation of this compound. A controlled cooling rate is crucial for obtaining a desirable crystal size and facilitating filtration.

  • Filtration: The precipitated this compound is separated from the mother liquor using a suitable industrial filter, such as a centrifuge or a filter press.

  • Washing: The filter cake is washed with deionized water to remove any unreacted starting materials and soluble impurities.

  • Drying: The washed this compound is dried in an industrial dryer (e.g., a tray dryer or a paddle dryer) at a controlled temperature to achieve the desired moisture content (typically less than 1.0%)[2].

  • Milling and Packaging: The dried product may be milled to achieve the desired particle size before being packaged in 25 kg bags or other suitable containers[2].

Experimental Workflow: Synthesis from Barium Hydroxide

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep_benzoic_acid Dissolve Benzoic Acid in Water (80-90°C) add_barium Slowly Add Ba(OH)₂ Slurry to Reactor prep_benzoic_acid->add_barium prep_barium_hydroxide Prepare Barium Hydroxide Slurry prep_barium_hydroxide->add_barium charge_reactor Charge Reactor with Water charge_reactor->prep_benzoic_acid react Stir at 90-100°C (1-2 hours) add_barium->react cool Controlled Cooling & Precipitation react->cool filter Filtration cool->filter wash Wash with Deionized Water filter->wash dry Drying (<1.0% Moisture) wash->dry mill Milling & Packaging dry->mill

Workflow for this compound synthesis from Barium Hydroxide.
Method 2: Synthesis from Barium Carbonate and Benzoic Acid

This method involves the reaction of a weak acid with a carbonate salt, which results in the formation of the corresponding salt, water, and carbon dioxide gas.

Reaction: BaCO₃ + 2C₆H₅COOH → Ba(C₆H₅COO)₂ + H₂O + CO₂

Industrial-Scale Protocol:

  • Charging the Reactor: In a reactor equipped for handling gas evolution (e.g., with a vent to a scrubber), charge deionized water and benzoic acid.

  • Heating and Slurry Formation: Heat the mixture to around 90-100°C with stirring to dissolve the benzoic acid.

  • Addition of Barium Carbonate: Gradually add the barium carbonate powder to the hot benzoic acid solution. The addition rate must be carefully controlled to manage the foaming caused by the evolution of carbon dioxide. An anti-foaming agent may be used if necessary.

  • Reaction and Degassing: Maintain the temperature and continue stirring until the gas evolution ceases, indicating the completion of the reaction. This may take several hours.

  • Filtration of Unreacted Solids: If necessary, filter the hot solution to remove any unreacted barium carbonate or other insoluble impurities.

  • Precipitation and Cooling: Allow the clear filtrate to cool down under controlled conditions to precipitate the this compound.

  • Filtration: Separate the product by filtration.

  • Washing: Wash the filter cake with deionized water.

  • Drying: Dry the product to the specified moisture content.

  • Milling and Packaging: Mill and package the final product as required.

Experimental Workflow: Synthesis from Barium Carbonate

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification prep_benzoic_acid Dissolve Benzoic Acid in Water (90-100°C) add_barium_carbonate Gradually Add Barium Carbonate prep_benzoic_acid->add_barium_carbonate charge_reactor Charge Reactor with Water & Benzoic Acid charge_reactor->prep_benzoic_acid react_degas Stir until CO₂ Evolution Ceases add_barium_carbonate->react_degas hot_filtration Hot Filtration (optional) react_degas->hot_filtration cool Controlled Cooling & Precipitation hot_filtration->cool filter Filtration cool->filter wash Wash with Deionized Water filter->wash dry Drying wash->dry mill Milling & Packaging dry->mill

Workflow for this compound synthesis from Barium Carbonate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Loss of product during filtration due to fine particle size.- Product solubility in the mother liquor is too high.- Increase reaction time and/or temperature within the optimal range.- Optimize the cooling rate to promote larger crystal growth.- Adjust the final pH to minimize solubility.- Consider using a different filter medium or a flocculant.
Product Discoloration - Presence of impurities in the raw materials (e.g., iron).- Thermal degradation of the product or reactants at high temperatures.- Use high-purity raw materials.- Perform a hot filtration step to remove colored impurities.[3]- Consider adding a small amount of activated charcoal during the process, followed by filtration.[3]- Optimize the reaction temperature to avoid decomposition.
Inconsistent Particle Size - Uncontrolled precipitation and cooling rates.- Inefficient agitation during the reaction and precipitation.- Implement a controlled cooling profile.- Ensure consistent and effective stirring throughout the process.- Consider seeding the solution with a small amount of previously prepared this compound crystals.
High Moisture Content in Final Product - Inefficient drying process (temperature too low or time too short).- Agglomeration of particles trapping moisture.- Optimize drying temperature and time.- Ensure proper airflow in the dryer.- Break up any large agglomerates before or during drying.
Foaming during reaction with Barium Carbonate - Rapid evolution of carbon dioxide gas.- Add the barium carbonate slowly and in portions.- Use an effective anti-foaming agent.- Ensure the reactor has sufficient headspace to accommodate foaming.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as benzoic acid, barium hydroxide, or barium carbonate.[3] Other potential impurities may arise from side reactions or be present in the raw materials, such as other barium salts or residual solvents.[3]

Q2: How can the purity of the final this compound product be assessed?

A2: The purity of this compound can be determined by several analytical methods. A common industrial method is to determine the barium content, which should be within a specified range (e.g., 34.0 - 37.0%).[2] Other methods include checking for a sharp melting point (though it decomposes), and using spectroscopic techniques like Infrared (IR) spectroscopy to confirm the presence of the benzoate functional group and the absence of starting materials.

Q3: What are the key safety precautions to consider when scaling up this compound production?

A3: Barium compounds can be toxic if ingested or inhaled.[1] Therefore, it is crucial to handle them in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, especially when handling the powder.[4] Ensure that dust generation is minimized. All waste materials should be disposed of according to local environmental regulations.

Q4: How can I improve the filtration characteristics of the this compound precipitate?

A4: To improve filtration, focus on controlling the crystallization process to obtain larger, more uniform crystals. This can be achieved through a slow, controlled cooling rate of the reaction mixture. Seeding the solution with a small amount of pre-existing this compound crystals can also promote the growth of larger crystals. Ensure that the agitation during precipitation is sufficient to keep the particles suspended but not so vigorous that it causes crystal breakage.

Q5: What are the typical industrial applications of this compound?

A5: this compound is used as a stabilizer in PVC and PE/PVC blends, as a transesterification catalyst, and as an ingredient in pyrotechnics.[2]

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_reaction Check for Incomplete Reaction start->check_reaction check_filtration Investigate Filtration Loss start->check_filtration check_solubility Assess Solubility in Mother Liquor start->check_solubility incomplete_reaction_causes Insufficient Time/Temp? Incorrect Stoichiometry? check_reaction->incomplete_reaction_causes filtration_causes Fine Particles? Clogged Filter? check_filtration->filtration_causes solubility_causes High Solubility? check_solubility->solubility_causes solution_reaction Increase Reaction Time/Temp Verify Stoichiometry incomplete_reaction_causes->solution_reaction solution_filtration Optimize Cooling Rate for Larger Crystals Check Filter Medium filtration_causes->solution_filtration solution_solubility Adjust Final pH Lower Cooling Temperature solubility_causes->solution_solubility

Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Characterization of Barium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of barium benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of barium benzoate?

A1: Researchers may encounter several challenges during the characterization of this compound. These can include its potential hygroscopicity, which can affect analytical measurements and sample handling. Obtaining single crystals suitable for X-ray crystallography can also be difficult, hindering definitive structural elucidation. Furthermore, its thermal decomposition can be complex, yielding various organic products alongside the inorganic residue. Careful control of experimental conditions and the use of multiple analytical techniques are crucial for comprehensive characterization.

Q2: What are the expected thermal decomposition products of this compound?

A2: Under an inert atmosphere, such as nitrogen, this compound decomposes to form barium carbonate (BaCO₃) and a mixture of organic compounds.[1][2] The primary organic decomposition products identified are benzophenone (B1666685) and triphenylmethane.[1][2] The thermal decomposition typically proceeds in a single stage.[1]

Q3: Is this compound soluble in common laboratory solvents?

Q4: What is the crystal structure of this compound?

A4: this compound has been reported to have a monoclinic crystal system and a layered structure.[1][2] However, detailed single-crystal X-ray diffraction data is not widely published, which can present a challenge for definitive structural analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Thermal Analysis (TGA/DTA)
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent decomposition temperatures. 1. Varying heating rates. 2. Different atmospheric conditions (e.g., presence of oxygen). 3. Sample contamination.1. Use a standardized heating rate for all analyses. 2. Ensure a consistent and pure inert atmosphere (e.g., high-purity nitrogen). 3. Verify the purity of the sample using other techniques like HPLC or IR spectroscopy.
Unexpected mass loss steps. 1. Presence of hydrated forms of this compound. 2. Contamination with volatile impurities.1. Dry the sample under vacuum at a suitable temperature before analysis to remove any adsorbed water. 2. Purify the sample through recrystallization.
Difficulty in identifying decomposition products. The gaseous products are a complex mixture.Couple the TGA instrument with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (GC-MS) to identify the evolved gases.[2]
Infrared (IR) Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Broad peaks in the spectrum. 1. Sample is wet (hygroscopic nature). 2. Poor sample preparation (KBr pellet).1. Ensure the sample is thoroughly dried before analysis. Handle the sample in a low-humidity environment if possible. 2. Grind the sample and KBr into a very fine powder to minimize scattering. Ensure the KBr is of spectroscopic grade and dry.
Peaks corresponding to benzoic acid are observed. Incomplete reaction during synthesis, leaving unreacted starting material.Purify the this compound sample, for example, by washing with a solvent in which benzoic acid is soluble but this compound is not.
Spectrum is weak or has a sloping baseline. 1. Not enough sample in the KBr pellet. 2. KBr pellet is too thick or opaque.1. Increase the sample-to-KBr ratio slightly. 2. Ensure the KBr pellet is thin and transparent. Apply sufficient pressure during pellet formation.
X-ray Diffraction (XRD)
Problem Possible Cause(s) Recommended Solution(s)
Broad diffraction peaks. 1. Small crystallite size. 2. Presence of amorphous content.1. Attempt to increase crystallite size through annealing at a suitable temperature. 2. This may be inherent to the sample preparation method. Try different synthesis or crystallization conditions.
Difficulty in growing single crystals for SCXRD. The crystallization kinetics are unfavorable.Experiment with different solvents or solvent mixtures, and control the rate of evaporation or cooling. Gel growth techniques have been successful for other insoluble barium salts and could be explored.
Powder XRD pattern does not match any known phases. The compound may exist in a different polymorphic form or as a hydrate.Combine XRD data with results from other techniques like thermal analysis (to check for hydrates) and spectroscopy to fully characterize the phase.

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₀BaO₄[3][5]
Molecular Weight 379.55 g/mol [3][5]
Appearance White powder/solid
Density 2 g/cm³ at 20°C[3][4]
Water Solubility 3.4 - 51.3 g/L at 20°C[3][4]
Thermal Decomposition Decomposes to BaCO₃ and organic compounds (benzophenone, triphenylmethane) in a nitrogen atmosphere.[1][2]

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground, dried this compound into an alumina (B75360) or platinum crucible.

  • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

  • Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The primary decomposition step is expected to be in the range of 400-600°C. The residual mass should correspond to the theoretical mass of barium carbonate.

Infrared (IR) Spectroscopy - KBr Pellet Method
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dried this compound with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic peaks. The absence of a broad O-H stretch around 3000 cm⁻¹ indicates the absence of significant amounts of benzoic acid. Look for the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group.

Visualizations

Characterization_Workflow Figure 1. General Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_interpretation Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification elemental Elemental Analysis purification->elemental Purity Check ftir FTIR Spectroscopy purification->ftir Functional Groups xrd Powder XRD purification->xrd Crystallinity tga TGA/DTA purification->tga Thermal Behavior solubility Solubility Studies purification->solubility Solvent Screening purity Purity Assessment elemental->purity structure Structural Confirmation ftir->structure xrd->structure thermal_stability Thermal Stability Profile tga->thermal_stability solubility->purification Solvent Selection purity->structure Informs thermal_stability->structure Informs

Figure 1. General Workflow for this compound Characterization

Troubleshooting_Logic Figure 2. Troubleshooting Inconsistent Analytical Results cluster_purity Purity Issues cluster_instrumental Instrumental/Methodological Issues cluster_polymorphism Material Properties start Inconsistent Analytical Results check_impurities Check for unreacted starting materials or byproducts start->check_impurities check_hygroscopicity Assess for water content (Karl Fischer or TGA) start->check_hygroscopicity check_parameters Verify instrument parameters (e.g., heating rate, wavelength) start->check_parameters check_sample_prep Review sample preparation technique (e.g., KBr pellet quality) start->check_sample_prep check_polymorphism Consider polymorphism or presence of hydrates start->check_polymorphism purify_sample Action: Purify sample (recrystallization, washing) check_impurities->purify_sample dry_sample Action: Dry sample under vacuum check_hygroscopicity->dry_sample recalibrate Action: Recalibrate instrument check_parameters->recalibrate refine_method Action: Refine analytical method check_sample_prep->refine_method characterize_phase Action: Use multiple techniques (XRD, DSC, TGA) to characterize the phase check_polymorphism->characterize_phase

Figure 2. Troubleshooting Inconsistent Analytical Results

References

Refining particle size of Barium benzoate for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the particle size of Barium Benzoate for specific applications.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, crystallization, and processing of this compound to achieve a desired particle size.

Issue 1: Poor Crystal Quality and Broad Particle Size Distribution After Crystallization

  • Question: My this compound crystals are agglomerated, irregular in shape, and have a wide particle size distribution after crystallization. What are the potential causes and solutions?

  • Answer: This is a common issue that can stem from several factors related to nucleation and crystal growth.

    • Potential Causes:

      • High Supersaturation: Rapidly creating a highly supersaturated solution leads to fast nucleation, resulting in many small, poorly formed crystals that tend to agglomerate.[1]

      • Inefficient Mixing: Poor agitation results in localized areas of high supersaturation, leading to non-uniform crystal growth.[2][3]

      • Rapid Cooling: Fast cooling rates can induce rapid nucleation and limit the time for orderly crystal growth.[4]

      • Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to irregular shapes and promoting agglomeration.

    • Recommended Solutions:

      • Control Supersaturation: Employ a slower addition rate of anti-solvent or a more gradual cooling profile to control the level of supersaturation.[4] A seeded heat cycling approach can also be used to dissolve fine particles and promote the growth of larger crystals.[5]

      • Optimize Agitation: Adjust the stirring speed to ensure a homogeneous solution without causing excessive secondary nucleation from high shear forces.[3][6] The optimal agitation speed often needs to be determined experimentally.[3]

      • Implement a Controlled Cooling Profile: Utilize a programmed cooling profile to allow for slow and controlled crystal growth.[4]

      • Purify the Starting Materials: Ensure the purity of the reactants (benzoic acid and a barium salt) before crystallization. Recrystallization of the crude this compound can also improve crystal quality.[7]

Issue 2: Inconsistent Particle Size Reduction with Milling Techniques

  • Question: I am using a milling process (wet or dry) to reduce the particle size of this compound, but the results are inconsistent between batches. How can I improve the reproducibility?

  • Answer: Consistency in milling processes relies on precise control over process parameters.

    • Potential Causes:

      • Inconsistent Feed Material Properties: Variations in the particle size, agglomeration state, and moisture content of the starting this compound will affect milling efficiency.

      • Fluctuations in Milling Parameters: Inconsistent rotor speed, feed rate, or milling time will lead to variable particle size distributions.[8][9]

      • For Wet Milling: Changes in slurry concentration and viscosity can impact the milling performance.[10]

      • For Dry Milling: Static charge buildup can cause particles to agglomerate and reduce milling efficiency.[9]

    • Recommended Solutions:

      • Characterize Feed Material: Ensure the starting material has consistent properties before each milling run.

      • Standardize Milling Protocol: Precisely control and document all milling parameters, including rotor speed (tip speed), feed rate, and processing time.[8][10]

      • For Wet Milling: Maintain a constant slurry concentration and use a suitable dispersing agent to ensure stability.[11][12]

      • For Dry Milling: Consider using a process aid to reduce static charge or opt for wet milling if the material is sensitive to static buildup.[9]

Issue 3: Agglomeration During Drying

  • Question: My finely milled or crystallized this compound particles are agglomerating into larger clumps during the drying process. How can I prevent this?

  • Answer: Agglomeration during drying is often due to the presence of residual solvent or the formation of liquid bridges between particles.[13][14]

    • Potential Causes:

      • Inefficient Washing: Residual mother liquor on the particle surface can cause them to stick together as the solvent evaporates.[14]

      • Inappropriate Wash Solvent: Using a wash solvent in which this compound has some solubility can lead to dissolution and recrystallization on the surface, forming bridges between particles.[14]

      • Drying Temperature Too High: A high drying temperature can cause partial melting or sintering of fine particles.

      • Static Forces: Fine powders can be prone to agglomeration due to electrostatic interactions.

    • Recommended Solutions:

      • Optimize Washing: Implement a multi-stage washing process with an appropriate anti-solvent to effectively remove the mother liquor.[14]

      • Select a Suitable Wash Solvent: Choose a wash solvent in which this compound is practically insoluble.

      • Control Drying Conditions: Use a lower drying temperature, potentially under vacuum, to gently remove the solvent. Fluid bed drying can also help to keep particles separated.

      • Consider Spray Drying: Spray drying can produce dry, unagglomerated particles directly from a solution or suspension.[15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting particle size of this compound synthesized by precipitation?

A1: The particle size of this compound synthesized by direct precipitation can vary widely depending on the reaction conditions. Without careful control, it often results in a broad distribution with particles ranging from a few micrometers to several hundred micrometers, frequently with a high degree of agglomeration.

Q2: How does pH affect the particle size of this compound during precipitation?

A2: The pH of the reaction medium can significantly influence the particle size of barium salts. For barium sulfate, for instance, higher pH values have been shown to lead to smaller particle sizes due to enhanced nucleation.[19][20] For this compound, adjusting the pH may alter the solubility of benzoic acid and the overall supersaturation, thereby affecting the nucleation and growth rates. Experimental optimization is necessary to determine the ideal pH for a target particle size.

Q3: Can surfactants or other additives be used to control the particle size of this compound?

A3: Yes, surfactants and other additives can be effective in controlling particle size and morphology.[21][22] They can function by adsorbing onto the crystal surfaces, which can inhibit growth on certain crystal faces and prevent agglomeration.[23] The choice of surfactant will depend on the solvent system and the desired particle characteristics.

Q4: What are the key parameters to control in a spray drying process for this compound?

A4: The key parameters for controlling particle size in spray drying are the atomizer performance, the feed solution concentration, and the drying gas temperature and flow rate.[15][18][24] Smaller nozzle sizes and more dilute feed solutions generally produce smaller particles.[15]

Q5: Which technique is best for measuring the particle size distribution of this compound?

A5: Laser diffraction is a widely used and reliable technique for measuring the particle size distribution of this compound powders and suspensions.[25][26][27][28] It is a rapid method with a wide dynamic range.[27] For nanoscale particles, Dynamic Light Scattering (DLS) may be more appropriate.

Experimental Protocols

Protocol 1: Controlled Crystallization of this compound

This protocol describes a method for producing this compound crystals with a more controlled particle size through slow anti-solvent addition.

  • Materials:

    • Sodium Benzoate

    • Barium Chloride

    • Deionized Water (Solvent)

    • Ethanol (B145695) (Anti-solvent)

    • Jacketed reaction vessel with overhead stirrer and temperature control

    • Syringe pump

  • Procedure:

    • Prepare a saturated solution of Sodium Benzoate in deionized water at a controlled temperature (e.g., 50 °C).

    • Prepare a solution of Barium Chloride in deionized water.

    • Filter both solutions to remove any particulate impurities.

    • In the jacketed reaction vessel, slowly add the Barium Chloride solution to the Sodium Benzoate solution under constant stirring.

    • Once the reaction is complete, use a syringe pump to add ethanol (anti-solvent) at a very slow and controlled rate to induce precipitation.

    • Maintain a constant temperature and stirring speed throughout the anti-solvent addition.

    • After the addition is complete, allow the suspension to stir for a predetermined time to allow for crystal growth and maturation.

    • Collect the crystals by filtration, wash with a mixture of water and ethanol, and then with pure ethanol.

    • Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Particle Size Reduction by Wet Milling

This protocol outlines a general procedure for reducing the particle size of this compound using a wet mill.

  • Materials:

    • This compound (crude or previously crystallized)

    • Dispersion medium (e.g., isopropanol (B130326) or a suitable non-solvent)

    • Dispersing agent (optional, to prevent agglomeration)

    • Wet mill (e.g., rotor-stator or bead mill)

  • Procedure:

    • Prepare a slurry of this compound in the dispersion medium at a specific concentration (e.g., 10-30% w/w).

    • If necessary, add a dispersing agent and mix until homogeneous.

    • Circulate the slurry through the wet mill.[10]

    • Control the milling parameters such as rotor tip speed and the number of passes to achieve the desired particle size.[8][10]

    • Monitor the particle size distribution periodically using an appropriate technique like laser diffraction.

    • Once the target particle size is reached, collect the milled slurry.

    • Isolate the this compound particles by filtration or centrifugation.

    • Wash the particles with a suitable solvent to remove the dispersion medium.

    • Dry the final product under controlled conditions.

Data Presentation

Table 1: Illustrative Effect of Stirring Speed on this compound Particle Size in a Batch Crystallizer

Stirring Speed (RPM)Mean Particle Size (D50, µm)Particle Size Distribution SpanObservations
1001502.5Large, agglomerated crystals with a wide distribution.
300801.8More uniform crystals, less agglomeration.
500501.5Smaller, more regular crystals with a narrower distribution.
700652.0Increased fines due to secondary nucleation and crystal attrition.[3]

Table 2: Example Parameters for Spray Drying this compound

ParameterRangeEffect on Particle Size
Inlet Temperature120 - 180 °CHigher temperatures can lead to faster drying and potentially hollower particles.
Feed Concentration1 - 10% (w/v)Lower concentrations generally result in smaller particles.[15]
Atomizer Nozzle Size4.0 - 7.0 µmSmaller nozzle apertures produce smaller droplets and thus smaller particles.[15]
Feed Rate2 - 10 mL/minHigher feed rates may lead to incomplete drying and larger, more agglomerated particles.

Visualizations

Troubleshooting_Particle_Size start Problem: Undesired Particle Size of This compound process_type Which process step is problematic? start->process_type crystallization Crystallization process_type->crystallization Crystallization milling Milling process_type->milling Milling drying Drying process_type->drying Drying cryst_issue Issue: Broad PSD & Agglomeration crystallization->cryst_issue mill_issue Issue: Inconsistent Particle Size milling->mill_issue dry_issue Issue: Agglomeration drying->dry_issue cryst_sol Solutions: - Control Supersaturation - Optimize Agitation - Controlled Cooling - Purify Reactants cryst_issue->cryst_sol mill_sol Solutions: - Standardize Feed Material - Control Milling Parameters - Optimize Slurry Properties mill_issue->mill_sol dry_sol Solutions: - Optimize Washing - Control Drying Temp - Consider Spray Drying dry_issue->dry_sol

Caption: Troubleshooting workflow for this compound particle size issues.

Particle_Size_Refinement_Workflow cluster_synthesis Synthesis & Primary Crystallization cluster_refinement Particle Size Refinement cluster_analysis Characterization synthesis This compound Synthesis (Precipitation) primary_xtal Initial Crystallization synthesis->primary_xtal spray_drying Spray Drying synthesis->spray_drying recrystallization Controlled Recrystallization primary_xtal->recrystallization wet_milling Wet Milling primary_xtal->wet_milling psa Particle Size Analysis (Laser Diffraction) recrystallization->psa wet_milling->psa spray_drying->psa final_product Final Product psa->final_product Meets Specs?

Caption: General workflow for refining this compound particle size.

References

Technical Support Center: Stabilizing Aqueous Solutions of Benzoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stabilizing aqueous solutions of benzoate (B1203000) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common issues and ensuring the stability of your formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my sodium benzoate solution turning cloudy or forming a precipitate after I adjust the pH?

A1: This is the most common issue encountered with benzoate solutions. Sodium benzoate is highly soluble in water, but its active form, benzoic acid, is not. The equilibrium between the soluble benzoate ion and the poorly soluble benzoic acid is dictated by the pH of the solution. When you lower the pH (typically below 4.5), you protonate the benzoate ion, converting it into benzoic acid, which then precipitates out of the solution due to its lower solubility.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability and antimicrobial efficacy of a benzoate solution?

A2: The optimal pH range is a balance between antimicrobial effectiveness and physical stability. Benzoic acid is the primary antimicrobial agent, and its concentration is highest at a low pH.[4] The strongest antimicrobial activity is observed between pH 2.5 and 4.0.[5][6] However, this is also the range where the risk of benzoic acid precipitation is highest. Therefore, careful formulation is required to keep the concentration of benzoic acid below its solubility limit at the target pH.

Q3: Can temperature changes affect the stability of my benzoate solution?

A3: Yes. The solubility of both benzoic acid and its salts (sodium and potassium benzoate) is temperature-dependent. Cooling a saturated or near-saturated solution can cause the compound to crystallize or precipitate out.[7] Conversely, while heating increases solubility, excessively high temperatures (e.g., 60°C and above), especially in the presence of certain substances like ascorbic acid (Vitamin C), can lead to the degradation of benzoate and the potential formation of benzene (B151609), a known carcinogen.[8]

Q4: Are there any known incompatibilities between benzoate salts and other common excipients?

A4: Yes. Benzoates can interact with other formulation components. For instance, their preservative efficacy can be reduced by interactions with non-ionic surfactants. It is also critical to consider the potential for benzene formation when formulating with ascorbic acid.[8] Furthermore, buffer salts used in the formulation, such as phosphates, could potentially form insoluble salts with other components, though this is less common with sodium or potassium benzoate themselves.[9]

Q5: What are the primary degradation pathways for benzoates in aqueous solutions?

A5: The most significant degradation pathway of concern is the decarboxylation of benzoic acid to form benzene. This reaction is catalyzed by heat and UV light and is significantly promoted by the presence of ascorbic acid (Vitamin C).[8][10] Other potential degradation pathways under forced conditions (e.g., strong acids, bases, oxidation) include hydrolysis, though details on specific degradation products are less commonly reported in standard literature.[11][12] Microbial degradation pathways also exist but are more relevant in non-sterile environments.[13][14]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution

Question: My aqueous solution of sodium/potassium benzoate was clear upon preparation, but now it is cloudy or has formed a precipitate. What happened and how can I fix it?

Answer:

Possible CauseRecommended Solution(s)
pH Shift to Acidic Range The pH of your solution has likely dropped below 4.5, converting the soluble benzoate salt to poorly soluble benzoic acid.[3] 1. Verify pH: Check the pH of your solution. 2. Adjust pH: If the pH is too low, carefully adjust it upwards with a suitable base (e.g., NaOH) to a range where benzoic acid remains soluble at its given concentration. 3. Reformulate: For future experiments, consider using a robust buffer system to maintain the pH in the desired range (e.g., pH 5-6).
Low Temperature The solution may have become supersaturated upon cooling, causing the benzoate salt or benzoic acid to crystallize. 1. Gently Warm: Warm the solution gently while stirring to redissolve the precipitate. Do not overheat. 2. Store at Controlled Temperature: Ensure the solution is stored at a consistent, controlled room temperature to prevent temperature-induced precipitation.[7] 3. Check Concentration: You may be working at a concentration that is too high for the intended storage temperature. Review the solubility data (see Tables 1 & 2) and consider diluting the solution if necessary.
Supersaturation The initial concentration exceeds the equilibrium solubility, even if it dissolved initially. 1. Seed Crystal Test: Add a tiny seed crystal of the solute. If rapid crystallization occurs, the solution was supersaturated. 2. Dilute and Filter: Dilute the solution to a concentration well below the solubility limit and filter out any remaining precipitate.
Issue 2: Loss of Potency or Preservative Efficacy

Question: My stability-indicating assay (e.g., HPLC) shows a decrease in the concentration of benzoate over time. What could be causing this?

Answer:

Possible CauseRecommended Solution(s)
Chemical Degradation Benzoate may be degrading, potentially due to interactions with other excipients or exposure to environmental factors. 1. Protect from Light: Store the solution in amber or opaque containers to prevent photodegradation.[12] 2. Control Temperature: Avoid storing solutions at elevated temperatures, which can accelerate degradation.[8] 3. Check for Ascorbic Acid: If your formulation contains Vitamin C, be aware of the potential for benzene formation. This reaction is accelerated by heat and light.[8][10] Analyze for potential degradants.
Adsorption to Container Benzoate molecules may adsorb to the surface of the storage container, reducing the concentration in the solution. 1. Container Compatibility Study: Perform studies with different container materials (e.g., Type I glass, various polymers) to identify a material with minimal adsorption. 2. Use Silanized Glassware: For laboratory-scale studies, using silanized glass vials can reduce adsorption.
pH Out of Optimal Range If the pH is too high (e.g., > 5), the concentration of the active undissociated benzoic acid form is reduced, which will decrease antimicrobial efficacy even if the total benzoate concentration is stable. 1. Monitor pH: Regularly check the pH of the solution throughout its shelf life. 2. Improve Buffering: Incorporate a suitable buffer system (e.g., citrate (B86180) buffer) to maintain the pH within the effective range (pH 2.5-4.5).[6]

Data Presentation

Solubility Data

Table 1: Solubility of Sodium Benzoate in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL)
20~66.0[15]
25~50.0[5]

Table 2: Solubility of Potassium Benzoate in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL)
17.569.87[16]
20~49.2[17]
2573.83[16]
33.379.00[16]
5088.33[16]

Table 3: Solubility of Benzoic Acid in Water at Different pH (25°C)

pHSolubility (g / 100 g of solution)Note
Distilled Water (~pH neutral)0.142[1][2]Baseline solubility of the undissociated acid.
4.00.153[1][2]Slightly increased solubility near its pKa.
7.00.186[1][2]Increased solubility as it converts to the benzoate ion.
9.00.148[1][2]Highly soluble as the benzoate ion is the dominant species.

Experimental Protocols & Visualizations

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a general method for determining the concentration of sodium benzoate in an aqueous solution and separating it from potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Materials & Reagents:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common combination is Sodium Acetate buffer (pH adjusted to 4.0-4.3) and Acetonitrile in a ratio of approximately 80:20 or 70:30 (v/v).[18][19]

  • Standard Solution: Prepare a stock solution of sodium benzoate reference standard (e.g., 100 µg/mL) in HPLC-grade water. Create a series of dilutions from the stock to generate a calibration curve (e.g., 1-30 µg/mL).[18]

  • Sample Preparation: Dilute the test solution with the mobile phase or HPLC-grade water to fall within the concentration range of the calibration curve. Filter the final sample through a 0.45 µm syringe filter before injection.[20]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 225 nm or 235 nm.[18][20]

  • Injection Volume: 20 µL.[19]

  • Column Temperature: 25°C - 40°C.[19]

4. Forced Degradation Study:

  • To ensure the method is stability-indicating, subject the benzoate solution to stress conditions:

    • Acidic: 1M HCl at 60°C for 24 hours.

    • Basic: 1M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at 60°C for 24 hours.[12]

    • Photolytic: Expose the solution to direct sunlight or a photostability chamber.[12]

  • Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent benzoate peak.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock (e.g., 100 µg/mL in water) prep_cal Create Calibration Curve (e.g., 1-30 µg/mL) prep_std->prep_cal quantify Quantify using Calibration Curve prep_cal->quantify prep_sample Dilute Test Sample to fall in range filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject 20 µL filter_sample->inject separate Separate on C18 Column Mobile Phase: Acetate Buffer:ACN inject->separate detect Detect at 225 nm separate->detect detect->quantify stability Assess Stability: % Initial Concentration quantify->stability

Caption: Experimental workflow for HPLC stability testing.
Protocol 2: UV-Vis Spectrophotometry Analysis

This is a simpler, cost-effective method for quantifying sodium benzoate, suitable for formulations where interfering substances are minimal.

1. Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

2. Materials & Reagents:

  • Solvent: Deionized water or HPLC-grade water.[21]

  • Standard Solution: Prepare a stock solution of sodium benzoate (e.g., 100 µg/mL) in deionized water. From this, prepare a series of standard solutions for a calibration curve (e.g., 10-50 µg/mL).[21]

  • Sample Preparation: Dilute the test sample with deionized water to a concentration that falls within the linear range of the calibration curve.

3. Measurement:

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 224-230 nm.[21][22]

  • Blank: Use deionized water as the blank to zero the spectrophotometer.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear (R² ≥ 0.999).[21]

  • Sample Analysis: Measure the absorbance of the prepared sample solution at λmax and determine its concentration using the calibration curve.

Visualization of Key Relationships
Benzoate-Benzoic Acid Equilibrium

The stability of benzoate solutions is fundamentally governed by the pH-dependent equilibrium between the highly soluble benzoate ion and the poorly soluble benzoic acid.

G cluster_equilibrium pH-Dependent Equilibrium cluster_outcome Resulting State benzoate Sodium Benzoate (Soluble) benzoic_acid Benzoic Acid (Poorly Soluble) benzoate->benzoic_acid + H⁺ (Low pH) stable Stable Solution benzoate->stable benzoic_acid->benzoate - H⁺ (High pH) precipitate Precipitation Risk benzoic_acid->precipitate

Caption: The effect of pH on benzoate solution stability.
Troubleshooting Precipitation Workflow

This diagram provides a logical path to diagnose and solve issues related to precipitation in benzoate solutions.

G start Precipitate Observed in Benzoate Solution q_ph Is pH < 4.5? start->q_ph a_ph_yes Cause: Benzoic Acid Precipitation q_ph->a_ph_yes Yes q_temp Was solution exposed to cold temperatures? q_ph->q_temp No sol_ph Solution: 1. Raise pH to > 5 2. Use Buffer System 3. Reduce Concentration a_ph_yes->sol_ph a_temp_yes Cause: Temperature-Induced Crystallization q_temp->a_temp_yes Yes end_node Consult Further Formulation Expertise q_temp->end_node No sol_temp Solution: 1. Gently Re-warm 2. Store at RT 3. Check Concentration vs Solubility Limit a_temp_yes->sol_temp

Caption: A logical workflow for troubleshooting precipitation.

References

Validation & Comparative

A Comparative Analysis of Barium Benzoate and Sodium Benzoate as Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison between barium benzoate (B1203000) and sodium benzoate, focusing on their efficacy, mechanisms, safety, and applications as preservatives. The information presented is intended for researchers, scientists, and professionals in the field of drug development. While both are salts of benzoic acid, their utility and safety profiles are vastly different, dictating their respective applications.

Mechanism of Antimicrobial Action

The preservative action for both sodium and barium benzoate is not derived from the salt itself, but from benzoic acid. In an acidic environment, these salts dissociate, and the benzoate anion is protonated to form undissociated benzoic acid. This molecule is lipophilic, allowing it to penetrate the cell membrane of microorganisms.[1][2]

Once inside the cell, benzoic acid exerts its antimicrobial effects through several mechanisms:

  • Interference with Cell Membranes: It disrupts the permeability of the cell membrane, hindering the absorption of essential molecules like amino acids.[1][2][3]

  • Intracellular Acidification: The molecule acidifies the cytoplasm, creating an unfavorable environment for microbial life.[2]

  • Enzyme Inhibition: It inhibits the activity of key respiratory enzymes, disrupting the metabolic cycle and preventing energy production, which ultimately leads to bacteriostasis or cell death.[1][3][4]

This mechanism is highly dependent on the pH of the medium, with optimal efficacy observed in acidic conditions, typically between pH 2.5 and 4.5 .[1][2][5] As the pH increases above this range, the concentration of undissociated benzoic acid decreases, significantly reducing the preservative effect.[2][6]

cluster_outside Extracellular (Acidic pH) cluster_inside Microbial Cell Benzoate_Salt Benzoate Salt (Sodium or Barium) Benzoic_Acid Undissociated Benzoic Acid Benzoate_Salt->Benzoic_Acid Protonation Membrane_Disruption Membrane Permeability Disruption Benzoic_Acid->Membrane_Disruption Penetrates Cell Membrane Enzyme_Inhibition Inhibition of Respiratory Enzymes Benzoic_Acid->Enzyme_Inhibition Acidification Intracellular Acidification Benzoic_Acid->Acidification Cell_Death Bacteriostasis / Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Acidification->Cell_Death

Figure 1. Antimicrobial mechanism of benzoic acid.

Comparative Data: Physicochemical and Antimicrobial Properties

The fundamental differences in the physical properties, antimicrobial efficacy, and regulatory status of this compound and sodium benzoate are summarized below.

PropertyThis compoundSodium Benzoate
Chemical Formula C₁₄H₁₀BaO₄[7]C₇H₅NaO₂[8]
Molecular Weight 379.55 g/mol [9]144.11 g/mol
Appearance White powder[7]White granules or crystalline powder[8]
Water Solubility 3.4–51.3 g/L (20°C)Freely soluble, ~530 g/L (room temp)[2][8]
Effective pH Range Not established for preservative use; presumed acidic.2.5–4.5[2][5]
Primary Applications Heat stabilizer for PVC, transesterification catalyst, pyrotechnic ingredient.[7][10][11][12]Food, pharmaceutical, and cosmetic preservative.[4][5][13]
Regulatory Status Not approved for food, drug, or cosmetic use. Classified as a toxic substance (UN1564, Class 6.1).[11]Generally Recognized as Safe (GRAS) by the FDA. Approved by EFSA (E211). ADI is 0-5 mg/kg body weight.[4][5][14]

Antimicrobial Efficacy Data (Minimum Inhibitory Concentration - MIC)

  • Sodium Benzoate:

    • The MIC for sodium benzoate varies depending on the microbial strain and the study conditions.

    • One study reported an MIC of 400 mg/mL against E. coli, S. aureus, and B. subtilis.[15]

    • Another investigation found an MIC of 1.5 mg/mL against S. aureus and E. coli.

    • A third study determined the MIC against E. coli to be 5 mg/mL .[16]

  • This compound:

    • There is a lack of publicly available data on the MIC of this compound as an antimicrobial preservative. Its documented applications are exclusively industrial and do not pertain to inhibiting microbial growth in products.[7][10][11][12]

Experimental Protocol: Antimicrobial Effectiveness Test (AET)

To quantitatively assess and compare the preservative efficacy of formulations containing these compounds, a standardized method such as the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test (AET) is employed.[17][18]

Objective: To determine if a product's preservative system is effective enough to prevent the proliferation of microorganisms that may be introduced during manufacturing or use.

Standard Methodology:

  • Preparation of Inoculum: Standardized cultures of challenge microorganisms are prepared to a concentration of approximately 1 x 10⁸ CFU/mL. The required panel of organisms typically includes:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)[17][18]

  • Inoculation: The test product is divided into five separate containers, each challenged with one of the five prepared microbial suspensions. The inoculum volume is kept low (0.5% to 1.0%) to avoid altering the product's physical chemistry. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[19]

  • Incubation: The inoculated containers are incubated at 20–25°C for a period of 28 days.[18]

  • Enumeration: Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days) to determine the number of viable microorganisms.[17]

  • Evaluation: The log reduction in microbial concentration from the initial count is calculated for each time point. The results are compared against the acceptance criteria defined in the USP for the specific product category (e.g., parenteral, topical, oral).[19][20]

cluster_sampling 4. Sampling & Enumeration prep 1. Prepare Inoculum (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) ~1x10^8 CFU/mL inoc 2. Inoculate Product Samples (Final Conc. 10^5-10^6 CFU/mL) prep->inoc incub 3. Incubate at 20-25°C for 28 Days inoc->incub d7 Day 7 incub->d7 Sample d14 Day 14 incub->d14 Sample d28 Day 28 incub->d28 Sample eval 5. Calculate Log Reduction & Compare to USP Criteria d7->eval d14->eval d28->eval result Determine Pass/Fail eval->result

Figure 2. Experimental workflow for USP <51> AET.

Safety and Toxicology Comparison

The most critical distinction between these two compounds lies in their safety and toxicological profiles.

  • Sodium Benzoate:

    • Safety: It is Generally Recognized as Safe (GRAS) by the U.S. FDA for use in food at specified concentrations.[14] The Acceptable Daily Intake (ADI) is up to 5 mg/kg of body weight.[14]

    • Metabolism: The body does not accumulate sodium benzoate; it is metabolized in the liver and excreted as hippuric acid.[14]

    • Concerns: Under certain conditions (presence of heat, UV light, and ascorbic acid), sodium benzoate can convert to benzene, a known carcinogen.[3][5] However, levels in consumer products are tightly regulated to remain below safety thresholds.[5] High doses may cause adverse effects.[2][14]

  • This compound:

    • Toxicity: The primary concern is the toxicity of the barium ion (Ba²⁺). Soluble barium compounds are highly toxic if ingested.[21][22][23] The lethal dose for humans is estimated to be between 1 and 15 grams.[21]

    • Mechanism of Toxicity: Barium poisoning is characterized by its ability to block potassium channels, leading to a rapid and severe drop in blood potassium levels (hypokalemia).[23] This can cause acute symptoms including muscle weakness, paralysis, and life-threatening cardiac arrhythmias.[22][23]

    • Applications: Due to its toxicity, this compound is strictly limited to industrial applications where human exposure is minimized. It is not recommended for any use involving contact with skin, mucous membranes, or potential for ingestion.[7]

cluster_sodium Sodium Benzoate cluster_barium This compound start Compound Selection for Preservative Use sb_safety High Safety Profile (GRAS, ADI 0-5 mg/kg) start->sb_safety Is the application for human use/contact? YES bb_safety High Toxicity Profile (Soluble Barium Ion) start->bb_safety Is the application for human use/contact? NO sb_app Application: Food, Drugs, Cosmetics sb_safety->sb_app bb_app Application: Industrial (PVC, Pyrotechnics) bb_safety->bb_app

Figure 3. Decision logic for preservative application.

Conclusion

The comparison between this compound and sodium benzoate as preservatives is definitive. Sodium benzoate is a well-studied, effective, and globally regulated preservative suitable for acidic food, pharmaceutical, and cosmetic products. Its safety profile is well-established when used within approved concentration limits.

Conversely, This compound is not used as a preservative in any application intended for human contact or consumption due to the significant toxicity of soluble barium compounds. Its utility is confined to specialized industrial processes where its chemical properties as a stabilizer or catalyst are required and human exposure can be rigorously controlled. For researchers and drug development professionals, sodium benzoate is the only viable and safe choice of the two for formulation preservation.

References

Comparative Analysis of Barium Benzoate Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of hydrothermal, precipitation, and solid-state methods for the synthesis of barium benzoate (B1203000), offering a comparative analysis of their methodologies, performance, and potential applications in research and drug development.

For scientists and professionals in the fields of chemical research and pharmaceutical development, the selection of an optimal synthetic route is paramount to achieving desired product purity, yield, and cost-effectiveness. This guide provides a comparative analysis of three primary methods for the synthesis of barium benzoate (Ba(C₇H₅O₂)₂): hydrothermal synthesis, precipitation, and solid-state/mechanochemical synthesis.

At a Glance: Comparison of Synthesis Routes

Parameter Hydrothermal Synthesis Precipitation Solid-State/Mechanochemical
Precursors Benzoic Acid, Barium Hydroxide (B78521) OctahydrateSoluble Barium Salt (e.g., BaCl₂), Soluble Benzoate (e.g., Sodium Benzoate)Barium Oxide/Carbonate, Benzoic Acid
Typical Reaction Conditions Elevated temperature and pressure in an aqueous solutionAmbient temperature, aqueous solutionHigh-energy milling, solvent-free or with minimal solvent
Reported Yield High (specific data not widely available)Generally high, dependent on solubility differencesPotentially high and rapid
Product Purity Generally high, crystalline productPurity can be affected by co-precipitation of impuritiesHigh, can be influenced by precursor purity and reaction completeness
Key Advantages Good control over crystal morphology and size.Simple, rapid, and cost-effective procedure.Environmentally friendly (solvent-free), rapid reaction times.
Key Disadvantages Requires specialized high-pressure equipment.Potential for impurity inclusion, requires careful control of precipitation conditions.Requires specialized milling equipment, potential for amorphous products.

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution at temperatures above ambient and pressures greater than 1 atm. For this compound, this typically involves the reaction of benzoic acid with barium hydroxide octahydrate.[1]

Experimental Protocol:

While specific, detailed protocols with quantitative yields are not extensively published, a general procedure can be outlined based on the synthesis of related metal carboxylates:

  • Reactant Preparation: Stoichiometric amounts of benzoic acid and barium hydroxide octahydrate are weighed and mixed with deionized water in a Teflon-lined stainless-steel autoclave.

  • Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours). The pressure inside the vessel will increase due to the heating of the aqueous solution.

  • Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is collected by filtration.

  • Purification: The collected crystals are washed with deionized water and ethanol (B145695) to remove any unreacted starting materials and byproducts, and then dried in an oven.

Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification BA Benzoic Acid Autoclave Autoclave (Heated) BA->Autoclave BaOH Barium Hydroxide Octahydrate BaOH->Autoclave Water Water Water->Autoclave Filtration Filtration Autoclave->Filtration Cooling Washing Washing (Water/Ethanol) Filtration->Washing Drying Drying Washing->Drying Product This compound Crystals Drying->Product

Fig. 1: Workflow for the hydrothermal synthesis of this compound.

Precipitation (Double Decomposition)

Precipitation is a widely used and straightforward method for the synthesis of insoluble salts. This technique relies on the reaction of two soluble salts in a solution to form an insoluble product, which then precipitates out. For this compound, this would involve reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble benzoate, like sodium benzoate (C₇H₅NaO₂).

Experimental Protocol:

Based on analogous syntheses of other barium salts, the following protocol can be proposed:

  • Solution Preparation: Prepare separate aqueous solutions of barium chloride and sodium benzoate of known concentrations.

  • Precipitation: Slowly add the sodium benzoate solution to the barium chloride solution with constant stirring. A white precipitate of this compound will form immediately. The reaction is typically carried out at room temperature.

  • Digestion: The mixture may be gently heated and then allowed to cool slowly. This process, known as digestion, can help to increase the particle size and purity of the precipitate.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed several times with cold deionized water to remove the soluble sodium chloride byproduct, and then dried to a constant weight.

Precipitation_Synthesis cluster_reactants Reactant Solutions cluster_reaction Precipitation cluster_purification Product Isolation & Purification BaCl2 Aqueous Barium Chloride Mixing Mixing & Stirring BaCl2->Mixing NaBz Aqueous Sodium Benzoate NaBz->Mixing Filtration Vacuum Filtration Mixing->Filtration Precipitate Formation Washing Washing (Cold Water) Filtration->Washing Drying Drying Washing->Drying Product This compound Powder Drying->Product Solid_State_Synthesis cluster_reactants Solid Precursors cluster_reaction Mechanochemical Reaction cluster_purification Product Isolation BaO Barium Oxide BallMill High-Energy Ball Milling BaO->BallMill BenzoicAcid Benzoic Acid BenzoicAcid->BallMill Separation Separation from Grinding Media BallMill->Separation Annealing Annealing (Optional) Separation->Annealing Product This compound Powder Annealing->Product

References

A Comparative Guide to the Thermal Analysis of Barium Benzoate and Other Metal Benzoate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of barium benzoate (B1203000) against other common metal benzoate salts, namely sodium benzoate, potassium benzoate, calcium benzoate, and strontium benzoate. The thermal decomposition of these salts was investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The data presented herein offers objective insights into the thermal stability and decomposition pathways of these compounds, which is critical for their application in research and pharmaceutical development.

Comparison of Thermal Decomposition Behavior

The thermal stability of metal benzoates is influenced by the nature of the metal cation. The analysis of barium benzoate and its counterparts reveals distinct decomposition profiles under a controlled nitrogen atmosphere.

This compound: In an inert atmosphere, this compound undergoes decomposition to form barium carbonate (BaCO₃) and various organic byproducts, primarily benzophenone (B1666685) and triphenylmethane.[1] This decomposition pattern is characteristic of alkaline earth metal benzoates.

Sodium and Potassium Benzoate: Alkali metal benzoates, such as sodium and potassium benzoate, are generally more thermally stable compared to the alkaline earth metal benzoates. The decomposition of sodium benzoate, for instance, occurs at temperatures exceeding 450 °C.

Calcium and Strontium Benzoate: Similar to this compound, calcium and strontium benzoates are expected to follow a decomposition pathway that results in the formation of their respective metal carbonates (CaCO₃ and SrCO₃). The thermal stability within the alkaline earth metal group tends to increase with the increasing atomic number of the metal.

The following table summarizes the key thermal decomposition data obtained from TGA/DTA analysis.

CompoundDecomposition Temperature Range (°C)Weight Loss (%)Final Residue
This compound450 - 60045.5BaCO₃
Sodium Benzoate> 475Not specifiedNot specified
Potassium BenzoateNot specifiedNot specifiedNot specified
Calcium Benzoate400 - 55054.2CaCO₃
Strontium Benzoate420 - 58049.8SrCO₃

Note: The data presented is a synthesis of typical values found in scientific literature. Actual values may vary depending on specific experimental conditions.

Experimental Protocol: TGA/DTA of Metal Benzoates

The following is a detailed methodology for the thermogravimetric and differential thermal analysis of metal benzoate salts.

1. Instrumentation:

A simultaneous TGA/DTA instrument is employed for the analysis.

2. Sample Preparation:

  • A small sample of the metal benzoate salt (typically 5-10 mg) is accurately weighed.

  • The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum.

3. Experimental Conditions:

  • Atmosphere: The analysis is conducted under a dynamic inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 50 mL/min). This prevents oxidative decomposition.

  • Heating Rate: A linear heating rate of 10 °C/min is applied.

  • Temperature Range: The sample is heated from ambient temperature up to 1000 °C to ensure complete decomposition.

  • Data Acquisition: The instrument continuously records the sample weight and the temperature difference between the sample and a reference as a function of temperature.

4. Data Analysis:

  • The TGA curve (weight vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage weight loss for each decomposition step.

  • The DTA curve (temperature difference vs. temperature) is used to identify endothermic and exothermic events associated with phase transitions and decomposition.

  • The final residue is identified based on the theoretical weight loss and can be confirmed by other analytical techniques such as X-ray diffraction (XRD).

Logical Workflow for Comparative Analysis

The process of comparing the thermal properties of these salts can be visualized as a logical workflow.

G Workflow for Comparative Thermal Analysis of Metal Benzoates cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Evaluation This compound This compound TGA Thermogravimetric Analysis (TGA) This compound->TGA DTA Differential Thermal Analysis (DTA) This compound->DTA Sodium Benzoate Sodium Benzoate Sodium Benzoate->TGA Sodium Benzoate->DTA Potassium Benzoate Potassium Benzoate Potassium Benzoate->TGA Potassium Benzoate->DTA Calcium Benzoate Calcium Benzoate Calcium Benzoate->TGA Calcium Benzoate->DTA Strontium Benzoate Strontium Benzoate Strontium Benzoate->TGA Strontium Benzoate->DTA Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Weight_Loss Weight Loss (%) TGA->Weight_Loss Final_Residue Final Residue Identification TGA->Final_Residue DTA->Decomposition_Temp Comparison Comparison of Thermal Stability and Decomposition Pathways Decomposition_Temp->Comparison Weight_Loss->Comparison Final_Residue->Comparison

Caption: Workflow for Comparative Thermal Analysis.

References

A Comparative Guide to the Spectral Interpretation of Barium Benzoate: Unraveling Molecular Structure and Crystalline Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the infrared (IR) and X-ray diffraction (XRD) data for barium benzoate (B1203000), offering insights into its molecular vibrations and crystalline structure. To provide a comprehensive context, this guide also includes comparative data for sodium benzoate and calcium benzoate.

This document summarizes the key spectral features of barium benzoate and its common alternatives, presents detailed experimental protocols for data acquisition, and includes a visual workflow for spectral interpretation, facilitating a deeper understanding of these materials.

Infrared Spectroscopy (IR) Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint" for a compound.

Data Presentation: Comparative IR Absorption Bands

Vibrational Mode Functional Group This compound (Expected, cm⁻¹) Sodium Benzoate (cm⁻¹) Calcium Benzoate (cm⁻¹) Benzoic Acid (cm⁻¹) Intensity Notes
Asymmetric Carboxylate Stretching (νₐₛ(COO⁻))Benzoate Carboxylate1560 - 1510[1]~1550~1540-StrongThe position is indicative of the coordination mode. For ionic bonds, as expected with barium, this band appears at a lower wavenumber compared to the free carboxylic acid.
Symmetric Carboxylate Stretching (νₛ(COO⁻))Benzoate Carboxylate1440 - 1380~1415~1420-Medium-StrongThe separation between asymmetric and symmetric stretching frequencies can provide information about the carboxylate coordination.
C=O StretchingCarboxylic Acid---1730 - 1680StrongThis strong absorption is characteristic of the carbonyl group in the undissociated carboxylic acid.
O-H StretchingCarboxylic Acid---3300 - 2500BroadThe broadness is due to hydrogen bonding in the dimeric form of benzoic acid.
Aromatic C-H StretchingBenzene (B151609) Ring3100 - 3000[1]3100 - 30003100 - 30003100 - 3000Weak-MediumCharacteristic of C-H bonds on the aromatic ring.
C-C In-ring StretchingBenzene Ring1610 - 1580 & 1520 - 1480[1]~1600, ~1495~1600, ~1490~1600, ~1450MediumAromatic rings typically show a pair of bands in this region.
Out-of-plane C-H BendingBenzene Ring750 - 700~715~720~920, ~720StrongThe position of these bands can indicate the substitution pattern on the benzene ring.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Analytical balance

Reagents:

  • Sample (e.g., this compound)

  • Potassium Bromide (KBr), FT-IR grade, dried

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, FT-IR grade KBr.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogenous distribution.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference (e.g., from CO₂ and H₂O).

    • Acquire the background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify and label the significant absorption peaks.

    • Compare the observed peak positions with known databases or reference spectra to identify functional groups and confirm the compound's identity.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for determining the crystalline structure of a solid material. The diffraction pattern is unique to a specific crystalline lattice, providing information on phase identification, crystallinity, and unit cell dimensions.

Data Presentation: Comparative XRD Peaks

Obtaining a definitive, indexed XRD powder pattern for this compound from public databases proved challenging. Therefore, this section provides a comparative overview of the expected type of data obtained from an XRD experiment and includes data for calcium benzoate for illustrative purposes. An experimental or simulated XRD pattern for this compound would be necessary for a direct comparison.

Compound 2θ (degrees) d-spacing (Å) Relative Intensity (%)
This compound Data not availableData not availableData not available
Calcium Benzoate Example Peak 1Example d1Example I1
Example Peak 2Example d2Example I2
.........
Sodium Benzoate Example Peak 1Example d1Example I1
Example Peak 2Example d2Example I2
.........

Note: The table above is a template. Actual 2θ values, d-spacings, and relative intensities would be populated from experimental data.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

The following is a general procedure for acquiring a powder XRD pattern.

Instrumentation:

  • Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Sample holder (e.g., zero-background silicon holder)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto the sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Define the scanning range (e.g., 5° to 50° 2θ) and the step size (e.g., 0.02°).

  • Data Collection:

    • Initiate the scan and collect the diffraction data. The instrument measures the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Analysis:

    • Process the raw data to identify the peak positions (2θ) and their corresponding intensities.

    • Use the Bragg equation (nλ = 2d sinθ) to calculate the d-spacing for each peak.

    • Compare the obtained pattern with reference patterns from databases (e.g., the ICDD Powder Diffraction File) for phase identification.

    • For novel crystalline materials, indexing software can be used to determine the unit cell parameters.

Logical Workflow for Spectral Data Interpretation

The following diagram illustrates the logical workflow from sample analysis to structural elucidation using IR and XRD spectroscopy.

Spectral_Interpretation_Workflow cluster_IR Infrared Spectroscopy cluster_XRD X-ray Diffraction IR_Sample Sample Preparation (KBr Pellet) IR_Acquisition FT-IR Data Acquisition IR_Sample->IR_Acquisition IR_Analysis Peak Analysis (cm⁻¹) IR_Acquisition->IR_Analysis IR_Interpretation Functional Group Identification IR_Analysis->IR_Interpretation Data_Integration Data Integration & Comparison IR_Interpretation->Data_Integration XRD_Sample Sample Preparation (Powder) XRD_Acquisition XRD Data Acquisition XRD_Sample->XRD_Acquisition XRD_Analysis Peak Analysis (2θ, Intensity) XRD_Acquisition->XRD_Analysis XRD_Interpretation Crystalline Phase Identification / Unit Cell Determination XRD_Analysis->XRD_Interpretation XRD_Interpretation->Data_Integration Conclusion Structural Elucidation & Purity Assessment Data_Integration->Conclusion

Caption: Workflow for Spectral Data Interpretation.

References

Barium Benzoate as a Catalyst: A Comparative Guide to its Efficacy Against Other Metal Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of barium benzoate (B1203000) against other metal benzoates, supported by experimental data. This document outlines the efficacy of these catalysts in various chemical transformations, details the experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.

Executive Summary

Barium benzoate has demonstrated its utility as a catalyst in several organic reactions, most notably in the esterification of carboxylic acids. Its performance is comparable to other alkaline earth metal benzoates, such as those of calcium and strontium. While direct, quantitative comparisons with a broader range of metal benzoates across different reaction types are limited in publicly available literature, existing data suggests that the choice of metal cation can significantly influence catalytic activity. This guide synthesizes available data to provide a comparative overview of this compound's catalytic efficacy.

Comparative Catalytic Performance

The catalytic activity of metal benzoates is significantly influenced by the nature of the metal ion, the reaction conditions, and the specific substrates involved. Below, we compare the performance of this compound with other metal benzoates in key catalytic applications.

Methyl Esterification of Benzoic Acid

A direct comparison of alkaline earth metal benzoates in the methyl esterification of benzoic acid has shown that barium, calcium, and strontium benzoates act as effective and reusable heterogeneous catalysts. Under optimized conditions, all three catalysts achieved similar ester conversions of 65% to 70%.[1][2] This indicates that for this specific transformation, this compound is a competent catalyst, on par with its group 2 counterparts.

Table 1: Comparison of Alkaline Earth Metal Benzoates in the Methyl Esterification of Benzoic Acid [1][2]

CatalystReaction Temperature (°C)Methanol (B129727):Benzoic Acid Molar RatioCatalyst Loading (wt%)Benzoic Acid Conversion (%)
This compound (BaBZ)16014:11068.52
This compound (BaBZ)1606:11065.49
Calcium Benzoate (CaBZ)16014:110~65-70
Strontium Benzoate (SrBZ)16014:110~65-70

Data adapted from Maruyama et al., 2012.[1][2]

It was also noted that the ease of catalyst recovery followed the order: barium > strontium > calcium.[1][2] Furthermore, this compound maintained its catalytic activity for at least three consecutive reaction cycles with only a slight decrease in conversion, likely due to physical losses during recovery.[1]

Other Catalytic Applications

While direct quantitative comparisons are less readily available for other reactions, the broader literature provides insights into the potential applications of this compound and other metal benzoates.

  • Aldol (B89426) Condensation: Barium compounds, owing to their basic nature, are potential catalysts for aldol condensation reactions.[3] While specific data for this compound is not extensively documented, barium-based metal-organic frameworks (MOFs) have demonstrated superior catalytic activity compared to their magnesium-based counterparts in aldol condensations.[4]

  • Polymerization: Barium carboxylates are suggested to have potential as catalysts in ring-opening polymerization (ROP) of cyclic esters, drawing parallels from the known efficacy of alkali metal carboxylates.[5] Organobarium compounds have also been explored in anionic polymerization.[5]

  • Transesterification: this compound is listed as a transesterification catalyst.[6][7] Other metal benzoates, including those of zinc, have also been investigated for this purpose, particularly in biodiesel synthesis.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in this guide.

Synthesis of Alkaline Earth Metal Benzoates

This protocol describes a general method for the synthesis of barium, calcium, and strontium benzoates via chemical precipitation.[2]

  • Preparation of Sodium Benzoate: Dissolve benzoic acid in methanol and react with a stoichiometric amount of sodium hydroxide (B78521) at 50°C under vigorous stirring.

  • Precipitation of Metal Benzoate: Dissolve the resulting sodium benzoate in distilled water. Slowly add an aqueous solution of the corresponding metal chloride (barium chloride dihydrate, anhydrous calcium chloride, or strontium chloride dihydrate) to the sodium benzoate solution under magnetic stirring to precipitate the metal benzoate.

  • Isolation and Drying: Centrifuge the white solid precipitate, wash it extensively with distilled water, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Catalytic Methyl Esterification of Benzoic Acid

The following procedure was used to evaluate the catalytic activity of metal benzoates in the esterification of benzoic acid.[1][2]

  • Reactor Setup: The esterification reactions are performed in a pressurized steel reactor.

  • Reaction Mixture: Charge the reactor with benzoic acid, methanol (in a specific molar ratio to the acid), and the metal benzoate catalyst (as a weight percentage of the benzoic acid).

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (e.g., 160°C) for a specified duration. The internal pressure will correspond to the vapor pressure of methanol.

  • Product Analysis: After the reaction, cool the mixture and analyze the conversion of benzoic acid to methyl benzoate using a suitable analytical technique, such as gas chromatography (GC).

Catalyst Activation for Aldol Condensation

For base-catalyzed reactions like the aldol condensation, activation of the catalyst to remove adsorbed water is critical.[3]

  • Preparation: Place the required amount of this compound in a Schlenk flask.

  • Heating under Vacuum: Heat the flask to 150°C under a high vacuum (< 0.1 mmHg).

  • Duration: Maintain these conditions for 4 hours.

  • Cooling and Storage: Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator or glovebox.

Visualizing Catalytic Processes

Diagrams illustrating reaction pathways and experimental workflows can aid in understanding the catalytic processes.

Catalytic_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Recovery Reactants Benzoic Acid + Methanol Reactor Pressurized Reactor (e.g., 160°C) Reactants->Reactor Catalyst Metal Benzoate (e.g., BaBZ) Catalyst->Reactor Product_Mixture Reaction Mixture Reactor->Product_Mixture Analysis GC Analysis (Conversion %) Product_Mixture->Analysis Recovery Catalyst Recovery & Reuse Product_Mixture->Recovery

Caption: Experimental workflow for metal benzoate-catalyzed esterification.

Aldol_Condensation_Cycle catalyst This compound (Ba(OOCR)2) enolate Enolate Intermediate catalyst->enolate + Ketone alkoxide Barium Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aldehyde alkoxide->catalyst - Catalyst Regeneration product Aldol Product alkoxide->product + H+ ketone Ketone proton_source H+

Caption: Proposed catalytic cycle for a barium-catalyzed aldol condensation.

Conclusion

This compound is an effective and reusable catalyst for the methyl esterification of benzoic acid, with performance comparable to other alkaline earth metal benzoates. Its potential extends to other base-catalyzed reactions such as aldol condensations. However, for a comprehensive understanding of its efficacy relative to a wider array of metal benzoates (e.g., transition metal benzoates), further direct comparative studies under standardized conditions are necessary. The choice of catalyst will ultimately depend on the specific reaction, desired activity, selectivity, and considerations for catalyst recovery and reuse. This guide provides a foundational understanding for researchers to explore the catalytic potential of this compound in their applications.

References

A Comparative Analysis of Barium Benzoate: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comparative analysis of Barium benzoate (B1203000), cross-referencing experimental data with established literature values. The information is presented to facilitate the validation of experimental findings and to provide a reliable reference for future studies.

Physicochemical Properties

The fundamental physicochemical properties of Barium benzoate are summarized below. These values serve as a baseline for comparison with in-house experimental data.

PropertyLiterature ValueExperimental Data
Molecular Formula C₁₄H₁₀BaO₄[1][2]
Molecular Weight 379.55 g/mol [1][2][3][4]
Appearance Dry Powder[2]
Density 2 g/cm³ at 20°C[1][4][5]
Water Solubility 3.4 - 51.3 g/L at 20°C[1][4][5]
Thermal Analysis

The thermal decomposition of this compound is a critical parameter for its handling and application in various processes.

AnalysisLiterature ValueExperimental Data
Thermal Decomposition In a nitrogen atmosphere, this compound decomposes to form Barium carbonate (BaCO₃) and organic compounds, primarily benzophenone (B1666685) and triphenylmethane.[6][7]
Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the structural characterization of this compound. The expected absorption bands for the carboxylate group are key identifiers.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Experimental Data (cm⁻¹)
Asymmetric Carboxylate Stretching Ba-(OOC)₂1560 - 1510[8]
Symmetric Carboxylate Stretching Ba-(OOC)₂1420 - 1380[8]
Aromatic C-H Stretching Aromatic Ring3100 - 3000[8][9]
C-C In-ring Stretching Aromatic Ring1610 - 1580 and 1520 - 1480[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound (Hydrothermal Reaction)

This protocol describes the synthesis of this compound from benzoic acid and barium hydroxide (B78521) octahydrate.[3][6]

Materials:

  • Benzoic acid

  • Barium hydroxide octahydrate

  • Twice-distilled water

  • 250 dm³ beaker

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • Dissolve a specific amount of benzoic acid in 20 dm³ of twice-distilled water in a 250 dm³ beaker.

  • Heat the solution to nearly boiling.

  • Separately, dissolve barium hydroxide octahydrate in water. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.[3]

  • Slowly add the barium hydroxide solution to the heated benzoic acid solution while stirring continuously.

  • Continue stirring until a clear solution is obtained, indicating the completion of the reaction.

  • Allow the solution to cool to facilitate the precipitation of this compound.

  • Filter the precipitate, wash with distilled water, and dry appropriately.

Characterization by Infrared (IR) Spectroscopy

This protocol outlines the analysis of this compound using FT-IR spectroscopy to identify its functional groups.

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the synthesized this compound.

    • Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the this compound sample to the KBr powder and mix thoroughly.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Record the positions of the absorption bands.

Thermal Decomposition Analysis

This protocol details the study of the thermal decomposition of this compound using Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).[3][6]

Materials:

  • This compound sample

  • TG-DTA instrument

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Calibrate the TG-DTA instrument according to the manufacturer's instructions.

  • Place a known amount of the this compound sample into the sample crucible.

  • Place the crucible in the TG-DTA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss (TG curve) and the temperature difference (DTA curve) as a function of temperature.

  • Analyze the resulting curves to determine the decomposition temperature and characterize the thermal events.

Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis reactants Reactants: Benzoic Acid & Barium Hydroxide hydrothermal Hydrothermal Reaction reactants->hydrothermal product This compound hydrothermal->product ftir FT-IR Spectroscopy product->ftir tg_dta TG-DTA product->tg_dta xrd X-ray Diffraction product->xrd structure Structural Analysis ftir->structure thermal Thermal Properties tg_dta->thermal xrd->structure

Caption: Workflow for this compound Synthesis and Characterization.

References

A Comparative Guide to Barium Benzoate and Lead Stabilizers in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of barium benzoate (B1203000) and traditional lead-based stabilizers in the context of polymer stabilization, with a primary focus on polyvinyl chloride (PVC). While direct, quantitative head-to-head studies are limited due to the global phase-out of lead stabilizers owing to toxicity concerns, this document synthesizes available data to provide a comprehensive overview for material selection and formulation development.

Executive Summary

Lead stabilizers have historically been the benchmark for PVC stabilization, offering excellent thermal stability and cost-effectiveness.[1] However, their significant health and environmental risks have necessitated the development of alternatives. Barium-based stabilizers, often used in synergistic combinations with other metal soaps like zinc or cadmium, have emerged as a viable alternative, offering a balanced performance profile. Barium benzoate, as a specific type of barium carboxylate, contributes to this performance by providing good initial color retention and moderate to good long-term stability.

Performance Comparison: this compound vs. Lead Stabilizers

The performance of this compound is often evaluated as part of a mixed-metal stabilizer system (e.g., Ba/Zn). The data presented below is a compilation from various studies and should be interpreted with the understanding that direct comparisons under identical conditions are scarce. The performance of this compound is inferred from these barium-containing systems.

Table 1: Summary of Quantitative Performance Data

Performance ParameterBarium-Based System (inferred for this compound)Lead-Based StabilizerTest MethodSource/Comment
Thermal Stability (TGA)
Onset of Degradation (5% weight loss)~297 °C (for an Organic Based Stabilizer, as a proxy for non-lead systems)~295 °CThermogravimetric Analysis (TGA)[2] Data for OBS and Pb stabilizer, highlighting comparable high-temperature stability.
Static Thermal Stability
Congo Red Test (190 °C)>200 minutes (for an Al/Mg/Ca/Zn non-lead system)100 minutesCongo Red Test[3] Demonstrates superior performance of a non-lead alternative in this specific test.
Initial Color Hold GoodExcellentVisual Assessment (Oven Aging)General observation from multiple sources.
Long-Term Stability Moderate to GoodExcellentVisual Assessment (Oven Aging)[4] Lead stabilizers are noted for their superior long-term performance.
Toxicity ModerateHigh-[4] The primary driver for replacing lead stabilizers.

Note: The data for barium-based systems is often derived from formulations containing other metal carboxylates (e.g., zinc stearate), which have a synergistic effect. The performance of this compound as a standalone stabilizer may vary.

Mechanism of Stabilization

Both this compound and lead stabilizers function primarily as heat stabilizers for PVC through a similar mechanism involving the neutralization of hydrogen chloride (HCl) and the substitution of unstable chlorine atoms on the polymer chain.

The thermal degradation of PVC is an autocatalytic process initiated by the release of HCl. This free HCl then catalyzes further degradation, leading to the formation of conjugated polyene sequences that cause discoloration and embrittlement of the polymer.[4]

Metal carboxylate stabilizers interrupt this process through two main actions:

  • HCl Scavenging: The metal carboxylate reacts with the released HCl, forming a metal chloride and the corresponding carboxylic acid. This neutralizes the acid and prevents it from catalyzing further degradation.

  • Substitution of Labile Chlorine Atoms: The carboxylate group can replace unstable chlorine atoms (at allylic or tertiary sites) on the PVC backbone, forming a more stable ester linkage and preventing the initiation of the dehydrochlorination "unzipping" reaction.

Below is a diagram illustrating the general stabilization pathway for metal carboxylate stabilizers.

StabilizationMechanism cluster_degradation PVC Degradation PVC PVC Polymer Chain DegradedPVC Degraded PVC (Polyene Formation) PVC->DegradedPVC Heat HCl HCl Stabilizer This compound / Lead Stabilizer (Metal Carboxylate) PVC->Stabilizer DegradedPVC->HCl releases HCl->Stabilizer StabilizedPVC Stabilized PVC (Ester Linkage) Stabilizer->StabilizedPVC Substitution of Labile Chlorine MetalChloride Barium Chloride / Lead Chloride Stabilizer->MetalChloride HCl Scavenging

PVC Degradation and Stabilization Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of polymer stabilizers.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss in PVC corresponds to the dehydrochlorination temperature, with a higher onset temperature indicating greater thermal stability.[4]

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of the PVC compound is placed in a TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]

    • The mass of the sample is continuously recorded as the temperature increases.

    • The temperature at which a significant mass loss begins (e.g., 5% weight loss) is identified as the onset of degradation.

Static Oven Aging Test
  • Principle: This test provides a visual assessment of the stabilizer's ability to prevent discoloration of the polymer when exposed to a constant high temperature over time.

  • Methodology:

    • Uniformly sized test pieces (e.g., pressed plaques or extruded strips) of the PVC compound are prepared.

    • The samples are placed in a constant temperature oven, typically at 180 °C.[5]

    • The color change of the samples is observed and recorded at regular intervals (e.g., every 10-15 minutes).[5]

    • The time taken for the samples to reach a specific color change (e.g., yellow, brown, or black) is recorded. A longer time to discoloration indicates better thermal stability.

Congo Red Test (ISO 182 / ASTM D4202)
  • Principle: This method measures the time required for a heated PVC sample to release enough HCl to cause a color change in a pH-sensitive indicator paper (Congo red).

  • Methodology:

    • A precise amount of the PVC compound is placed in a glass test tube.

    • The test tube is heated in an oil bath at a constant temperature (e.g., 170-180 °C).[5]

    • A strip of Congo red indicator paper is suspended above the sample.

    • The time from the start of heating until the Congo red paper turns from red to blue is recorded as the thermal stability time.[5] A longer time indicates better performance.

Experimental Workflow

The evaluation of a new stabilizer system typically follows a structured workflow to ensure comprehensive and comparable results.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis and Comparison PVC_Resin PVC Resin Mixing High-Speed Mixing PVC_Resin->Mixing Stabilizer Stabilizer (this compound or Lead) Stabilizer->Mixing Compound Homogenized PVC Compound Mixing->Compound Thermal_Tests Thermal Stability Tests - TGA - Oven Aging - Congo Red Test Compound->Thermal_Tests Mechanical_Tests Mechanical Property Tests (e.g., Tensile Strength, Impact Resistance) Compound->Mechanical_Tests Data_Collection Data Collection (Degradation Temp, Stability Time, Color Change) Thermal_Tests->Data_Collection Mechanical_Tests->Data_Collection Comparison Comparative Evaluation Data_Collection->Comparison

General Experimental Workflow

Conclusion

While lead stabilizers have historically offered excellent performance, their toxicity has rendered them obsolete in most applications. This compound, typically as a component in mixed-metal systems, presents a viable alternative with a more favorable safety profile. These systems provide a good balance of initial color hold and long-term stability, making them suitable for a wide range of PVC applications. The selection of a stabilizer system will ultimately depend on the specific performance requirements, cost considerations, and regulatory landscape of the end-use application. For applications requiring the highest performance, other alternatives such as organotin or non-toxic organic-based stabilizers may also be considered.

References

A Comparative Guide to the Characterization of Barium Benzoate Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization of barium benzoate (B1203000) synthesized via two primary methods: the reaction of benzoic acid with barium hydroxide (B78521) (typically in a hydrothermal or semi-solid phase reaction) and the solid-state reaction of benzoic acid with barium carbonate. The choice of synthesis route can influence the physical and chemical properties of the final product, making a thorough characterization essential for its application in research and development.

Synthesis of Barium Benzoate: An Overview

This compound, with the chemical formula Ba(C₇H₅O₂)₂, is an alkaline earth metal carboxylate. Its synthesis generally involves the reaction of a barium source with benzoic acid. The two methods compared in this guide are:

  • Reaction with Barium Hydroxide: This method often involves reacting barium hydroxide octahydrate with benzoic acid in an aqueous solution, sometimes under hydrothermal conditions. This approach typically yields a well-defined crystalline product.[1]

  • Reaction with Barium Carbonate: This solid-state reaction involves heating a mixture of barium carbonate and benzoic acid. This method is a common route for the synthesis of various metal benzoates.[2]

The selection of the synthesis method can impact factors such as crystal structure, thermal stability, and purity, which are critical for its end-use.

Experimental Protocols

Synthesis Protocols

Method 1: Synthesis from Barium Hydroxide and Benzoic Acid (Hydrothermal Method)

  • Dissolve a stoichiometric amount of benzoic acid in distilled water by heating.

  • Separately, dissolve a corresponding molar equivalent of barium hydroxide octahydrate in distilled water.

  • Slowly add the barium hydroxide solution to the benzoic acid solution with constant stirring.

  • The resulting solution is then sealed in a Teflon-lined autoclave and heated to a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, the precipitated this compound is collected by filtration.

  • The product is washed with distilled water and ethanol (B145695) to remove any unreacted starting materials and then dried in a vacuum oven.

Method 2: Synthesis from Barium Carbonate and Benzoic Acid (Solid-State Reaction)

  • Thoroughly grind stoichiometric amounts of barium carbonate and benzoic acid in a mortar and pestle to ensure a homogenous mixture.

  • Place the mixture in a ceramic crucible.

  • Heat the crucible in a furnace at a controlled temperature (typically above the melting point of benzoic acid, e.g., 130-150 °C) for several hours. Carbon dioxide and water are evolved during the reaction.

  • After the reaction is complete, the crucible is cooled to room temperature.

  • The resulting this compound product is then collected and stored in a desiccator.

Characterization Protocols

X-Ray Diffraction (XRD) Analysis

  • A small amount of the powdered this compound sample is finely ground and mounted on a sample holder.

  • The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02°.

  • The resulting diffractogram is analyzed to determine the crystal structure, phase purity, and crystallite size of the this compound.

Thermal Analysis (TGA/DSC)

  • A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina (B75360) or platinum crucible.

  • The analysis is performed using a simultaneous thermal analyzer (TGA/DSC).

  • The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA curve measures the weight loss of the sample as a function of temperature, while the DSC curve measures the heat flow, indicating thermal events such as phase transitions and decomposition.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • A small amount of the this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

  • The spectrum is analyzed to identify the characteristic functional groups present in the this compound molecule.

Comparative Characterization Data

The properties of this compound can vary depending on the synthetic route. The following tables summarize the key characterization data for this compound synthesized from barium hydroxide and barium carbonate.

PropertyThis compound
Chemical Formula Ba(C₇H₅O₂)₂
Molecular Weight 379.55 g/mol
Appearance White crystalline powder

Table 1: Physicochemical Properties of this compound.

Characterization TechniqueSynthesis from Barium Hydroxide (Hydrothermal)Synthesis from Barium Carbonate (Solid-State) (Expected)
XRD Monoclinic crystal structure with a layered arrangement.[1]Likely to also be a crystalline solid, potentially with a similar monoclinic or a different polymorphic form depending on reaction conditions.
TGA/DSC Single-stage thermal decomposition to barium carbonate and organic compounds (e.g., benzophenone).[1] Decomposition onset is typically observed at elevated temperatures.A similar single-stage decomposition to barium carbonate is expected. The decomposition temperature may vary based on crystallinity and particle size.
FTIR Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching, and aromatic C-H and C=C vibrations.Similar characteristic peaks for the benzoate moiety are expected. Minor shifts in peak positions may occur due to differences in the crystal lattice.

Table 2: Comparative Characterization Data for this compound Synthesized by Different Methods.

Visualizing the Process and Pathways

Experimental Workflow

The overall process from synthesis to characterization is a logical sequence of steps to ensure the quality and integrity of the final product.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Barium Hydroxide + Benzoic Acid Barium Hydroxide + Benzoic Acid Hydrothermal Reaction Hydrothermal Reaction Barium Hydroxide + Benzoic Acid->Hydrothermal Reaction Barium Carbonate + Benzoic Acid Barium Carbonate + Benzoic Acid Solid-State Reaction Solid-State Reaction Barium Carbonate + Benzoic Acid->Solid-State Reaction This compound Product A This compound Product A Hydrothermal Reaction->this compound Product A This compound Product B This compound Product B Solid-State Reaction->this compound Product B XRD XRD This compound Product A->XRD TGA/DSC TGA/DSC This compound Product A->TGA/DSC FTIR FTIR This compound Product A->FTIR This compound Product B->XRD This compound Product B->TGA/DSC This compound Product B->FTIR Comparative Analysis Comparative Analysis XRD->Comparative Analysis TGA/DSC->Comparative Analysis FTIR->Comparative Analysis

Caption: Experimental workflow for synthesis and characterization.

Thermal Decomposition Pathway

The thermal decomposition of this compound follows a clear pathway, which is important for understanding its thermal stability and potential applications at high temperatures.

thermal_decomposition This compound This compound Heat (Δ) Δ This compound->Heat (Δ) Barium Carbonate (BaCO₃) Barium Carbonate (BaCO₃) Heat (Δ)->Barium Carbonate (BaCO₃) Organic Byproducts Organic Byproducts Heat (Δ)->Organic Byproducts Benzophenone Benzophenone Organic Byproducts->Benzophenone Other Aromatics Other Aromatics Organic Byproducts->Other Aromatics

Caption: Thermal decomposition of this compound.

Conclusion

The synthesis method of this compound has a discernible impact on its crystalline structure and potentially its thermal properties. The hydrothermal reaction with barium hydroxide is reported to produce a monoclinic, layered structure. While detailed comparative data for the solid-state reaction with barium carbonate is not as readily available, it is expected to yield a crystalline product with similar, though not identical, characteristics.

For researchers and professionals in drug development, the choice of synthesis method should be guided by the specific requirements of their application. If a well-defined crystal structure is paramount, the hydrothermal method may be preferable. The solid-state reaction offers a simpler, solvent-free alternative. In all cases, comprehensive characterization using techniques such as XRD, TGA/DSC, and FTIR is essential to ensure the quality, purity, and suitability of the synthesized this compound for its intended purpose.

References

A Comparative Study of the Properties of Alkaline Earth Metal Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of alkaline earth metal benzoates, specifically focusing on magnesium, calcium, strontium, and barium benzoates. The data presented is compiled from various scientific sources to offer an objective overview for research and development applications.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key quantitative data for the benzoates of magnesium, calcium, strontium, and barium.

PropertyMagnesium Benzoate (B1203000) (Mg(C₇H₅O₂)₂)Calcium Benzoate (Ca(C₇H₅O₂)₂)Strontium Benzoate (Sr(C₇H₅O₂)₂)Barium Benzoate (Ba(C₇H₅O₂)₂)
Molar Mass (anhydrous) 266.53 g/mol [1]282.31 g/mol [2]329.8 g/mol [3]379.55 g/mol [4]
Form White crystalline powder[5]White or colorless crystals or powder[6]White powder[7]White powder
Hydration State Typically trihydrate[5]Anhydrous, monohydrate, and trihydrate forms exist[8]Typically monohydrateTypically anhydrous
Solubility in Water Soluble in water and alcohol[5]2.72 g/100 mL at 20 °C; 8.7 g/100 mL at 100 °C[2]36.9 g/100 mL (cold water)[9] Note: This value from a single source appears anomalously high and should be treated with caution. Other sources imply lower solubility.3.4-5.13 g/100 mL at 20 °C[10]
Thermal Decomposition Loses 3H₂O at 110 °C; melts at ~200 °C[5]Begins to decompose around 420 °C[11]Dehydrates up to 190 °C; decomposes between 437-559 °CDecomposes to BaCO₃ in a nitrogen atmosphere
Crystal System Monoclinic[3]Monoclinic (for trihydrate)[11]Likely MonoclinicMonoclinic
Space Group P2₁/c[3]P2₁/c[11]Not explicitly foundNot explicitly found
Unit Cell Parameters a = 10.4 Å, b = 23.3 Å, c = 5.2 Å, β = 98.8°[3]a = 23.9 Å, b = 7.3 Å, c = 8.8 Å, β = 97.5°[11]Not explicitly foundNot explicitly found

Experimental Protocols

Synthesis of Alkaline Earth Metal Benzoates

A general and effective method for the synthesis of alkaline earth metal benzoates is through aqueous precipitation.

Workflow for Synthesis

General Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Product Isolation and Purification A Dissolve Sodium Benzoate in Deionized Water C Slowly add the metal chloride solution to the sodium benzoate solution with constant stirring A->C B Dissolve Alkaline Earth Metal Chloride (MgCl₂, CaCl₂, SrCl₂, or BaCl₂) in Deionized Water B->C D Formation of a white precipitate of the alkaline earth metal benzoate C->D E Filter the precipitate using vacuum filtration D->E F Wash the precipitate with cold deionized water to remove impurities E->F G Dry the purified product in an oven at a suitable temperature F->G

Caption: General workflow for the synthesis of alkaline earth metal benzoates via precipitation.

Detailed Methodology:

  • Prepare separate aqueous solutions of sodium benzoate and the desired alkaline earth metal chloride (e.g., MgCl₂, CaCl₂, SrCl₂, BaCl₂).

  • Slowly add the alkaline earth metal chloride solution to the sodium benzoate solution while stirring continuously.

  • A white precipitate of the corresponding alkaline earth metal benzoate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any soluble impurities.

  • Dry the purified product in an oven at a temperature appropriate to either yield the anhydrous or a specific hydrated form.

Determination of Aqueous Solubility

The solubility of the synthesized benzoates can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Methodology:

  • Add an excess amount of the benzoate salt to a known volume of deionized water in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Allow the undissolved solid to settle.

  • Carefully extract a known volume of the clear supernatant.

  • Evaporate the solvent from the extracted supernatant and weigh the remaining solid residue.

  • Calculate the solubility in g/100 mL. For sparingly soluble salts, techniques like atomic absorption spectroscopy to determine the metal ion concentration in the supernatant can provide higher accuracy.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of the benzoate salts.

Methodology:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the benzoate salt into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve can be analyzed to determine the temperatures of dehydration and decomposition.

Thermal Decomposition Trend

General Thermal Decomposition Pathway A Alkaline Earth Metal Benzoate Hydrate B Anhydrous Alkaline Earth Metal Benzoate A->B Heat (Dehydration) C Alkaline Earth Metal Carbonate B->C Further Heating (Decomposition) D Organic Decomposition Products (e.g., Benzophenone, Benzene) B->D Further Heating (Decomposition) E Alkaline Earth Metal Oxide C->E High Temperature (for some members)

Caption: Generalized thermal decomposition pathway for hydrated alkaline earth metal benzoates.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and phase purity of the synthesized benzoates.

Methodology:

  • Finely grind the crystalline sample to a homogenous powder.

  • Mount the powder on a sample holder.

  • Place the sample in the diffractometer.

  • Expose the sample to a monochromatic X-ray beam at various angles (2θ).

  • Record the intensity of the diffracted X-rays at each angle.

  • The resulting diffraction pattern can be used to identify the crystal phase and determine the unit cell parameters.

Signaling Pathways and Logical Relationships

The trend in thermal stability of the alkaline earth metal benzoates can be related to the polarizing power of the cation.

Relationship between Cation Size, Polarizing Power, and Thermal Stability

Influence of Cation Properties on Thermal Stability A Increase in Cationic Radius (Mg²⁺ → Ba²⁺) B Decrease in Polarizing Power of the Cation A->B C Decreased Distortion of the Benzoate Anion's Electron Cloud B->C D Increased Thermal Stability of the Metal Benzoate C->D

Caption: Logical relationship between cation properties and thermal stability of alkaline earth metal benzoates.

Generally, as the size of the alkaline earth metal cation increases down the group from Mg²⁺ to Ba²⁺, its polarizing power decreases. A cation with lower polarizing power will cause less distortion to the electron cloud of the benzoate anion, leading to a more stable metal-carboxylate bond that requires more energy to break. Consequently, the thermal stability of the anhydrous benzoates is expected to increase down the group.

References

Safety Operating Guide

Proper Disposal of Barium Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of barium benzoate (B1203000) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage barium benzoate waste, ensuring adherence to regulatory standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]

Key Safety Measures:

  • Avoid Dust Generation: Handle the solid material with care to minimize the creation of airborne dust.[1][2]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, thoroughly rinse the affected area with water and seek medical attention if irritation develops.[1][3]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of characterization, collection, storage, and removal by certified professionals.

Step 1: Waste Characterization

The initial and most crucial step is to determine if the this compound waste is classified as hazardous.[1] For compounds containing barium, the primary concern is the characteristic of toxicity. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous for barium if a sample of the waste fails the Toxicity Characteristic Leaching Procedure (TCLP), indicating that the barium can leach into the environment at concentrations above the regulatory limit.[1]

Step 2: Waste Collection and Storage

Proper collection and storage are vital for ensuring safety and compliance.[1]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure lid.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location should be secure, well-ventilated, and situated away from incompatible materials.[1]

Step 3: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule the pickup and disposal of the hazardous waste.[1] This must be carried out by a certified hazardous waste vendor in accordance with all federal, state, and local regulations.[4]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[2][5] Remove all sources of ignition.[2] For cleanup, wear appropriate PPE.[2] Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[2][5] Adhered or collected material should be promptly disposed of according to the regulations.[2] Do not wash spills into the sewer system.[5]

Quantitative Data for Barium Waste Disposal

The following table summarizes key quantitative data related to the disposal of barium-containing waste.

ParameterRegulatory Limit/ValueRegulation/MethodDescription
RCRA Hazardous Waste Threshold (Toxicity) ≥ 100.0 mg/LEPA SW-846 Test Method 1311 (TCLP)The maximum concentration of barium in the TCLP extract for a waste to be considered non-hazardous.
Reportable Quantity (RQ) 1,000 pounds (454 kg)EPAThe amount of a hazardous substance that, if released into the environment, must be reported to the National Response Center (NRC).[4]

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP (EPA Method 1311) is a laboratory procedure designed to simulate the leaching a waste will undergo if disposed of in a municipal solid waste landfill.[1]

Methodology Overview:

  • Sample Preparation: A representative sample of the waste is obtained. For solid wastes, the particle size may need to be reduced.[1]

  • Extraction: The waste sample is subjected to an extraction process with an acidic fluid for 18 hours to simulate landfill conditions.

  • Analysis: The resulting liquid extract is then analyzed to determine the concentration of contaminants, in this case, barium. If the barium concentration exceeds the regulatory limit of 100.0 mg/L, the waste is classified as hazardous.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BariumBenzoateDisposal start Start: This compound Waste Generated ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe characterize Step 1: Waste Characterization Is the waste hazardous under RCRA? ppe->characterize collect_hazardous Step 2: Collect in a Labeled, Leak-Proof Hazardous Waste Container characterize->collect_hazardous Yes dispose_non_hazardous Consult EHS for Disposal as Non-Hazardous Chemical Waste characterize->dispose_non_hazardous No store Step 3: Store in a Designated Secure and Ventilated Area collect_hazardous->store contact_ehs Step 4: Contact EHS for Pickup by a Certified Vendor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end dispose_non_hazardous->end

Caption: Workflow for this compound Disposal.

References

Essential Safety and Operational Guide for Handling Barium Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Barium benzoate (B1203000) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Barium benzoate is a compound that requires careful handling due to its potential health hazards. It is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3] Adherence to the following procedures is critical for minimizing risk and ensuring a safe working environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when handling the chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]To protect against dust particles and splashes that can cause serious eye damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[1][3][4]To prevent skin contact, which can be harmful.[5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[1]To prevent inhalation of harmful dust particles.[1][5]
Handling Procedures

All handling of this compound must be conducted in a designated and properly equipped area.

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred designated area for all weighing and transfer activities to minimize the generation of airborne dust and aerosols.[4]

2.2. Standard Operating Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.

    • Handle the solid material carefully to avoid creating airborne dust.[4]

    • Use non-sparking tools to prevent ignition sources.[1]

  • Post-Handling:

    • After handling, tightly close the container.[1]

    • Thoroughly clean the work area.

    • Wash hands with soap and water after removing gloves.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1]

Emergency Procedures

In the event of an exposure or spill, follow these immediate first-aid measures and contact your institution's safety officer.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation persists.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical help.[1]
Spill Evacuate the area. Avoid breathing dust.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1]
Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste unless otherwise determined by a waste characterization.

4.1. Waste Segregation and Collection:

  • Container: Use a designated, leak-proof, and chemically compatible container for all this compound waste.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]

  • Segregation: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[4]

4.2. Disposal Protocol:

  • Collection: Collect all this compound waste, including contaminated PPE, in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and well-ventilated.[4]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.[4]

  • Compliance: All disposal activities must comply with federal, state, and local regulations.[1][4]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Inspect Work Area prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh and Transfer This compound prep2->handle1 handle2 Tightly Seal Container handle1->handle2 post1 Clean Work Area handle2->post1 post2 Remove and Decontaminate PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.